Tauro-
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLDPYUICCHJX-QQXJNSDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Function of Taurohyocholic Acid in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Introduction
Taurohyocholic acid (THCA) is a taurine-conjugated bile acid found in the bile acid pool of various species. While the broader family of bile acids is increasingly recognized for its role as signaling molecules in regulating lipid and glucose metabolism, the specific functions of many individual bile acids, including THCA, remain less characterized. This technical guide provides an in-depth overview of the current understanding and putative biological functions of Taurohyocholic acid in lipid metabolism.
Given the limited direct research on THCA, this document synthesizes information from studies on structurally similar tauro-conjugated bile acids, such as Taurohyodeoxycholic acid (THDCA), Tauroursodeoxycholic acid (TUDCA), and Taurochenodeoxycholic acid (TCDCA). This information is used to infer the likely mechanisms of action of THCA and to provide a framework for future research. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for metabolic diseases.
Data Presentation: Effects of Structurally Related Bile Acids on Lipid Parameters
Direct quantitative data on the effects of Taurohyocholic acid on serum and hepatic lipid profiles are limited in publicly available literature. The following tables summarize the reported effects of structurally similar this compoundconjugated bile acids on key lipid metabolism markers.
Table 1: Effect of Taurohyodeoxycholic Acid (THDCA) on Biliary Lipid Secretion in Humans
| Parameter | Taurohyodeoxycholic Acid (THDCA) | Tauroursodeoxycholic Acid (TUDCA) | p-value |
| Cholesterol Secretion (µmol/µmol of bile acid) | 0.098 | 0.061 | < .05 |
| Phospholipid Secretion (µmol/µmol of bile acid) | 0.451 | 0.275 | < .05 |
| Phospholipid/Cholesterol Secretory Ratio | 3.88 | 3.09 | < .05 |
Data from a study in cholecystectomized patients infused intraduodenally with the respective bile acids.[1][2]
Table 2: Effects of Tauroursodeoxycholic Acid (TUDCA) on Serum Lipids in a High-Fat Diet-Induced Hyperlipidemic Mouse Model
| Treatment Group | Total Cholesterol (TC) | Total Triglycerides (TG) | High-Density Lipoprotein (HDL-C) | Low-Density Lipoprotein (LDL-C) |
| Control | Normal | Normal | Normal | Normal |
| High-Fat Diet (Model) | Increased | Increased | No significant change | Decreased |
| TUDCA (25 mg/kg) | Downregulated | Significantly Decreased | Upregulated | Upregulated |
| TUDCA (50 mg/kg) | Downregulated | Significantly Decreased | Upregulated | Upregulated |
| TUDCA (100 mg/kg) | Downregulated | Downregulated | Upregulated | Upregulated |
This study demonstrated that TUDCA can downregulate total cholesterol and triglycerides while upregulating HDL-C in a dose-dependent manner in hyperlipidemic mice.[3]
Table 3: Effects of Taurochenodeoxycholic Acid (TCDCA) on Serum Lipids in a High-Fat Diet-Induced Hyperlipidemic Mouse Model
| Treatment Group | Total Cholesterol (TC) | Triglycerides (TG) | High-Density Lipoprotein (HDL-C) | Low-Density Lipoprotein (LDL-C) |
| Control | Normal | Normal | Normal | Normal |
| High-Fat Diet (HFD) | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Increased |
| TCDCA (Low Dose) | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated | Not specified |
This study showed that a low dose of TCDCA had a significant ameliorating effect on dietary hyperlipidemia in mice.[4][5][6]
Signaling Pathways in Lipid Metabolism
Bile acids exert their effects on lipid metabolism primarily through the activation of nuclear and cell surface receptors, most notably the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5).[2][7][8][9][10][11] While direct evidence for THCA is sparse, its structural similarity to other active bile acids suggests it likely modulates these pathways.
Putative Farnesoid X Receptor (FXR) Signaling Pathway of Taurohyocholic Acid
FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose homeostasis.[7][12] Activation of FXR by bile acids in the liver and intestine initiates a cascade of transcriptional changes that collectively lead to a reduction in intracellular lipid levels. It is plausible that THCA acts as an FXR agonist.
Caption: Putative FXR signaling pathway activated by Taurohyocholic acid.
Activation of FXR by THCA is hypothesized to lead to the formation of an FXR-RXR heterodimer, which then binds to FXR response elements in the promoter regions of target genes. This can lead to the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[12][13] SREBP-1c is a master transcriptional regulator of lipogenesis, and its downregulation leads to decreased expression of key lipogenic enzymes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[13][14][15][16][17][18][19]
Furthermore, bile acid activation of FXR has been shown to induce the expression of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) in humans.[16] PPARα is a key regulator of fatty acid oxidation.[16][17][20][21][22] Increased PPARα activity leads to the upregulation of genes involved in the breakdown of fatty acids, such as carnitine palmitoyltransferase 1 (CPT1).[16]
Putative TGR5 Signaling Pathway of Taurohyocholic Acid
TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates intracellular signaling cascades, primarily through the production of cyclic AMP (cAMP).[2][6][7][8][9][10][11] This pathway is implicated in improving glucose homeostasis and increasing energy expenditure.[8] Taurine-conjugated bile acids are known to be potent TGR5 agonists.[12]
Caption: Putative TGR5 signaling pathway activated by Taurohyocholic acid.
It is hypothesized that THCA can bind to and activate TGR5 on the surface of various cell types, including intestinal L-cells and adipocytes. This activation leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA).[6] In intestinal L-cells, this cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), a hormone that improves glucose tolerance and insulin (B600854) sensitivity.[5] In adipocytes and other metabolically active tissues, TGR5 activation can lead to increased energy expenditure.[8]
Experimental Protocols
In Vivo Study of THCA Effects on Lipid Metabolism in a Hyperlipidemic Mouse Model
This protocol is adapted from studies on TCDCA and TUDCA and provides a framework for evaluating the in vivo effects of THCA on lipid metabolism.[3][4][5][6]
1. Animal Model and Diet:
-
Animals: Male C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
-
Induction of Hyperlipidemia: Feed mice a high-fat diet (HFD) (e.g., 60% kcal from fat) for 4-8 weeks to induce a hyperlipidemic phenotype. A control group is fed a standard chow diet.
2. THCA Administration:
-
Treatment Groups:
- Control Group (Standard Chow + Vehicle)
- HFD Group (HFD + Vehicle)
- HFD + THCA (Low Dose, e.g., 25 mg/kg body weight)
- HFD + THCA (Medium Dose, e.g., 50 mg/kg body weight)
- HFD + THCA (High Dose, e.g., 100 mg/kg body weight)
- HFD + Positive Control (e.g., Fenofibrate, 50 mg/kg body weight)
-
Administration: Administer THCA or vehicle (e.g., saline) daily via oral gavage for a period of 4-8 weeks.
3. Sample Collection and Analysis:
-
Blood Collection: Collect blood samples via tail vein or cardiac puncture at the end of the study after a period of fasting (e.g., 12 hours).
-
Serum Lipid Analysis: Centrifuge blood to obtain serum. Analyze serum for total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) using commercially available enzymatic assay kits.
-
Tissue Collection: Euthanize mice and collect liver tissue.
-
Hepatic Lipid Analysis: Homogenize a portion of the liver tissue and extract lipids. Analyze for hepatic TC and TG content.
-
Histopathology: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid droplet visualization.
Caption: Experimental workflow for an in vivo study of THCA.
Quantification of Taurohyocholic Acid by UPLC-MS/MS
This protocol provides a general framework for the quantification of THCA in biological matrices such as serum/plasma and liver tissue.
1. Sample Preparation:
-
Serum/Plasma:
- To 50 µL of serum/plasma, add an internal standard (e.g., d4-Taurocholic acid).
- Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
- Vortex and incubate at -20°C for 20 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol (B129727) in water).
-
Liver Tissue:
- Homogenize a known weight of liver tissue in a suitable buffer.
- Perform a protein precipitation step with a larger volume of ice-cold acetonitrile, including the internal standard.
- Follow steps 3-6 as for serum/plasma.
2. UPLC-MS/MS Analysis:
-
Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/methanol (e.g., 9:1 v/v) with 0.1% formic acid.
- Gradient: A gradient elution is used to separate the bile acids. For example, start with a low percentage of B, ramp up to a high percentage of B over 10-15 minutes, hold, and then re-equilibrate.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL.
-
Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for THCA and the internal standard.
start [label="Start: Biological Sample\n(Serum, Plasma, or Liver Homogenate)"];
add_is [label="Add Internal Standard\n(e.g., d4-Taurocholic Acid)", fillcolor="#F1F3F4"];
protein_precipitation [label="Protein Precipitation\n(Ice-cold Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"];
centrifugation [label="Centrifugation", fillcolor="#F1F3F4"];
supernatant_transfer [label="Collect Supernatant", fillcolor="#F1F3F4"];
evaporation [label="Evaporate to Dryness\n(Nitrogen Stream)", fillcolor="#FBBC05", fontcolor="#202124"];
reconstitution [label="Reconstitute in Mobile Phase", fillcolor="#F1F3F4"];
uplc_msms [label="UPLC-MS/MS Analysis\n(C18 column, ESI-, MRM)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
data_analysis [label="Data Analysis:\n- Peak Integration\n- Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> add_is;
add_is -> protein_precipitation;
protein_precipitation -> centrifugation;
centrifugation -> supernatant_transfer;
supernatant_transfer -> evaporation;
evaporation -> reconstitution;
reconstitution -> uplc_msms;
uplc_msms -> data_analysis;
}
Caption: Experimental workflow for THCA quantification.
In Vitro FXR Activation Reporter Gene Assay
This protocol describes a cell-based assay to determine if THCA can activate the Farnesoid X Receptor.
1. Cell Culture and Transfection:
-
Cell Line: Use a suitable cell line, such as HepG2 (human hepatoma cells).
-
Plasmids:
- An FXR expression vector.
- An RXRα expression vector.
- A reporter plasmid containing multiple copies of an FXR Response Element (FXRE) upstream of a luciferase gene.
- A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
Transfection: Co-transfect the cells with the plasmids using a suitable transfection reagent.
2. Compound Treatment:
-
After transfection (e.g., 24 hours), treat the cells with various concentrations of THCA, a known FXR agonist (e.g., GW4064) as a positive control, and a vehicle control (e.g., DMSO).
3. Luciferase Assay:
-
After an incubation period (e.g., 18-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity relative to the vehicle control.
Conclusion
While direct experimental evidence for the biological functions of Taurohyocholic acid in lipid metabolism is still emerging, its structural similarity to other well-characterized this compoundconjugated bile acids provides a strong basis for inferring its likely roles. It is highly probable that THCA participates in the regulation of lipid homeostasis through the activation of key bile acid receptors, FXR and TGR5. The putative mechanisms involve the suppression of lipogenesis via the FXR-SHP-SREBP-1c pathway and the potential induction of fatty acid oxidation through PPARα. Furthermore, activation of TGR5 may contribute to improved systemic glucose metabolism and increased energy expenditure.
The experimental protocols outlined in this guide provide a robust framework for researchers to directly investigate the effects of THCA. Such studies are crucial to confirm these hypotheses and to fully elucidate the specific contributions of THCA to the complex network of metabolic regulation. A deeper understanding of the molecular mechanisms of individual bile acids like THCA will be invaluable for the development of novel therapeutic strategies for metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes.
References
- 1. Effect of taurohyodeoxycholic acid on biliary lipid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia [frontiersin.org]
- 5. Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile-acid-activated receptors: targeting TGR5 and farnesoid-X-receptor in lipid and glucose disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of Bile Acids in Cholesterol & Lipid Regulation [metabolomics.creative-proteomics.com]
- 12. Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of cholesterol and bile acid homeostasis by the CYP7A1/SREBP2/miR-33a axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbohydrate responsive element binding protein (ChREBP) and sterol regulatory element binding protein-1c (SREBP-1c): two key regulators of glucose metabolism and lipid synthesis in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatocyte peroxisome proliferator-activated receptor α regulates bile acid synthesis and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Randomized Controlled Trial Evidence on Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Primary Biliary Cholangitis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bile acid-regulated peroxisome proliferator-activated receptor-α (PPARα) activity underlies circadian expression of intestinal peptide absorption transporter PepT1/Slc15a1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Taurolithocholic acid's role in promoting cholangiocarcinoma cell growth
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cholangiocarcinoma (CCA), a malignancy of the biliary tract, is often associated with cholestasis, a condition characterized by elevated bile acid concentrations. Emerging evidence has identified a specific secondary bile acid, taurolithocholic acid (TLCA), as a significant promoter of CCA cell growth. This technical guide provides a comprehensive overview of the molecular mechanisms by which TLCA drives CCA proliferation, supported by quantitative data from key experimental findings. Detailed experimental protocols and visual representations of the signaling pathways are included to facilitate further research and the development of targeted therapeutic strategies.
Introduction
Cholangiocarcinoma is an aggressive cancer with a poor prognosis, largely due to its late diagnosis and limited effective treatment options. Chronic inflammation and cholestasis are established risk factors for CCA development. Under cholestatic conditions, the composition and concentration of bile acids are significantly altered, creating a microenvironment that can favor tumor progression. While the general role of bile acids in carcinogenesis is recognized, the specific effects of individual bile acids are an area of intense investigation. This guide focuses on the pro-proliferative role of taurolithocholic acid in cholangiocarcinoma, elucidating the signaling cascades it activates and providing the necessary technical details for researchers to build upon these findings.
TLCA-Induced Cholangiocarcinoma Cell Proliferation: Quantitative Data
Studies have demonstrated that TLCA promotes the proliferation of specific intrahepatic cholangiocarcinoma cell lines in a concentration-dependent manner. The most comprehensive data comes from studies on the RMCCA-1 cell line.
Table 1: Effect of Taurolithocholic Acid (TLCA) on RMCCA-1 Cell Viability [1]
| TLCA Concentration (µM) | Cell Viability (% of Control) |
| 0.1 | ~105% |
| 1 | ~110% |
| 10 | ~120% |
| 40 | ~125% |
| 100 | <100% (cytotoxic) |
Data presented is an approximation based on graphical representations in the cited literature.
In contrast to its effect on RMCCA-1 cells, TLCA did not increase the cell viability of the HuCCA-1 cholangiocarcinoma cell line, suggesting a cell-line-specific response.[1]
Table 2: Effect of TLCA on RMCCA-1 Cell Cycle Progression [1]
| Treatment (24h) | % of Cells in S Phase |
| Control | Baseline |
| TLCA (10 µM) | Significant Increase |
| 10% FBS (Positive Control) | Significant Increase |
Specific percentages were not provided in the source material, but the study reported a significant induction of cells into the S phase.
Table 3: Effect of TLCA on RMCCA-1 Cell Proliferation (EdU Incorporation Assay) [1]
| Treatment (24h) | Increase in Cell Proliferation (%) |
| TLCA (10 µM) | 22.3% |
| 10% FBS (Positive Control) | 73.8% |
Signaling Pathways of TLCA-Mediated CCA Cell Growth
TLCA exerts its pro-proliferative effects through a complex signaling network involving cell surface receptors and downstream kinase cascades. Two primary pathways have been identified: the muscarinic acetylcholine (B1216132) receptor (mAChR) pathway and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) pathway. Both pathways converge on the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent ERK1/2 signaling cascade.
Muscarinic Acetylcholine Receptor (mAChR) and EGFR/ERK1/2 Signaling
The principal mechanism by which TLCA promotes CCA cell growth involves the activation of muscarinic acetylcholine receptors. This initiates a signaling cascade that leads to the transactivation of EGFR and the subsequent phosphorylation of ERK1/2.[1]
TGR5-Mediated EGFR Transactivation
In addition to the mAChR pathway, TLCA can also activate TGR5, a G-protein coupled receptor for bile acids. TGR5 is overexpressed in cholangiocarcinoma cells. Activation of TGR5 by TLCA can also lead to the transactivation of EGFR and subsequent activation of the ERK1/2 pathway, promoting cell proliferation.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to elucidate the role of TLCA in CCA cell growth.
Cell Culture
-
Cell Lines:
-
RMCCA-1: Human intrahepatic cholangiocarcinoma cell line.
-
HuCCA-1: Human intrahepatic cholangiocarcinoma cell line.
-
Mz-ChA-1: Human extrahepatic cholangiocarcinoma cell line.
-
-
Culture Medium:
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed CCA cells (e.g., RMCCA-1, HuCCA-1) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[1]
-
Synchronize the cells by incubating in serum-free medium for 24 hours.
-
Treat the cells with various concentrations of TLCA (e.g., 0.1-100 µM) in serum-free medium for 48 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell Proliferation Assay (EdU Incorporation Assay)
This assay directly measures DNA synthesis to quantify cell proliferation.
-
Procedure:
-
Seed and treat cells with TLCA as described for the cell viability assay.
-
After 24 hours of treatment, add 10 µM 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to each well and incubate for 4 hours.
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
Perform the Click-iT reaction according to the manufacturer's protocol to label the incorporated EdU with a fluorescent azide.
-
Quantify the fluorescence using a microplate reader or by imaging with a fluorescence microscope.
-
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
-
Procedure:
-
Seed CCA cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with TLCA (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-ERK1/2, and ERK1/2 overnight at 4°C. A common starting dilution is 1:1000.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Conclusion and Future Directions
Taurolithocholic acid has been identified as a key driver of cholangiocarcinoma cell proliferation, acting through the activation of muscarinic acetylcholine receptors and TGR5, leading to the transactivation of EGFR and subsequent ERK1/2 signaling. The differential response of various CCA cell lines to TLCA highlights the heterogeneity of this disease and underscores the importance of personalized therapeutic approaches.
Future research should focus on:
-
Elucidating the precise crosstalk and potential synergy between the mAChR and TGR5 pathways in mediating TLCA's effects.
-
Investigating the pro-proliferative effects of TLCA in a broader range of CCA cell lines and in in vivo models.
-
Developing and testing specific inhibitors of the TLCA-activated signaling pathways as potential therapeutic agents for cholangiocarcinoma.
This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding of the role of bile acids in cholangiocarcinoma and to explore novel therapeutic interventions for this devastating disease.
References
- 1. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and characterization of a cholangiocarcinoma cell line from a Thai patient with intrahepatic bile duct cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. -Detailed Information [JCRB1657]- [cellbank.nibn.go.jp]
- 4. Establishment and characterization of a cholangiocarcinoma cell line (RMCCA-1) from a Thai patient - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Taurochenodeoxycholic Acid and Gallstone Dissolution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning Taurochenodeoxycholic acid (TCDCA) and its role in the dissolution of cholesterol gallstones. This document synthesizes preclinical and mechanistic data to offer a comprehensive resource for professionals in the fields of gastroenterology, hepatology, and pharmaceutical development. While clinical trial data for TCDCA is limited, this guide draws parallels with the well-established therapeutic bile acids, Chenodeoxycholic acid (CDCA) and Ursodeoxycholic acid (UDCA), to provide a thorough understanding of the potential mechanisms and applications of TCDCA.
Introduction to Taurochenodeoxycholic Acid and Gallstone Pathophysiology
Gallstone disease is a prevalent gastrointestinal disorder characterized by the formation of concretions within the gallbladder or bile ducts. The majority of gallstones are composed primarily of cholesterol, which precipitates from bile when it becomes supersaturated. The solubility of cholesterol in bile is dependent on the relative concentrations of bile acids, phospholipids (B1166683) (mainly lecithin), and cholesterol itself. A decrease in the bile acid pool or an increase in biliary cholesterol secretion can lead to the formation of cholesterol crystals, which aggregate to form gallstones.
Taurochenodeoxycholic acid (TCDCA) is a primary conjugated bile acid, formed in the liver by the conjugation of chenodeoxycholic acid (CDCA) with the amino acid taurine. Like other bile acids, TCDCA is an amphipathic molecule with detergent properties that allow it to form mixed micelles with phospholipids and cholesterol, thereby solubilizing cholesterol in bile.[1]
Mechanism of Action of Taurochenodeoxycholic Acid in Gallstone Dissolution
The primary mechanism by which TCDCA is believed to contribute to gallstone dissolution is through the desaturation of bile with respect to cholesterol. This is achieved via a multi-faceted approach involving the regulation of key enzymes and transporters in the liver and intestine.
2.1. Farnesoid X Receptor (FXR) Agonism:
TCDCA is a potent endogenous agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis and lipid metabolism.[2] Activation of FXR in hepatocytes and enterocytes initiates a signaling cascade that leads to:
-
Inhibition of Bile Acid Synthesis: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[1][2][3] This feedback mechanism helps to maintain the overall size of the bile acid pool.
-
Regulation of Cholesterol Transport: FXR activation influences the expression of transporters involved in cholesterol secretion into bile, such as the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8.[4] By modulating these transporters, TCDCA can reduce the amount of cholesterol secreted into the bile, thereby lowering the cholesterol saturation index.
2.2. Micellar Solubilization:
By increasing the concentration of bile acids in the bile, TCDCA enhances the formation of mixed micelles. These micelles have a greater capacity to solubilize cholesterol, effectively drawing cholesterol molecules from the surface of existing gallstones and preventing further precipitation.[5]
Signaling Pathway of Taurochenodeoxycholic Acid in Hepatocytes
The following diagram illustrates the signaling pathway initiated by TCDCA in hepatocytes, leading to the regulation of bile acid synthesis.
Quantitative Data on Bile Acid Therapy for Gallstone Dissolution
Table 1: Efficacy of Chenodeoxycholic Acid (CDCA) in Gallstone Dissolution
| Study/Trial Name | Dosage | Treatment Duration | Complete Dissolution Rate | Partial Dissolution Rate | Reference |
| Sunnybrook Gallstone Study | 750 mg/day | 2 years | 10.9% | - | [6] |
| Sunnybrook Gallstone Study | 375 mg/day | 2 years | 13.2% | - | [6] |
| Iwamura, 1980 | 300-600 mg/day | 5-16 months | 22.2% | - | [7] |
| Thistle et al., 1978 | ≥15 mg/kg/day | - | 83% (responders) | - | [8] |
| Thistle et al., 1978 | <15 mg/kg/day | - | 38% (responders) | - | [8] |
| Randomized Trial | 250 mg/day | - | 10% (1/10) | 10% (1/10) | [9] |
| Randomized Trial | 375 mg/day | - | 10% (1/10) | 30% (3/10) | [9] |
Table 2: Efficacy of Ursodeoxycholic Acid (UDCA) in Gallstone Dissolution
| Study/Trial Name | Dosage | Treatment Duration | Complete Dissolution Rate | Partial Dissolution Rate | Reference |
| Iwamura, 1980 | 300-600 mg/day | 5-16 months | 25% | - | [7] |
| Roda et al., 1982 | 7-8 mg/kg/day | 12 months | Comparable to high dose | - | [10] |
| Roda et al., 1982 | 14-15 mg/kg/day | 12 months | Comparable to low dose | - | [10] |
| Prospective Multicenter Trial | 10 mg/kg/day (with CDCA) | 6 months | 12.8% | 34.4% | [11] |
Table 3: Comparative Efficacy of Combination Therapy (CDCA + UDCA)
| Study/Trial Name | Dosage | Treatment Duration | Complete Dissolution Rate | Partial Dissolution Rate | Reference |
| Podda et al., 1989 | 5 mg/kg/day CDCA + 5 mg/kg/day UDCA | 6 months (stones ≤5mm) | 52% | - | [12] |
| Podda et al., 1989 | 5 mg/kg/day CDCA + 5 mg/kg/day UDCA | 6 months (stones >5mm) | - | 51% | [12] |
| Prospective Multicenter Trial | Magnesium trihydrate of UDCA and CDCA | 6 months | 12.8% | 34.4% | [11] |
| Korean Multicenter Study | CNU (UDCA+CDCA) | 6 months | 18.2% | 25.0% | [13] |
Experimental Protocols for In Vitro Gallstone Dissolution
The following is a generalized protocol for assessing the dissolution of cholesterol gallstones in vitro, which can be adapted for testing TCDCA.
5.1. Objective:
To determine the rate and extent of cholesterol gallstone dissolution in a simulated bile solution containing TCDCA.
5.2. Materials:
-
Human cholesterol gallstones (obtained from cholecystectomy, with high cholesterol content confirmed by analysis).
-
Taurochenodeoxycholic acid (TCDCA).
-
Lecithin (B1663433) (phosphatidylcholine).
-
Sodium chloride (NaCl).
-
Sodium phosphate (B84403) buffer (to maintain physiological pH).
-
Shaking water bath or incubator with orbital shaker.
-
Analytical balance.
-
Microscope for observing stone morphology.
-
Optional: High-performance liquid chromatography (HPLC) for analyzing cholesterol and bile acid concentrations.
5.3. Experimental Workflow:
The following diagram outlines the key steps in a typical in vitro gallstone dissolution experiment.
5.4. Detailed Methodology:
-
Gallstone Preparation:
-
Human cholesterol gallstones are washed with distilled water and dried to a constant weight.
-
The initial weight of each stone is accurately recorded.
-
Stones of similar size and weight should be selected for each experimental group to ensure consistency.
-
-
Preparation of Simulated Bile Solution:
-
A stock solution of simulated bile is prepared containing physiological concentrations of lecithin and NaCl in a phosphate buffer (pH ~7.4).
-
TCDCA is added to the simulated bile at various concentrations to be tested. A control group without TCDCA should also be included.
-
-
Incubation:
-
Each gallstone is placed in a separate vial containing a fixed volume of the prepared simulated bile solution.
-
The vials are placed in a shaking water bath or orbital shaker maintained at 37°C to mimic physiological conditions and ensure continuous contact between the stone and the solvent.
-
-
Monitoring and Data Collection:
-
At predetermined time intervals (e.g., 24, 48, 72 hours), the stones are carefully removed from the solution, washed, dried to a constant weight, and re-weighed.
-
The percentage of weight loss is calculated at each time point.
-
Changes in the physical appearance and morphology of the stones can be documented through photography or microscopy.
-
Optionally, aliquots of the dissolution medium can be taken to measure the concentration of dissolved cholesterol and bile acids using HPLC.
-
-
Data Analysis:
-
The dissolution rate is calculated as the percentage of weight loss over time.
-
The results from different concentrations of TCDCA are compared to determine the dose-response relationship.
-
Conclusion and Future Directions
Taurochenodeoxycholic acid demonstrates significant potential as a therapeutic agent for the dissolution of cholesterol gallstones based on its potent agonism of the FXR receptor and its fundamental role in micellar solubilization of cholesterol. While direct clinical evidence is currently lacking, the extensive data available for CDCA and UDCA provide a strong rationale for further investigation into the clinical efficacy and safety of TCDCA. Future research should focus on well-controlled clinical trials to establish optimal dosing, treatment duration, and patient selection criteria for TCDCA-based therapy. Furthermore, a deeper understanding of the specific molecular interactions of TCDCA within the complex biliary environment will be crucial for optimizing its therapeutic potential.
References
- 1. Down-regulation of cholesterol 7alpha-hydroxylase (CYP7A1) gene expression by bile acids in primary rat hepatocytes is mediated by the c-Jun N-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FXR Signaling-Mediated Bile Acid Metabolism Is Critical for Alleviation of Cholesterol Gallstones by Lactobacillus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of cholesterol-7alpha-hydroxylase: BAREly missing a SHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of Cholesterol 7α-hydroxylase promotes hepatic bile acid synthesis and secretion and maintains cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissolution of human cholesterol gallstones in stimulated chenodeoxycholate-rich and ursodeoxycholate-rich biles. An in vitro study of dissolution rates and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Sunnybrook Gallstone Study: a double-blind controlled trial of chenodeoxycholic acid for gallstone dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical studies on cheno- and ursodeoxycholic acid treatment for gallstone dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chenotherapy for gallstone dissolution. I. Efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-dose chenodeoxycholic acid for gallstone dissolution: a randomized trial in poor operative risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Magnesium Trihydrate of Ursodeoxycholic Acid and Chenodeoxycholic Acid for Gallstone Dissolution: A Prospective Multicenter Trial [gutnliver.org]
- 12. Efficacy and safety of a combination of chenodeoxycholic acid and ursodeoxycholic acid for gallstone dissolution: a comparison with ursodeoxycholic acid alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison on Response and Dissolution Rates Between Ursodeoxycholic Acid Alone or in Combination With Chenodeoxycholic Acid for Gallstone Dissolution According to Stone Density on CT Scan: Strobe Compliant Observation Study - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Tauroursodeoxycholic Acid (TUDCA): A Technical Guide for Researchers
An In-depth Review of Preclinical Evidence, Mechanisms of Action, and Experimental Protocols
Introduction
Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a promising neuroprotective agent with therapeutic potential across a spectrum of neurodegenerative diseases.[1][2] Extensive preclinical research has demonstrated its multifaceted mechanisms of action, including the attenuation of apoptosis, reduction of oxidative stress and neuroinflammation, and stabilization of protein folding.[1][3][4][5] This technical guide provides a comprehensive overview of the neuroprotective effects of TUDCA, intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved in its neuroprotective activity.
Core Mechanisms of TUDCA-Mediated Neuroprotection
TUDCA exerts its neuroprotective effects through a variety of interconnected mechanisms that converge to enhance neuronal survival and function.
1. Anti-Apoptotic Activity: A primary mechanism of TUDCA's neuroprotective function is its potent inhibition of apoptosis, or programmed cell death.[1][4] TUDCA has been shown to interfere with the mitochondrial apoptotic pathway by preventing the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby inhibiting the release of cytochrome c and the subsequent activation of executioner caspases like caspase-3.[1][6]
2. Attenuation of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins in the endoplasmic reticulum leads to ER stress, a common feature of many neurodegenerative diseases. TUDCA acts as a chemical chaperone, alleviating ER stress and inhibiting the unfolded protein response (UPR)-mediated apoptotic pathways.[7][8]
3. Anti-Inflammatory Effects: Neuroinflammation is a critical component in the pathogenesis of neurodegenerative disorders. TUDCA has been demonstrated to suppress neuroinflammatory responses by inhibiting the activation of microglia and astrocytes.[9][10] It modulates key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, leading to a reduction in the production of pro-inflammatory cytokines.[9][11]
4. Reduction of Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, contributes significantly to neuronal damage. TUDCA enhances the cellular antioxidant capacity by reducing ROS production and upregulating antioxidant enzymes.[12][13]
Key Signaling Pathways Modulated by TUDCA
The neuroprotective effects of TUDCA are mediated through the modulation of several critical intracellular signaling pathways.
PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial pro-survival signaling cascade. TUDCA has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[6][14] Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins such as Bad, promoting neuronal survival.[6]
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In the context of neuroinflammation, its activation leads to the transcription of genes encoding pro-inflammatory cytokines and chemokines. TUDCA has been shown to inhibit the activation of NF-κB in glial cells, thereby reducing the production of inflammatory mediators.[3][9]
Quantitative Data on the Neuroprotective Effects of TUDCA
The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of TUDCA in various models of neurodegenerative diseases.
Table 1: In Vitro Studies
| Cell Type | Injury Model | TUDCA Concentration | Key Outcome Measure | Quantitative Result |
| Primary Rat Cortical Neurons | Amyloid-β (Aβ) peptide | 100 µM | Apoptosis (TUNEL assay) | ~70% reduction in Aβ-induced apoptosis |
| Primary Rat Cortical Neurons | Amyloid-β (Aβ) peptide | 100 µM | Caspase-3 Activity | ~70% reduction in Aβ-induced caspase-3 activation[1] |
| ARPE-19 (Retinal Pigment Epithelial) | Hydrogen Peroxide (H₂O₂) | 100 µM | Cell Viability (MTT assay) | Significant increase in cell viability compared to H₂O₂ alone[15] |
| ARPE-19 (Retinal Pigment Epithelial) | Thapsigargin | 100 µM | ER Stress Markers (CHOP, XBP1) | Significant decrease in thapsigargin-induced CHOP and spliced XBP1 expression[15] |
| Donor Fibroblast Cells | Serum Starvation | 100 µM | ER Stress Genes (Ire1, Bip, Chop) | Significant reduction in the expression of ER stress-related genes |
| Rat Pancreatic Acini | Cholecystokinin-8 (CCK-8) | Not Specified | Intracellular Trypsin Activation | ~50% reduction in CCK-8-induced trypsin activation[16] |
| Rat Pancreatic Acini | Cholecystokinin-8 (CCK-8) | Not Specified | JNK Phosphorylation | Significant reduction (to 68.84 ± 9.52% of unstimulated cells)[16] |
Table 2: In Vivo Studies
| Animal Model | Disease Modeled | TUDCA Dosage | Key Outcome Measure | Quantitative Result |
| APP/PS1 Mice | Alzheimer's Disease | 0.4% TUDCA-supplemented food for 6 months | Amyloid Deposition | Reduced hippocampal and prefrontal amyloid deposition[17] |
| Streptozotocin-induced Mice | Alzheimer's Disease | 300 mg/kg for 10 days | Glucose Tolerance | Improvement in glucose tolerance and insulin (B600854) sensitivity[18] |
| R6/2 Transgenic Mice | Huntington's Disease | Systemic administration from 6 weeks of age | Striatal Apoptosis | Significant reduction in striatal apoptosis[19] |
| 3-Nitropropionic Acid (3-NP) Rat Model | Huntington's Disease | Not Specified | Apoptosis and Lesion Volume | 80% reduction in apoptosis and lesion volumes[20] |
| MPTP-induced Mice | Parkinson's Disease | Pretreatment | Dopaminergic Neuronal Damage | Protection against neuronal damage and prevention of microglial and astroglial activation[21][22] |
| Acute Hemorrhagic Stroke Rat Model | Stroke | Administration up to 6h post-injury | Lesion Volume | Reduction in lesion volumes by as much as 50%[23] |
| Acute Hemorrhagic Stroke Rat Model | Stroke | Administration up to 6h post-injury | Apoptosis | Approximately 50% decrease in apoptosis surrounding the hematoma[23] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols frequently employed in the investigation of TUDCA's neuroprotective effects.
1. In Vitro Cell Viability and Apoptosis Assays
-
MTT Assay (Cell Viability):
-
Plate neuronal cells in 96-well plates and allow them to adhere.
-
Induce neurotoxicity with a relevant agent (e.g., Aβ peptide, H₂O₂).
-
Treat cells with varying concentrations of TUDCA.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
-
-
TUNEL Assay (Apoptosis):
-
Culture neuronal cells on coverslips.
-
Induce apoptosis and treat with TUDCA.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Incubate cells with the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture, which labels the fragmented DNA of apoptotic cells.
-
Counterstain the nuclei with a fluorescent dye (e.g., DAPI).
-
Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using fluorescence microscopy.[1]
-
-
Caspase Activity Assay:
-
Lyse treated cells to release cellular proteins.
-
Incubate the cell lysate with a fluorogenic caspase-3 substrate.
-
Measure the fluorescence generated by the cleavage of the substrate by active caspase-3 using a fluorometer. The fluorescence intensity is proportional to caspase-3 activity.[1]
-
2. In Vivo Animal Models and Behavioral Testing
-
Animal Models:
-
Alzheimer's Disease: APP/PS1 transgenic mice, which develop amyloid plaques.[17] Intracerebroventricular injection of streptozotocin (B1681764) can also be used to model sporadic AD.[18]
-
Parkinson's Disease: Administration of neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to mice to induce dopaminergic neurodegeneration.[21][22]
-
Huntington's Disease: R6/2 transgenic mice, which express a fragment of the mutated huntingtin gene.[19] The 3-nitropropionic acid (3-NP) rat model is a chemical model that induces striatal degeneration.[20]
-
-
Behavioral Assessments:
-
Morris Water Maze (Spatial Learning and Memory): Assess the ability of rodents to learn and remember the location of a hidden platform in a circular pool of water.
-
Rotarod Test (Motor Coordination and Balance): Measure the time a rodent can stay on a rotating rod, with the speed gradually increasing.
-
Open Field Test (Locomotor Activity and Anxiety): Quantify general locomotor activity, exploratory behavior, and anxiety-like behavior in a novel environment.
-
3. Immunohistochemistry and Western Blotting
-
Immunohistochemistry (IHC):
-
Perfuse and fix the brain tissue of treated and control animals.
-
Section the brain tissue using a cryostat or microtome.
-
Incubate the tissue sections with primary antibodies against specific proteins of interest (e.g., Iba1 for microglia, GFAP for astrocytes, tyrosine hydroxylase for dopaminergic neurons).
-
Incubate with secondary antibodies conjugated to a fluorescent dye or an enzyme for visualization.
-
Image the sections using a microscope and quantify the protein expression or cell morphology.[21]
-
-
Western Blotting:
-
Homogenize brain tissue or lyse cultured cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, phospho-Akt).
-
Incubate with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine relative protein expression levels.[16]
-
Experimental Workflow for Investigating TUDCA's Neuroprotective Effects
The extensive body of preclinical evidence strongly supports the neuroprotective potential of Tauroursodeoxycholic acid. Its ability to concurrently target multiple pathological pathways, including apoptosis, ER stress, neuroinflammation, and oxidative stress, makes it a compelling candidate for the treatment of a wide range of neurodegenerative diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers to further investigate the therapeutic efficacy of TUDCA and to design future preclinical and clinical studies. Continued research into the precise molecular mechanisms and the optimization of therapeutic strategies will be crucial in translating the promise of TUDCA into effective treatments for patients suffering from these devastating disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. The bile acid TUDCA and neurodegenerative disorders: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Tauroursodeoxycholic acid (TUDCA) alleviates endoplasmic reticulum stress of nuclear donor cells under serum starvation | PLOS One [journals.plos.org]
- 9. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tauroursodeoxycholic acid attenuates endoplasmic reticulum stress and protects the liver from chronic intermittent hypoxia induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tauroursodeoxycholic acid alleviates secondary injury in spinal cord injury mice by reducing oxidative stress, apoptosis, and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of tauroursodeoxycholic acid-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Tauroursodeoxycholic acid (TUDCA) supplementation prevents cognitive impairment and amyloid deposition in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The bile acid TUDCA improves glucose metabolism in streptozotocin-induced Alzheimer's disease mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tauroursodeoxycholic acid, a bile acid, is neuroprotective in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A bile acid protects against motor and cognitive deficits and reduces striatal degeneration in the 3-nitropropionic acid model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 22. Tauroursodeoxycholic acid (TUDCA) is neuroprotective in a chronic mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Taurocholic Acid: A Key Promoter in the Progression of Liver Cirrhosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Liver cirrhosis, the end-stage of chronic liver disease, is characterized by extensive fibrosis and severe hepatic dysfunction. Emerging evidence has identified taurocholic acid (TCA), a primary conjugated bile acid, not merely as a biomarker but as an active promoter of liver cirrhosis progression.[1][2] Elevated serum concentrations of TCA are consistently observed in patients with liver cirrhosis and correlate with disease severity.[1][2][3][4] Mechanistically, TCA contributes to liver fibrosis primarily by activating hepatic stellate cells (HSCs), the main producers of extracellular matrix proteins.[1][2][5] This guide provides a comprehensive overview of the current understanding of TCA's involvement in liver cirrhosis, detailing the underlying signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and the development of novel therapeutic strategies.
Quantitative Data on Taurocholic Acid in Liver Cirrhosis
The accumulation of bile acids, particularly TCA, is a hallmark of cholestatic liver diseases and cirrhosis.[3][4][5] Quantitative analysis of bile acid profiles in cirrhotic patients compared to healthy individuals reveals a significant elevation of TCA, which positively correlates with the severity of the disease, as classified by the Child-Pugh scoring system.[1][2]
Table 1: Serum Bile Acid Concentrations in Liver Cirrhosis Patients vs. Healthy Controls
| Bile Acid | Liver Cirrhosis Group (μM) | Healthy Control Group (μM) | Fold Change | P-value | Reference |
| Taurocholic acid (TCA) | 2.83 ± 0.54 | 0.05 ± 0.01 | ~56.6 | < 0.05 | [2] |
| Glycocholic acid (GCA) | 3.24 ± 0.52 | 0.08 ± 0.01 | ~40.5 | < 0.05 | [2] |
| Taurochenodeoxycholic acid (TCDCA) | 1.96 ± 0.35 | 0.04 ± 0.01 | ~49.0 | < 0.05 | [2] |
| Tauroursodeoxycholic acid (TUDCA) | 0.38 ± 0.08 | 0.01 ± 0.00 | ~38.0 | < 0.05 | [2] |
| Cholic acid (CA) | 0.81 ± 0.21 | 0.03 ± 0.01 | ~27.0 | < 0.05 | [2] |
| Chenodeoxycholic acid (CDCA) | 0.89 ± 0.17 | 0.07 ± 0.01 | ~12.7 | < 0.05 | [2] |
Data are presented as mean ± standard error of the mean (SEM). The study included 32 cirrhotic patients and 27 healthy volunteers.[1][2]
Signaling Pathways in TCA-Mediated Liver Fibrosis
TCA exerts its pro-fibrogenic effects through the activation of distinct signaling pathways in HSCs, leading to their proliferation, migration, and excessive production of extracellular matrix proteins.[1][2][5] Two prominent pathways have been elucidated: the S1PR2/p38 MAPK/YAP pathway and the TLR4 pathway.
S1PR2/p38 MAPK/YAP Signaling Pathway
Recent studies have shown that TCA can activate HSCs through the sphingosine (B13886) 1-phosphate receptor 2 (S1PR2), a G protein-coupled receptor.[5][6] This interaction initiates a downstream signaling cascade involving p38 mitogen-activated protein kinase (p38 MAPK) and the transcriptional co-activator Yes-associated protein (YAP).[5][6]
TCA-S1PR2 signaling cascade in HSC activation.
Toll-Like Receptor 4 (TLR4) Signaling Pathway
TCA has also been found to upregulate the expression of Toll-like receptor 4 (TLR4) in HSCs.[1][2] Activation of TLR4 signaling in these cells is a known driver of liver fibrosis. This suggests that TCA-induced TLR4 expression sensitizes HSCs to other pro-inflammatory signals, thereby amplifying the fibrogenic response.[1][2]
TCA-mediated upregulation of TLR4 in HSCs.
Experimental Protocols
The following protocols are representative of the methodologies used to investigate the role of TCA in liver cirrhosis.
Animal Model of Cholestatic Liver Fibrosis
A common method to induce cholestatic liver injury and fibrosis in mice is through diet.[5]
-
Model: 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC)-induced liver fibrosis.
-
Animals: Male C57BL/6 mice, 6-8 weeks old.
-
Procedure:
-
Mice are fed a diet containing 0.1% DDC for 4 weeks to induce cholestatic liver injury and fibrosis.
-
Control mice are fed a standard chow diet.
-
To investigate the role of specific pathways, mice can be treated with inhibitors (e.g., JTE-013 for S1PR2) via intraperitoneal injection or oral gavage.
-
At the end of the experimental period, mice are euthanized, and liver and serum samples are collected for histological, biochemical, and molecular analyses.
-
-
Key Readouts:
-
Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.
-
Histological analysis of liver sections stained with Hematoxylin and Eosin (H&E) for overall morphology and Sirius Red for collagen deposition.
-
Immunohistochemistry or immunofluorescence for fibrosis markers such as α-smooth muscle actin (α-SMA) and collagen I.
-
Quantitative PCR (qPCR) and Western blotting to measure the expression of genes and proteins related to fibrosis and the signaling pathways of interest.
-
In Vitro Hepatic Stellate Cell Activation Assay
Primary or immortalized HSC lines (e.g., LX-2, JS-1) are used to study the direct effects of TCA on HSC activation.[1][2][5]
-
Cell Lines: Human hepatic stellate cell lines LX-2 or JS-1.
-
Procedure:
-
HSCs are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
For experiments, cells are typically serum-starved for 24 hours to synchronize them.
-
Cells are then treated with varying concentrations of TCA (e.g., 50 μM, 100 μM) for specified time periods (e.g., 24, 48 hours).
-
Positive controls can include treatment with 10% FBS or transforming growth factor-beta (TGF-β).
-
-
Key Readouts:
-
Cell Proliferation: Assessed by BrdU incorporation assay or cell counting.
-
Cell Migration: Evaluated using a Transwell migration assay.
-
Gene and Protein Expression: Western blotting and qPCR are used to measure the expression of activation markers like α-SMA, collagen I, and components of the signaling pathways under investigation (e.g., S1PR2, p38 MAPK, YAP, TLR4).[1][2][5]
-
Quantification of Bile Acids in Serum and Liver Tissue
Accurate measurement of bile acid concentrations is crucial for these studies.[1][2][7]
-
Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Sample Preparation (Serum):
-
Serum samples are mixed with an internal standard (e.g., deuterated TCA).
-
Proteins are precipitated using a solvent like acetonitrile.
-
The supernatant is collected, dried, and reconstituted in a suitable solvent for injection into the UPLC-MS/MS system.
-
-
Sample Preparation (Liver Tissue):
-
A weighed portion of frozen liver tissue is homogenized in an extraction solvent (e.g., isopropanol) containing an internal standard.
-
The homogenate is centrifuged to pellet debris.
-
The supernatant is collected, evaporated to dryness, and reconstituted for analysis.
-
-
Analysis: The UPLC system separates the different bile acids, which are then detected and quantified by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.
A representative experimental workflow.
Conclusion and Future Directions
The evidence strongly supports the role of taurocholic acid as an active promoter of liver cirrhosis. Its ability to activate hepatic stellate cells through multiple signaling pathways underscores its significance as a therapeutic target. Future research should focus on further delineating the complex interplay between different bile acids in liver fibrosis and exploring the therapeutic potential of targeting TCA-mediated pathways. The development of specific S1PR2 or TLR4 antagonists, for instance, could offer novel therapeutic avenues for patients with cholestatic liver diseases and cirrhosis. Furthermore, a deeper understanding of the regulation of TCA synthesis and transport in the context of cirrhosis may reveal additional points for therapeutic intervention.
References
- 1. Taurocholic acid is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taurocholic acid is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of bile acids in the diagnosis and progression of liver cirrhosis: A prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Taurolidine: A Technical Guide to its Antimicrobial and Anti-Biofilm Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurolidine (B130013), a synthetic derivative of the amino acid taurine, has demonstrated broad-spectrum antimicrobial and anti-biofilm activity against a wide range of bacteria and fungi. Its unique mechanism of action, which involves the release of active methylol groups, leads to the disruption of microbial cell walls and the prevention of biofilm formation. Furthermore, taurolidine exhibits anti-inflammatory properties by modulating key signaling pathways involved in the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the antimicrobial and anti-biofilm properties of taurolidine, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualization of relevant biological pathways and experimental workflows.
Introduction
The rise of antibiotic resistance and the challenges posed by biofilm-associated infections necessitate the development of novel antimicrobial agents. Taurolidine has emerged as a promising candidate due to its multifaceted mechanism of action and a low propensity for inducing resistance. Initially used as an intraperitoneal lavage, its application has expanded, particularly as a catheter lock solution to prevent catheter-related bloodstream infections (CRBSIs). This guide aims to provide a comprehensive technical resource for researchers and professionals in drug development interested in the scientific basis of taurolidine's efficacy.
Mechanism of Action
Taurolidine's biological activity is attributed to its chemical instability in aqueous solutions, where it undergoes hydrolysis to form active derivatives. This process is central to its antimicrobial and anti-inflammatory effects.
Chemical Breakdown and Antimicrobial Action
In a biological environment, taurolidine exists in equilibrium with its derivatives, primarily taurultam (B145894) and the active intermediate, methylol-taurultam. The breakdown of taurolidine releases reactive N-methylol groups. These groups are understood to exert their antimicrobial effect through multiple mechanisms:
-
Cell Wall Disruption: The methylol groups covalently bind to the peptidoglycan and lipopolysaccharide (LPS) components of bacterial cell walls, leading to irreparable damage and subsequent cell lysis. This interaction is non-specific, contributing to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
-
Inhibition of Adherence: Taurolidine has been shown to interfere with bacterial adherence to host epithelial cells. It can bind to bacterial fimbriae, proteinaceous appendages crucial for initial attachment, thereby preventing colonization and the first step of biofilm formation.
-
Toxin Neutralization: The active methylol groups can also neutralize bacterial endotoxins (LPS) and exotoxins by cross-linking their amino groups, reducing their toxic effects.
Anti-inflammatory Mechanism: Modulation of Cytokine Signaling
Beyond its direct antimicrobial effects, taurolidine has been observed to possess immunomodulatory properties, primarily through the suppression of pro-inflammatory cytokine production. This is particularly relevant in the context of infections, where an excessive inflammatory response can lead to tissue damage.
Taurolidine has been shown to inhibit the synthesis of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in human peripheral blood mononuclear cells[1][2]. The underlying mechanism is believed to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
NF-κB Signaling Pathway Inhibition:
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., LPS), a kinase complex (IKK) phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.
Taurolidine is thought to interfere with this cascade by inhibiting the phosphorylation and degradation of IκBα. By stabilizing the NF-κB/IκBα complex in the cytoplasm, taurolidine prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory cytokines. There is also evidence suggesting a potential role of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway in the inflammatory response of macrophages, which could be an area for further investigation regarding taurolidine's effects.
References
An In-depth Technical Guide on the Role of Tauro-conjugated Bile Acids in Metabolic Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tauro-conjugated bile acids, once considered solely as digestive surfactants, have emerged as critical signaling molecules in the regulation of metabolic homeostasis. These cholesterol-derived metabolites orchestrate a complex network of signaling pathways, primarily through the activation of nuclear and cell surface receptors, thereby influencing glucose metabolism, lipid metabolism, and energy expenditure. This technical guide provides a comprehensive overview of the pivotal role of this compoundconjugated bile acids in metabolic signaling, with a focus on their interactions with key receptors such as the Farnesoid X Receptor (FXR), Takeda G-protein-coupled receptor 5 (TGR5), and Sphingosine-1-Phosphate Receptor 2 (S1PR2). We delve into the downstream effects of these interactions, supported by quantitative data, and provide detailed insights into the experimental methodologies employed in this field of research. Furthermore, this guide presents visual representations of the core signaling pathways to facilitate a deeper understanding of the molecular mechanisms at play.
Introduction to this compoundconjugated Bile Acids
Bile acids are synthesized from cholesterol in the liver and are subsequently conjugated with either taurine (B1682933) or glycine (B1666218).[1][2] In humans, glycine conjugation is predominant, while in rodents, taurine conjugation is the primary form (>95%).[3][4] This conjugation process increases the hydrophilicity and solubility of bile acids, which is crucial for their role in dietary lipid emulsification and absorption.[1][5] Beyond this classical function, this compoundconjugated bile acids, including taurocholic acid (TCA), taurochenodeoxycholic acid (TCDCA), tauroursodeoxycholic acid (TUDCA), and taurolithocholic acid (TLCA), act as signaling molecules that modulate a variety of metabolic processes.[6][7]
Key Receptors and Signaling Pathways
This compoundconjugated bile acids exert their metabolic effects by binding to and activating specific receptors located in various tissues, including the liver, intestine, adipose tissue, and muscle.
Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that plays a central role in bile acid homeostasis, as well as lipid and glucose metabolism.[8][9] this compoundconjugated bile acids are potent agonists of FXR.[10]
-
Bile Acid Homeostasis: Activation of FXR in the liver and intestine initiates a negative feedback loop to control bile acid synthesis.[11] In the liver, FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of key enzymes in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1).[12][13] In the intestine, FXR activation stimulates the release of fibroblast growth factor 15/19 (FGF15/19), which travels to the liver to suppress bile acid synthesis.[1][11]
-
Lipid Metabolism: FXR activation by this compoundconjugated bile acids influences lipid metabolism by regulating the expression of genes involved in triglyceride synthesis and clearance.[13][14] For instance, treatment of human apoA-I transgenic mice with the FXR agonist taurocholic acid led to a significant decrease in serum concentrations and liver mRNA levels of human apoA-I, which is associated with reduced serum HDL levels.[14]
-
Glucose Metabolism: FXR signaling has been shown to improve glucose tolerance and insulin (B600854) sensitivity.[8] However, the role of specific this compoundconjugated bile acids can be complex, with some, like tauro-β-muricholic acid (T-β-MCA) in mice, acting as FXR antagonists to improve metabolic parameters in diet-induced obesity.[1][7]
Takeda G-protein-coupled Receptor 5 (TGR5)
TGR5 is a cell surface receptor that is activated by bile acids, with taurine conjugation generally increasing the affinity.[15] TGR5 activation leads to the production of intracellular cyclic AMP (cAMP), which mediates its downstream effects.[15][16]
-
GLP-1 Secretion: A key function of TGR5 is to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut.[17][18][19] GLP-1 is an incretin (B1656795) hormone that enhances glucose-stimulated insulin secretion, suppresses glucagon (B607659) release, and promotes satiety.[20] Studies have shown that bile acids stimulate GLP-1 release more effectively when applied to the basolateral side of L-cells, where TGR5 is predominantly located.[18][21]
-
Energy Expenditure: TGR5 activation in brown adipose tissue and skeletal muscle has been shown to increase energy expenditure.[22][23][24] This is mediated by the induction of the enzyme type 2 iodothyronine deiodinase (D2), which converts the thyroid hormone T4 to the more active T3, leading to increased thermogenesis.[23][24]
-
Anti-inflammatory Effects: TGR5 signaling has anti-inflammatory properties, particularly in macrophages and Kupffer cells, where it can suppress the production of pro-inflammatory cytokines.[15][16]
Sphingosine-1-Phosphate Receptor 2 (S1PR2)
Recent studies have identified S1PR2 as another G-protein-coupled receptor that is activated by this compoundconjugated bile acids, including TCA, TUDCA, and taurodeoxycholic acid (TDCA).[3][5]
-
Hepatocyte Signaling: In hepatocytes, S1PR2 activation by this compoundconjugated bile acids can stimulate the ERK1/2 and Akt signaling pathways.[3][5] This can have implications for cell survival and proliferation. TUDCA has been shown to improve insulin clearance in the liver of high-fat-diet-fed mice by increasing the expression of insulin-degrading enzyme, an effect potentially mediated by S1PR2 activation and its downstream signaling cascade involving the insulin receptor/PI3K/Akt pathway.[6]
Quantitative Data on this compoundconjugated Bile Acid Signaling
The following tables summarize key quantitative findings from the literature regarding the effects of this compoundconjugated bile acids on metabolic signaling pathways.
| Bile Acid | Experimental System | Parameter Measured | Result | Reference |
| This compoundconjugated BAs | Type 2 Diabetes Patients | Fasting Serum Concentration | Higher in T2D patients compared to normal glucose tolerant individuals. | [8] |
| Taurocholic Acid (TCA) | Human apoA-I transgenic mice | Serum apoA-I levels | Strongly decreased. | [14] |
| Taurodeoxycholic Acid (TDCA) | Primary murine intestinal cultures | GLP-1 Release | More potent inducer than TCA and TLCA. | [18] |
| TUDCA | Weaned Piglets | Diarrhea Incidence | Significantly reduced with dietary supplementation. | [25] |
| TUDCA | INS1-E pancreatic β-cells | Insulin Secretion | Normalized hypersecretion induced by fatty acids. | [26] |
| This compoundconjugated lithocholic acid (TLCA) | Chicken fatty liver cells | Lipid Droplet Accumulation | Significantly reduced at 20 µM. | [27] |
| Receptor Agonist/Antagonist | Experimental Model | Pathway Targeted | Observed Effect | Reference |
| This compoundRO5527239 (TGR5 agonist) | Perfused rat colon (vascular stimulation) | TGR5 | 3.1-fold increase in GLP-1 secretion. | [17] |
| This compoundRO5527239 (TGR5 agonist) | Perfused rat colon (luminal administration) | TGR5 | No significant impact on GLP-1 secretion. | [17] |
| GW4064 (FXR agonist) | HepG2 cells | FXR | Time-dependent decrease in human apoA-I mRNA levels. | [14] |
| Glycine-β-muricholic acid (FXR antagonist) | Mice on high-fat diet | FXR | Improved obesity, insulin resistance, and liver steatosis. | [7] |
Experimental Protocols and Methodologies
A variety of experimental techniques are employed to investigate the role of this compoundconjugated bile acids in metabolic signaling.
Quantification of this compoundconjugated Bile Acids
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of individual bile acid species in biological samples such as plasma, serum, bile, and tissues.[28][29][30] The method involves extraction of bile acids from the biological matrix, followed by separation using high-performance liquid chromatography (HPLC) and detection by tandem mass spectrometry.[28] This allows for the differentiation of various conjugated and unconjugated bile acids, including isomers.[30]
-
High-Resolution ¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: This technique can be used for the simultaneous and quantitative measurement of total and taurine-conjugated bile acids in bile without extensive sample preparation.[31]
In Vitro and Ex Vivo Functional Assays
-
Cell Culture Systems: Immortalized cell lines (e.g., HepG2 for hepatocytes, STC-1 for enteroendocrine cells) and primary cell cultures are used to study the direct effects of this compoundconjugated bile acids on specific cell types.[14][19] These systems are valuable for dissecting molecular signaling pathways.
-
Perfused Organ Systems: The perfused rat colon or small intestine model allows for the investigation of polarized effects of bile acids (luminal vs. vascular application) on hormone secretion, such as GLP-1.[17]
-
Ussing Chambers: This technique is used to study the transport of bile acids across intestinal epithelia and to measure hormone secretion from intact intestinal tissue in a controlled environment.[18]
In Vivo Animal Models
-
Genetically Modified Mice: Knockout mice for specific receptors (e.g., FXR-null, TGR5-null) are invaluable tools for elucidating the receptor-dependency of the observed metabolic effects of this compoundconjugated bile acids.[8][19] Transgenic models, such as those overexpressing human apolipoprotein A-I, are also utilized.[14]
-
Diet-Induced Obesity Models: Feeding mice a high-fat diet is a common approach to induce obesity, insulin resistance, and non-alcoholic fatty liver disease, providing a relevant context to study the therapeutic potential of modulating this compoundconjugated bile acid signaling.[6][10]
Conclusion and Future Directions
This compoundconjugated bile acids are integral players in the regulation of metabolic health. Their ability to activate a suite of receptors, including FXR, TGR5, and S1PR2, allows them to fine-tune glucose and lipid metabolism, influence energy expenditure, and modulate inflammatory responses. The intricate signaling networks controlled by these molecules present a rich landscape for the discovery of novel therapeutic targets for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.
Future research should continue to unravel the tissue-specific and context-dependent roles of individual this compoundconjugated bile acids. A deeper understanding of the crosstalk between different bile acid-activated signaling pathways will be crucial. Furthermore, exploring the interplay between the gut microbiota, which modifies the bile acid pool, and host metabolic signaling will likely reveal new avenues for therapeutic intervention. The development of selective agonists and antagonists for bile acid receptors remains a promising strategy for harnessing the metabolic benefits of this compoundconjugated bile acid signaling for the treatment of human diseases.
References
- 1. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid metabolism and signaling: emerging pharmacological targets of dietary polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acids in glucose metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fasting Serum Taurine-Conjugated Bile Acids Are Elevated in Type 2 Diabetes and Do Not Change With Intensification of Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Bile Acids in Cholesterol & Lipid Regulation [metabolomics.creative-proteomics.com]
- 10. Protective effects of taurocholic acid on excessive hepatic lipid accumulation via regulation of bile acid metabolism in grouper - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Bile Acid Signaling in Diabetes: From Pathophysiology to Therapeutic Targets [e-dmj.org]
- 13. FXR Activation Increases Reverse Cholesterol Transport by Modulating Bile Acid Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bile acid-activated nuclear receptor FXR suppresses apolipoprotein A-I transcription via a negative FXR response element - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. TUDCA: An Agonist of the Bile Acid Receptor GPBAR1/TGR5 With Anti-Inflammatory Effects in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein–Coupled Bile Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Effects of Manipulating Circulating Bile Acid Concentrations on Postprandial GLP-1 Secretion and Glucose Metabolism After Roux-en-Y Gastric Bypass [frontiersin.org]
- 21. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein-Coupled Bile Acid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Role of bile acids in the regulation of the metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 25. scholars.mssm.edu [scholars.mssm.edu]
- 26. The Taurine-Conjugated Bile Acid (TUDCA) Normalizes Insulin Secretion in Pancreatic β-Cells Exposed to Fatty Acids: The Role of Mitochondrial Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Rapid quantification of conjugated and unconjugated bile acids and C27 precursors in dried blood spots and small volumes of serum - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Proton magnetic resonance assay of total and taurine-conjugated bile acids in bile - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of Taurolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolidine, a synthetic derivative of the amino acid taurine (B1682933), has garnered significant interest for its multifaceted therapeutic potential, extending beyond its original application as an antimicrobial agent.[1] This technical guide provides a comprehensive exploration of the anti-inflammatory properties of Taurolidine, delving into its mechanisms of action, effects on key inflammatory signaling pathways, and a summary of quantitative data from preclinical and clinical studies. Detailed experimental protocols are provided to facilitate further research and development in this promising area.
Core Mechanism of Anti-inflammatory Action
Taurolidine exerts its anti-inflammatory effects primarily through the modulation of pro-inflammatory cytokine production and interference with key intracellular signaling cascades. Its mechanism is distinct from classic non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The anti-inflammatory activity of Taurolidine is attributed to its ability to inhibit the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][2]
Modulation of Key Signaling Pathways
Taurolidine's anti-inflammatory effects are mediated through its interaction with critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Taurolidine has been shown to inhibit the activation of the NF-κB pathway. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By stabilizing IκBα, Taurolidine prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes.[3]
The MAP Kinase (MAPK) Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. While the precise interactions are still under investigation, evidence suggests that Taurolidine can modulate the phosphorylation and activation of key kinases within the MAPK cascade. By interfering with this pathway, Taurolidine can further suppress the production of pro-inflammatory cytokines.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of Taurolidine have been quantified in numerous studies. The following tables summarize key findings.
Table 1: In Vitro Inhibition of Cytokine Production
| Cell Type | Stimulant | Cytokine | Taurolidine Concentration | % Inhibition / IC50 | Reference |
| Human PBMCs | LPS | TNF-α | 40-100 µg/mL | Significant suppression | [4] |
| Human PBMCs | LPS | IL-1 | 40-100 µg/mL | Significant suppression | [4] |
| Murine Peritoneal Macrophages | LPS or IFN-γ | IL-6 | Not specified | More effective than Tau-Cl | [1] |
| Human PBMCs | LPS | TNF-α | 25 µg/mL | ~50% | [3] |
| Human PBMCs | LPS | IL-6 | 25 µg/mL | ~60% | [3] |
Table 2: In Vivo Reduction of Inflammatory Markers
| Animal Model | Condition | Marker | Taurolidine Treatment | % Reduction / Effect | Reference |
| Pig | Endotoxemia | Serum Endotoxin (B1171834) | 5g intraperitoneal infusion | Significantly reduced | [5] |
| Pig | Endotoxemia | Lung Myeloperoxidase | 5g intraperitoneal infusion | Significantly reduced | [5] |
| Mouse | Zymosan-induced Peritonitis | Neutrophil Influx | Local administration | Significantly attenuated | [1] |
| Mouse | Zymosan-induced Peritonitis | TNF-α | Local administration | Significantly attenuated | [1] |
| Mouse | Zymosan-induced Peritonitis | IL-6 | Local administration | Significantly attenuated | [1] |
Table 3: Clinical Studies on Inflammatory Markers
| Patient Population | Condition | Marker | Taurolidine Treatment | Outcome | Reference |
| Resectable Gastrointestinal Cancer | Surgery | IL-1β, IL-6, IL-10 (peritoneal fluid) | 0.5% Taurolidine lavage | Significantly lower levels | [6] |
| Non-metastatic Colon Cancer | Surgery | IL-6 (day 1 post-op) | Taurolidine infusion | Significant reduction | [5] |
Detailed Experimental Protocols
In Vitro Cytokine Inhibition Assay in Human PBMCs
This protocol outlines a general method for assessing the inhibitory effect of Taurolidine on cytokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Taurolidine
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with RPMI 1640 medium and resuspend in complete medium.
-
Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well.
-
Pre-treat the cells with various concentrations of Taurolidine (e.g., 1, 10, 50, 100 µg/mL) for 1 hour at 37°C.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL.
-
Incubate the plate for 4 to 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the cell-free supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Murine Model of Endotoxemia
This protocol describes a general procedure for evaluating the in vivo anti-inflammatory effects of Taurolidine in a mouse model of endotoxemia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Taurolidine
-
Sterile saline
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide the mice into three groups: Control (saline), LPS, and LPS + Taurolidine.
-
Administer Taurolidine (e.g., 200 mg/kg) intraperitoneally to the LPS + Taurolidine group 30 minutes before LPS challenge.[7]
-
Administer an equivalent volume of saline to the Control and LPS groups.
-
Induce endotoxemia by intraperitoneal injection of LPS (e.g., 5 mg/kg) to the LPS and LPS + Taurolidine groups. Administer saline to the Control group.
-
At a predetermined time point (e.g., 2 hours post-LPS injection), collect blood samples via cardiac puncture.
-
Separate serum and store at -80°C until analysis.
-
Measure serum levels of TNF-α and IL-6 using ELISA kits.
Conclusion
Taurolidine demonstrates significant anti-inflammatory properties through the inhibition of pro-inflammatory cytokine production and the modulation of key signaling pathways, including NF-κB and MAPK. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammatory conditions. The detailed experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals to further investigate and harness the anti-inflammatory potential of Taurolidine. Future research should focus on elucidating the precise molecular targets of Taurolidine within these signaling cascades to optimize its therapeutic application.
References
- 1. Anti-inflammatory effects of taurine derivatives (taurine chloramine, taurine bromamine, and taurolidine) are mediated by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 3. Taurolidine improved protection against highly pathogenetic avian influenza H5N1 virus lethal-infection in mouse model by regulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taurolidine, an analogue of the amino acid taurine, suppresses interleukin 1 and tumor necrosis factor synthesis in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurolidine attenuates the hemodynamic and respiratory changes associated with endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taurolidine reduces the tumor stimulating cytokine interleukin-1beta in patients with resectable gastrointestinal cancer: a multicentre prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taurolidine inhibits tumour necrosis factor (TNF) toxicity--new evidence of TNF and endotoxin synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Cytoprotective Mechanisms of Tauroursodeoxycholic Acid (TUDCA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has garnered significant attention for its potent cytoprotective properties.[1][2] Initially recognized for its therapeutic role in cholestatic liver diseases, a growing body of evidence has elucidated its multifaceted mechanisms of action in a wide range of cellular stress models.[1][2][3] TUDCA's ability to mitigate cellular damage and prevent apoptosis stems from its intricate interplay with key cellular organelles and signaling pathways, primarily the endoplasmic reticulum (ER) and mitochondria.[2][4] This technical guide provides a comprehensive overview of the core cytoprotective mechanisms of TUDCA, with a focus on its role in alleviating ER stress and inhibiting apoptosis. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and crucial signaling pathways are visualized to facilitate a deeper understanding for research and drug development applications.
Mitigation of Endoplasmic Reticulum (ER) Stress
The ER is a critical organelle for protein folding and calcium homeostasis. Perturbations in its function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[5] This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can switch the UPR from a pro-survival to a pro-apoptotic response.[6] TUDCA acts as a chemical chaperone, enhancing the protein folding capacity of the ER and thereby alleviating ER stress.[5][7]
Modulation of UPR Sensors
TUDCA has been shown to modulate the three canonical branches of the UPR, initiated by the sensors PERK, IRE1α, and ATF6.[8][9] By reducing the load of misfolded proteins, TUDCA can decrease the activation of these sensors. For instance, in a rat model of advanced maternal age, TUDCA treatment reduced the placental expression of the key ER stress marker GRP78 (also known as BiP).[10] In tunicamycin-induced ER stress in dorsal root ganglion neurons, TUDCA reversed the activation of PERK, IRE1α, and ATF6.[8]
Downregulation of Pro-Apoptotic UPR Components
A key mechanism of TUDCA's cytoprotection is its ability to suppress the expression of pro-apoptotic factors downstream of the UPR. Notably, TUDCA has been shown to decrease the expression of C/EBP homologous protein (CHOP), a key transcription factor that promotes apoptosis under ER stress.[7][8] Furthermore, TUDCA can inhibit the activation of caspase-12, an ER-resident caspase that is specifically activated during ER stress-mediated apoptosis.[8]
Quantitative Data: TUDCA's Effect on ER Stress Markers
| Cell/Tissue Model | Stressor | TUDCA Concentration | Duration | Observed Effect on ER Stress Markers | Reference |
| Adrenocortical Carcinoma (ACC) SW-13 cells | Endogenous | 400 µM | 48 h | Decreased mRNA and protein expression of GRP78, PERK, and ATF6. | [7] |
| Rat Dorsal Root Ganglion (DRG) Neurons | Tunicamycin (0.75 µg/ml) | 250 µM | 24 h | Reversed the increase in GRP78, cleaved caspase-12, p-PERK, p-eIF2α, IRE1α, and ATF6 protein expression. | [8] |
| Rat Placenta (Advanced Maternal Age) | Aging | In drinking water | Gestation | Reduced placental expression of GRP78, phospho-eIF2α, ATF-4, and CHOP in male offspring labyrinth zone. | |
| Human Retinal Pigment Epithelial Cells (ARPE-19) | Tunicamycin | 100 µM | 24 h | Suppressed the expression of CHOP and spliced XBP-1. | [11] |
| Porcine Oocytes | In vitro aging | 100 µM | 44 h | Decreased the expression of GRP78, ATF4, and CHOP. | [12] |
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. Its dysregulation is a hallmark of many diseases. TUDCA exerts potent anti-apoptotic effects by targeting multiple points in the apoptotic signaling cascade, including both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, as well as the ER stress-mediated pathway.[1][2]
Mitochondrial Pathway of Apoptosis
The mitochondrial pathway is a major route to apoptosis, controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members, such as Bax, translocate to the mitochondria upon receiving a death signal, leading to the release of cytochrome c and subsequent activation of caspases.[2] TUDCA has been shown to:
-
Modulate Bcl-2 Family Proteins: TUDCA can upregulate the expression of anti-apoptotic Bcl-2 and downregulate the expression of pro-apoptotic Bax.[7][11]
-
Preserve Mitochondrial Integrity: TUDCA helps maintain the mitochondrial membrane potential (ΔΨm), preventing the release of pro-apoptotic factors.[12][13] In aged porcine oocytes, TUDCA treatment significantly restored the age-induced decline in ΔΨm.[12]
-
Inhibit Caspase Activation: By preventing cytochrome c release, TUDCA inhibits the activation of downstream effector caspases, such as caspase-3 and -9.[8]
ER Stress-Mediated Apoptosis
As discussed previously, TUDCA's ability to alleviate ER stress directly translates to its anti-apoptotic function by inhibiting the activation of caspase-12 and the expression of CHOP.[8]
PI3K/Akt Survival Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway that inhibits apoptosis. TUDCA has been shown to activate this pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins like Bad. In a model of hemorrhagic stroke in rats, TUDCA administration led to increased Akt phosphorylation.
Quantitative Data: TUDCA's Anti-Apoptotic Effects
| Cell/Tissue Model | Stressor | TUDCA Concentration | Duration | Observed Anti-Apoptotic Effect | Reference |
| ACC SW-13 cells | Endogenous | 400 µM | 48 h | Increased Bcl-2 and decreased Bax protein expression. | [7] |
| Rat DRG Neurons | Tunicamycin (0.75 µg/ml) | 250 µM | 24 h | Markedly suppressed the percentage of TUNEL-positive cells and inhibited the activities of caspases-3, -9, and -12. | [8] |
| Rat Retina | N-methyl-D-aspartate (NMDA) | 500 mg/kg (i.p.) | Daily for 7 days | Significantly higher retinal ganglion cell survival (approx. 20% increase). | [14] |
| Porcine Oocytes | In vitro aging | 100 µM | 44 h | Significantly decreased the rate of apoptosis and the activity of caspase-3. | [12] |
| Rat Hepatocytes | Ethanol-fed + TNF-α | In diet | 4 weeks | Prevented TNF-induced cell death. |
Antioxidant and Anti-inflammatory Properties
Beyond its direct effects on ER stress and apoptosis, TUDCA also exhibits significant antioxidant and anti-inflammatory properties that contribute to its cytoprotective profile.
Antioxidant Effects
TUDCA can reduce the production of reactive oxygen species (ROS) and enhance the cellular antioxidant defense system.[11] In a model of photoreceptor membranes, TUDCA demonstrated substantial antioxidant activity by decreasing the rate of lipid peroxidation.[15] It can also increase the levels of endogenous antioxidants like glutathione (B108866) (GSH).[16]
Anti-inflammatory Effects
TUDCA has been shown to suppress inflammatory signaling pathways. For instance, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that drives the expression of pro-inflammatory cytokines. In a model of acute hemorrhagic stroke, TUDCA treatment restored the levels of IκBα, an inhibitor of NF-κB.
Experimental Protocols
Western Blot Analysis for Apoptosis and ER Stress Markers
-
Objective: To quantify the protein expression levels of key markers of apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and ER stress (e.g., GRP78, CHOP, p-PERK).
-
Methodology:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis Detection
-
Objective: To detect and quantify DNA fragmentation, a hallmark of late-stage apoptosis.
-
Methodology:
-
Cell/Tissue Preparation: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with Triton X-100. For tissue sections, deparaffinization and rehydration steps are performed.
-
TUNEL Reaction: The samples are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., fluorescein-dUTP) according to the manufacturer's instructions. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Visualization: The labeled cells are visualized using fluorescence microscopy. A counterstain (e.g., DAPI) is often used to visualize all cell nuclei.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei in several random fields of view.[17][18][19]
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To assess mitochondrial health and the early stages of apoptosis.
-
Methodology:
-
Cell Staining: Live cells are incubated with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner. Common dyes include JC-1 and TMRE.
-
JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
TMRE: This dye accumulates in active mitochondria and its fluorescence intensity is proportional to the ΔΨm.
-
-
Analysis: The fluorescence is measured using either a fluorescence microscope or a flow cytometer. For JC-1, the ratio of red to green fluorescence is calculated as an indicator of ΔΨm. For TMRE, a decrease in fluorescence intensity indicates mitochondrial depolarization.[12][13][20]
-
Signaling Pathway Visualizations
TUDCA's Mitigation of ER Stress and Apoptosis
Caption: TUDCA's role in mitigating ER stress-induced apoptosis.
TUDCA's Inhibition of the Mitochondrial Apoptotic Pathway
References
- 1. Tauroursodeoxycholic Acid Reduces Neuroinflammation but Does Not Support Long Term Functional Recovery of Rats with Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. examine.com [examine.com]
- 4. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholic acid (TUDCA) alleviates endoplasmic reticulum stress of nuclear donor cells under serum starvation | PLOS One [journals.plos.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of tauroursodeoxycholic Acid (TUDCA) treatment on placental endoplasmic reticulum (ER) stress in a rat model of advanced maternal age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tauroursodeoxycholic acid increases neural stem cell pool and neuronal conversion by regulating mitochondria-cell cycle retrograde signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effect of Tauroursodeoxycholic Acid on N-Methyl-D-Aspartate-Induced Retinal Ganglion Cell Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tauroursodeoxycholic Acid (TUDCA)-Lipid Interactions and Antioxidant Properties of TUDCA Studied in Model of Photoreceptor Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tauroursodeoxycholic acid protects hepatocytes from ethanol-fed rats against tumor necrosis factor-induced cell death by replenishing mitochondrial glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TUNEL assay - Wikipedia [en.wikipedia.org]
- 18. sileks.com [sileks.com]
- 19. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tauroursodeoxycholic acid inhibits endoplasmic reticulum stress, blocks mitochondrial permeability transition pore opening, and suppresses reperfusion injury through GSK-3ß in cardiac H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Taurolithocholic Acid: A Double-Edged Sword in Cancer Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Taurolithocholic acid (TLCA), a secondary bile acid, is emerging as a significant signaling molecule in the tumor microenvironment. While historically studied for its role in cholestasis, recent evidence has illuminated its complex and often contradictory involvement in cancer biology. This technical guide provides a comprehensive overview of TLCA's signaling mechanisms, its impact on various cancers, and detailed experimental protocols for its investigation.
Introduction
Bile acids, traditionally known for their role in lipid digestion, are now recognized as key signaling molecules that regulate a variety of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] Their effects on cancer are context-dependent, with some bile acids exhibiting pro-tumorigenic properties while others have anti-cancer effects.[3] Taurolithocholic acid, a taurine (B1682933) conjugate of lithocholic acid, has been shown to influence cancer cell behavior through its interaction with specific cell surface and nuclear receptors.[4][5] This guide will delve into the known signaling pathways activated by TLCA and provide the necessary technical details for researchers to explore its role in their own cancer models.
Data Presentation: Quantitative Effects of TLCA on Cancer Cells
The following table summarizes the quantitative data from key studies on the effects of taurolithocholic acid on cancer cells. This data highlights the concentration-dependent and cell-line-specific nature of TLCA's activity.
| Cancer Type | Cell Line | Parameter Measured | TLCA Concentration | Result | Reference |
| Intrahepatic Cholangiocarcinoma | RMCCA-1 | Cell Viability | 1-40 µM | Concentration-dependent increase | [4][6][7] |
| Intrahepatic Cholangiocarcinoma | HuCCA-1 | Cell Viability | Not specified | No significant effect | [6][7] |
| Intrahepatic Cholangiocarcinoma | RMCCA-1 | S-phase cell cycle induction | 10 µM | Significant increase | [4][6][7] |
| Intrahepatic Cholangiocarcinoma | RMCCA-1 | DNA Synthesis (EdU incorporation) | 10 µM | Significant increase | [4][6][7] |
| Intrahepatic Cholangiocarcinoma | RMCCA-1 | EGFR Phosphorylation | 10 µM | Increased | [4][6][7] |
| Intrahepatic Cholangiocarcinoma | RMCCA-1 | ERK1/2 Phosphorylation | 10 µM | Increased | [4][6][7] |
| Intrahepatic Cholangiocarcinoma | RMCCA-1 | Cyclin D1 Expression | 10 µM | Increased | [4][6][7] |
Signaling Pathways Modulated by Taurolithocholic Acid
TLCA exerts its effects on cancer cells primarily through the activation of the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5, and through the transactivation of the Epidermal Growth Factor Receptor (EGFR).[4][5]
TGR5-Mediated Signaling
TLCA is an agonist for TGR5, a cell surface receptor expressed in various cell types, including cancer cells.[5][8] Activation of TGR5 by TLCA can lead to downstream signaling cascades that have been implicated in both pro- and anti-tumorigenic effects, depending on the cancer context.[5][9]
Caption: TGR5 signaling cascade initiated by TLCA.
EGFR/ERK1/2 Signaling Pathway in Cholangiocarcinoma
In intrahepatic cholangiocarcinoma (CCA), TLCA has been shown to promote cell growth through a mechanism involving the muscarinic acetylcholine (B1216132) receptor (mAChR) and subsequent transactivation of the EGFR/ERK1/2 signaling pathway.[4][6][7] This leads to increased cell proliferation and DNA synthesis.[4][6]
Caption: TLCA-induced EGFR/ERK1/2 signaling in cholangiocarcinoma.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of TLCA's role in cancer biology.
Cell Viability Assay
This protocol is adapted from studies investigating the effect of TLCA on cholangiocarcinoma cell growth.[4][6]
Objective: To determine the effect of TLCA on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., RMCCA-1, HuCCA-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Taurolithocholic acid (TLCA) stock solution
-
96-well plates
-
Cell viability reagent (e.g., PrestoBlue™ or MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of TLCA in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 40 µM).
-
Remove the culture medium from the wells and replace it with 100 µL of the TLCA-containing medium or control medium (vehicle).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-2 hours for PrestoBlue™).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the control.
Caption: Workflow for a cell viability assay.
Western Immunoblotting for Signaling Protein Phosphorylation
This protocol is a generalized procedure based on the detection of phosphorylated EGFR and ERK1/2 as described in the literature.[4][6]
Objective: To detect changes in the phosphorylation status of key signaling proteins upon TLCA treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
TLCA stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with TLCA at the desired concentration and for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or total protein levels).
References
- 1. Frontiers | Research Progress of Bile Acids in Cancer [frontiersin.org]
- 2. Research Progress of Bile Acids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of bile acids in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The Bile Acid Membrane Receptor TGR5 in Cancer: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Tauro-Conjugated Bile Acids in Human Serum using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids (BAs) are steroidal molecules synthesized from cholesterol in the liver and play a crucial role in lipid digestion and absorption.[1][2] Beyond their digestive functions, bile acids are now recognized as important signaling molecules that regulate their own synthesis, transport, and metabolism, primarily through the farnesoid X receptor (FXR).[2] The majority of bile acids in the enterohepatic circulation are conjugated to either glycine (B1666218) or taurine (B1682933), which increases their solubility and physiological activity.[2]
Accurate quantification of individual conjugated bile acids, particularly tauro-conjugated species, is essential for understanding liver function, cholestatic diseases, and the effects of xenobiotics on bile acid homeostasis.[2] Elevated serum levels of bile acids are recognized as a sensitive biomarker for liver dysfunction and drug-induced liver injury.[1][3] High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for the analysis of bile acids due to its superior sensitivity, specificity, and ability to differentiate between structurally similar bile acid species.[2][3][4]
This application note provides a detailed protocol for the quantification of this compoundconjugated bile acids in human serum using a robust and reproducible HPLC-MS/MS method. The method employs a simple protein precipitation step for sample preparation and utilizes stable isotope-labeled internal standards to ensure high accuracy and precision.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of this compoundconjugated bile acids in human serum.
1. Materials and Reagents
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).[1]
-
Internal Standards (IS): Deuterated this compoundconjugated bile acids (e.g., Taurocholic Acid-d4). A stock solution of the internal standard mixture should be prepared in methanol.[1][2]
-
Serum Samples: Human serum collected using standard procedures. Samples should be stored at -80°C until analysis.[1]
-
Laboratory Equipment: Precision pipettes, vortex mixer, refrigerated microcentrifuge, nitrogen evaporator or vacuum concentrator, 1.5 mL microcentrifuge tubes.[1]
2. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting bile acids from serum.[1][5]
-
Step 1: Sample Thawing: Thaw frozen serum samples on ice to prevent degradation of analytes.[2]
-
Step 2: Aliquoting: Pipette 50-100 µL of each serum sample, calibrator, and quality control (QC) sample into separate 1.5 mL microcentrifuge tubes.[2][5][6]
-
Step 3: Internal Standard Spiking: Add a specific volume (e.g., 10-20 µL) of the internal standard working solution to each tube.[1][6] Vortex briefly to mix.
-
Step 4: Protein Precipitation: Add cold acetonitrile to each tube at a specific ratio (e.g., 2:1 or 3:1 solvent to serum).[1][7] Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[1][7]
-
Step 5: Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000-16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][7]
-
Step 6: Supernatant Transfer: Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate, avoiding disturbance of the protein pellet.[1][5]
-
Step 7: Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35-40°C.[1][2] This step concentrates the analytes.
-
Step 8: Reconstitution: Reconstitute the dried residue in a suitable mobile phase, such as 100-200 µL of 50% aqueous methanol or a water/acetonitrile mixture with 0.1% formic acid.[1][2][7] Vortex for 30 seconds to ensure complete dissolution and transfer to an LC-MS vial for analysis.[2]
3. HPLC-MS/MS Analysis
The following are typical conditions for the chromatographic separation and mass spectrometric detection of this compoundconjugated bile acids. Optimization may be required based on the specific instrumentation used.
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.[3][5]
-
Column: A C18 reversed-phase column is commonly used for the separation of bile acids.[1] A popular choice is a column with dimensions such as 100 x 2.1 mm and a particle size of 1.8 µm.[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: A mixture of methanol and acetonitrile (e.g., 1:1 v/v) or pure acetonitrile.[5]
-
Gradient Elution: A gradient is employed to achieve optimal separation of the various bile acid species. A typical gradient might start with a high percentage of mobile phase A, which is gradually decreased while the percentage of mobile phase B is increased over a run time of approximately 10 minutes.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. For taurine-conjugated bile acids, a common product ion monitored is m/z 80, corresponding to [SO3]-.[5][8]
Data Presentation
The following tables summarize typical quantitative parameters for the HPLC-MS/MS analysis of this compoundconjugated bile acids.
Table 1: HPLC and MS/MS Parameters
| Parameter | Setting |
| HPLC System | Vanquish Horizon HPLC or equivalent[5] |
| Column | Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[5] |
| Column Temperature | 50 °C[5] |
| Injection Volume | 10 µL[5] |
| Mobile Phase A | 0.1% Formic acid in Water[5] |
| Mobile Phase B | Methanol/Acetonitrile (1:1)[5] |
| Flow Rate | 0.65 mL/min[5] |
| Ionization Mode | Negative Electrospray (H-ESI)[5] |
| Vaporizer Temperature | 350 °C[5] |
| Ion Transfer Tube Temp | 300 °C[5] |
Table 2: Example MRM Transitions for this compoundconjugated Bile Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Taurocholic acid (TCA) | 514.3 | 80.0 |
| Taurochenodeoxycholic acid (TCDCA) | 498.3 | 80.0 |
| Taurodeoxycholic acid (TDCA) | 498.3 | 80.0 |
| Taurolithocholic acid (TLCA) | 482.3 | 80.0 |
| Tauroursodeoxycholic acid (TUDCA) | 498.3 | 80.0 |
Note: Precursor ions correspond to [M-H]-. The product ion at m/z 80 is characteristic of the taurine conjugate.[5][8]
Table 3: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | >0.99[9] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[9] |
| Intra- and Inter-assay Precision (%CV) | <15%[6] |
| Accuracy (% Recovery) | 85-115%[9] |
| Sample Stability | Stable for 15 days at room temperature, 4 °C, and -20 °C[9] |
Visualizations
Experimental Workflow
Caption: Workflow for serum sample preparation and analysis.
Bile Acid Synthesis and Enterohepatic Circulation
Caption: Overview of bile acid synthesis and circulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Cholangiocarcinoma Cell Viability in Response to Taurolithocholic Acid
Introduction
Cholangiocarcinoma (CCA) is a highly aggressive malignancy of the bile duct epithelium with a poor prognosis.[1][2] Chronic cholestasis, a condition characterized by elevated levels of bile acids, is a significant risk factor for CCA development.[1][2] Taurolithocholic acid (TLCA), a conjugated secondary bile acid, has been shown to promote the proliferation of intrahepatic cholangiocarcinoma cells.[2][3] Understanding the mechanisms by which TLCA affects CCA cell viability is crucial for developing targeted therapies. These application notes provide a detailed protocol for assessing the viability of cholangiocarcinoma cells in response to TLCA treatment using common cell viability assays.
Principle
This protocol outlines the use of colorimetric assays (MTT) and luminescent assays (CellTiter-Glo®) to quantify metabolically active, viable cells. The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[4] The amount of formazan produced is proportional to the number of viable cells. Luminescent assays like CellTiter-Glo® quantify ATP, the presence of which is an indicator of metabolically active cells.[5][6] The luminescent signal generated is directly proportional to the number of viable cells in culture.[6]
Data Presentation
Table 1: Experimental Parameters for TLCA-Induced Cholangiocarcinoma Cell Viability Assay
| Parameter | Recommendation | Source(s) |
| Cell Lines | RMCCA-1, HuCCA-1, CCLP-1, HuCCT1 | [2][7] |
| Seeding Density | 1 x 10⁴ to 5 x 10⁴ cells/well (96-well plate) | [1][3][7] |
| TLCA Concentration Range | 1 - 100 µM | [2][3] |
| Incubation Time | 24 - 72 hours | [1][3][8] |
| Assay Type | MTT, PrestoBlue, or CellTiter-Glo® | [1][3][5] |
Experimental Protocols
I. Cell Seeding and Treatment
-
Cell Culture: Culture cholangiocarcinoma cells (e.g., RMCCA-1, HuCCA-1) in complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[1][3] Incubate overnight to allow for cell attachment.[1][3]
-
Synchronization (Optional but Recommended): To reduce the growth-promoting effects of serum, aspirate the medium and replace it with serum-free medium.[1][3] Incubate for 24 hours.[1][3]
-
TLCA Treatment: Prepare a serial dilution of Taurolithocholic acid in serum-free medium to achieve the desired final concentrations (e.g., 1, 10, 20, 40, 100 µM).[2]
-
Remove the synchronization medium and add 100 µL of the TLCA-containing medium to the respective wells. Include a vehicle control (medium without TLCA).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1][3]
II. Cell Viability Assessment
Choose one of the following methods to assess cell viability:
A. MTT Assay
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: At the end of the incubation period, add 10 µL of the MTT solution to each well.[4][9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[3][9]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm or 650 nm can be used to reduce background.[3]
B. CellTiter-Glo® Luminescent Cell Viability Assay
-
Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the CellTiter-Glo® Buffer to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.[5][11]
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[5][11]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium (e.g., add 100 µL of reagent to 100 µL of medium).[5]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5][11]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][11]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.[5]
Mandatory Visualization
Caption: Experimental workflow for TLCA-induced cholangiocarcinoma cell viability assay.
Caption: TLCA-induced signaling pathways in cholangiocarcinoma cells.
References
- 1. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. MTT cell viability assay [bio-protocol.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. OUH - Protocols [ous-research.no]
Application of Taurochenodeoxycholic Acid in Preclinical Gallstone Dissolution Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Taurochenodeoxycholic acid (TCDCA) is a taurine-conjugated form of the primary bile acid chenodeoxycholic acid (CDCA). While CDCA and another bile acid, ursodeoxycholic acid (UDCA), have been extensively studied and are used clinically for the dissolution of cholesterol gallstones, preclinical research specifically focusing on TCDCA for this application is less abundant. However, the established mechanisms of related bile acids provide a strong rationale for the investigation of TCDCA as a potential litholytic agent.
The primary mechanism by which bile acids dissolve cholesterol gallstones is by reducing the cholesterol saturation of bile.[1] This is achieved by decreasing the intestinal absorption and hepatic synthesis of cholesterol, leading to a bile composition that favors the solubilization of cholesterol crystals.[1][2] Recent studies have highlighted the role of TCDCA as a potent endogenous agonist of the farnesoid X receptor (FXR), a key regulator of bile acid and cholesterol metabolism.[3] Activation of FXR can modulate the expression of genes involved in bile acid synthesis and transport, further contributing to a less lithogenic bile environment.[3][4]
These application notes provide an overview of the preclinical application of TCDCA in gallstone dissolution models, including inferred mechanisms of action, relevant experimental protocols based on studies with related bile acids, and a summary of quantitative data from pertinent literature.
Mechanism of Action
Taurochenodeoxycholic acid is thought to contribute to the dissolution of cholesterol gallstones through several mechanisms, primarily centered around the regulation of biliary cholesterol homeostasis. As a potent agonist of the Farnesoid X Receptor (FXR), TCDCA plays a significant role in a signaling cascade that ultimately reduces the cholesterol saturation of bile.[3]
Upon activation by TCDCA in the liver and intestine, FXR initiates a series of transcriptional events. In the liver, FXR activation can lead to the inhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[3] This reduces the overall cholesterol burden. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15/19 (FGF15/19), which travels to the liver to further suppress CYP7A1 expression.[3]
Furthermore, FXR activation is known to upregulate the expression of transport proteins that are crucial for maintaining a healthy bile composition. This includes the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2), which are involved in the secretion of bile salts and other organic anions into the bile. An increase in the bile salt pool relative to cholesterol enhances the formation of mixed micelles and vesicles that can solubilize cholesterol, thereby preventing its precipitation and promoting the dissolution of existing gallstones.[4]
Preclinical Animal Models for Gallstone Dissolution Studies
Several animal models are commonly used to study the formation and dissolution of cholesterol gallstones. The choice of model often depends on the specific research question, cost, and handling requirements.
-
Mouse Models: The C57BL/6 mouse is a widely used model due to its susceptibility to forming cholesterol gallstones when fed a lithogenic diet.[3] This diet is typically high in fat and cholesterol and may be supplemented with cholic acid to promote gallstone formation. These models are advantageous due to the availability of genetic modifications, allowing for the study of specific genes and pathways.
-
Hamster Models: Hamsters are another common model for cholesterol gallstone research. Similar to mice, they develop gallstones when fed a high-cholesterol diet.
-
Prairie Dog Models: The prairie dog is highly susceptible to cholesterol gallstone formation when fed a high-cholesterol diet and has been used in studies investigating gallstone dissolution.[5][6]
Quantitative Data from Preclinical and Clinical Studies with Related Bile Acids
Direct preclinical data on the gallstone dissolution efficacy of Taurochenodeoxycholic acid (TCDCA) is limited. The following tables summarize quantitative data from studies using the closely related bile acids, chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA), in both preclinical and clinical settings. This information provides a valuable reference for designing and evaluating studies with TCDCA.
Table 1: Effect of Bile Acid Treatment on Biliary Cholesterol Saturation
| Bile Acid | Model/Patient Population | Dosage | Duration | Change in Biliary Cholesterol Saturation | Reference |
| Chenodeoxycholic acid (CDCA) | Gallstone Patients | 11.9-15.6 mg/kg/day | 3 months | Decrease from 9.0 ± 1.0 mol% to 5.2 ± 0.5 mol% | [7] |
| Ursodeoxycholic acid (UDCA) | Gallstone Patients | 11.9-15.6 mg/kg/day | 3 months | Decrease from 9.0 ± 1.0 mol% to 3.7 ± 0.3 mol% | [7] |
| CDCA + UDCA | Gallstone Patients | Half dose of each | 3 months | Decrease from 9.0 ± 1.0 mol% to 3.8 ± 0.3 mol% | [7] |
| Tauroursodeoxycholic acid (TUDCA) | Gallstone Patients | 11 mg/kg/day | 4-6 weeks | Cholesterol saturation decreased to 80% | [8] |
Table 2: Efficacy of Bile Acid Treatment on Gallstone Dissolution
| Bile Acid | Model/Patient Population | Dosage | Duration | Dissolution Rate | Reference |
| Chenodeoxycholic acid (CDCA) | Prairie Dogs | 30 mg/kg/day | 6 weeks | 14 out of 16 animals had stone dissolution | [5] |
| Ursodeoxycholic acid (UDCA) | Prairie Dogs | 30 mg/kg/day | 6 weeks | Ineffective in this study | [5] |
| Chenodeoxycholic acid (CDCA) | Gallstone Patients | 300-600 mg/day | 5-16 months | 22.2% effective | [9] |
| Ursodeoxycholic acid (UDCA) | Gallstone Patients | 300-600 mg/day | 5-16 months | 25% effective | [9] |
| Ursodeoxycholic acid (UDCA) | Gallstone Patients | 7-8 mg/kg/day | 12 months | Significantly more efficacious than CDCA at 3 and 6 months | [10] |
| CDCA + UDCA | Gallstone Patients | 7.5 mg/kg/day CDCA + 5.0 mg/kg/day UDCA | 1 year | 60% of patients showed partial or complete dissolution | [11] |
Experimental Protocols
The following are detailed protocols for inducing cholesterol gallstones in a mouse model and for a subsequent gallstone dissolution study. These protocols are based on established methodologies and can be adapted for the evaluation of Taurochenodeoxycholic acid.
Protocol 1: Induction of Cholesterol Gallstones in C57BL/6 Mice
Objective: To induce the formation of cholesterol gallstones in C57BL/6 mice through a lithogenic diet.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Standard chow diet
-
Lithogenic diet (e.g., diet with 1.25% cholesterol, 0.5% cholic acid, and 15% fat)
-
Metabolic cages for sample collection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Microscope for gallstone observation
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week with free access to standard chow and water.
-
Dietary Intervention: Randomly divide the mice into a control group (fed standard chow) and a lithogenic diet group.
-
Feeding Period: Feed the mice their respective diets for 8-10 weeks. Monitor body weight and food intake weekly.
-
Sample Collection: Towards the end of the feeding period, house mice in metabolic cages for 24-hour urine and feces collection.
-
Euthanasia and Tissue Collection: At the end of the study period, fast the mice overnight and then euthanize them under anesthesia.
-
Gallbladder and Liver Harvesting: Perform a laparotomy to carefully excise the gallbladder and liver.
-
Gallstone Assessment: Open the gallbladder and examine for the presence of gallstones under a dissecting microscope. Gallstones can be counted, weighed, and their composition analyzed.
-
Bile and Tissue Analysis: Collect bile for analysis of cholesterol, bile acids, and phospholipids. A portion of the liver can be fixed for histological analysis or snap-frozen for molecular analysis.
Protocol 2: Preclinical Gallstone Dissolution Study
Objective: To evaluate the efficacy of Taurochenodeoxycholic acid in dissolving pre-formed cholesterol gallstones in a mouse model.
Materials:
-
Mice with diet-induced cholesterol gallstones (from Protocol 1)
-
Taurochenodeoxycholic acid (TCDCA)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Anesthesia and surgical tools as in Protocol 1
Procedure:
-
Gallstone Induction: Induce cholesterol gallstones in a cohort of C57BL/6 mice as described in Protocol 1.
-
Baseline Imaging (Optional): Non-invasive imaging techniques like high-frequency ultrasound can be used to confirm the presence and size of gallstones before treatment.
-
Treatment Groups: Randomly assign the gallstone-bearing mice to different treatment groups:
-
Vehicle control group
-
TCDCA low-dose group (e.g., 15 mg/kg/day)
-
TCDCA high-dose group (e.g., 50 mg/kg/day)
-
Positive control group (e.g., UDCA at an effective dose)
-
-
Drug Administration: Administer TCDCA or vehicle daily via oral gavage for a period of 4-8 weeks.
-
Monitoring: Monitor body weight, food intake, and any signs of toxicity throughout the treatment period.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and harvest the gallbladders and livers as described in Protocol 1.
-
Efficacy Evaluation:
-
Compare the incidence, number, and weight of gallstones between the treatment and control groups.
-
Calculate the gallstone dissolution rate.
-
Analyze the composition of bile to determine the cholesterol saturation index.
-
Perform histological analysis of the liver to assess any potential hepatotoxicity.
-
Conduct molecular analysis (e.g., qPCR, Western blot) on liver and intestinal tissue to investigate the expression of genes involved in bile acid and cholesterol metabolism (e.g., FXR, CYP7A1, BSEP).
-
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow for preclinical gallstone dissolution studies.
Caption: TCDCA-mediated FXR signaling pathway in gallstone dissolution.
Caption: Experimental workflow for a preclinical gallstone dissolution study.
References
- 1. Medical dissolution of gallstones by oral bile acid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapy of gallstone disease: What it was, what it is, what it will be - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR Signaling-Mediated Bile Acid Metabolism Is Critical for Alleviation of Cholesterol Gallstones by Lactobacillus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of cholesterol gallstone disease by FXR agonists in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissolution of cholesterol gallstones by bile acids in the prairie dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A hydrophilic bile acid effects partial dissolution of cholesterol gallstones in the prairie dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of biliary bile acid composition on biliary cholesterol saturation in gallstone patients treated with chenodeoxycholic acid and/or ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of tauroursodeoxycholic acid on biliary lipid composition. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical studies on cheno- and ursodeoxycholic acid treatment for gallstone dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gallstone dissolution treatment with a combination of chenodeoxycholic and ursodeoxycholic acids. Studies of safety, efficacy and effects on bile lithogenicity, bile acid pool, and serum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Profiling of Taurohyocholic Acid and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurohyocholic acid (THCA) is a primary conjugated bile acid, predominantly found in porcine species. It is synthesized in the liver from cholesterol, where hyocholic acid is conjugated with taurine.[1] THCA plays a crucial role in the emulsification and absorption of dietary fats. Emerging research also points to its role as a signaling molecule, particularly in regulating glucose metabolism through the stimulation of glucagon-like peptide-1 (GLP-1) secretion.[1] The gut microbiota extensively metabolizes THCA, primarily through deconjugation to hyocholic acid (HCA) and subsequent 7α-dehydroxylation to the secondary bile acid, hyodeoxycholic acid (HDCA).[1][2] Understanding the profile of THCA and its metabolites is crucial for research in metabolic diseases, liver function, and the gut-liver axis. This document provides a detailed protocol for the quantification of THCA and its key metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The concentration of Taurohyocholic acid and its metabolites can vary significantly depending on the biological matrix. The following tables summarize representative quantitative data.
Table 1: Mass Spectrometry Parameters for Taurohyocholic Acid and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Taurohyocholic acid (THCA) | 514.3 | 80.0 | Optimized | Negative |
| Hyocholic acid (HCA) | 407.3 | 407.3 | Optimized | Negative |
| Hyodeoxycholic acid (HDCA) | 391.3 | 391.3 | Optimized | Negative |
| Taurocholic acid-d4 (Internal Standard) | 518.3 | 80.0 | Optimized | Negative |
| Chenodeoxycholic acid-d4 (Internal Standard) | 395.3 | 395.3 | Optimized | Negative |
Note: For unconjugated bile acids like HCA and HDCA, monitoring the precursor ion as the product ion (pseudo-MRM) is a common strategy due to limited fragmentation in negative ion mode.[1] Collision energies should be optimized for the specific instrument used.
Table 2: Reported Concentrations of Hyodeoxycholic Acid (HDCA) in Porcine Feces
| Condition | Fecal HDCA Concentration | Reference |
| Control Group (Week 10-22) | Stable concentration, major bile acid | [3][4] |
| Tylosin Treatment | Significantly increased concentration | [3][4] |
Note: HDCA and lithocholic acid are reported as major bile acids in pig feces.[3][4]
Table 3: Observed Changes in Serum Bile Acids in Pigs with Bile Acid Supplementation
| Serum Analyte | Observation with Bile Acid Supplementation | Reference |
| Hyodeoxycholic acid (HDCA) | Increased concentration | [5] |
| Tauro-hyodeoxycholic acid (THDCA) | Increased concentration | [5] |
| Hyocholic acid (HCA) in supplement | 65.8497 ng/mg | [5] |
Experimental Protocol
This protocol details a robust method for the extraction and quantification of THCA and its metabolites from serum/plasma samples using LC-MS/MS.
Materials and Reagents
-
Biological matrix (e.g., porcine serum, plasma) stored at -80°C.
-
Taurohyocholic acid, Hyocholic acid, and Hyodeoxycholic acid analytical standards.
-
Isotopically labeled internal standards (e.g., Taurocholic acid-d4, Chenodeoxycholic acid-d4).
-
LC-MS grade acetonitrile (B52724), methanol (B129727), water, and formic acid.[6]
-
1.5 mL microcentrifuge tubes.
-
Precision pipettes.
-
Vortex mixer.
-
Refrigerated microcentrifuge.
-
Nitrogen evaporator or vacuum concentrator (optional but recommended).[6]
Sample Preparation (Protein Precipitation)
-
Thawing: Thaw frozen serum/plasma samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the serum/plasma sample.
-
Internal Standard Spiking: Add 50 µL of an internal standard solution (containing deuterated analogs like Taurocholic acid-d4 and Chenodeoxycholic acid-d4 in methanol) to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.[1][7]
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.[6]
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step concentrates the analytes.[6]
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable mobile phase, such as 50% methanol in water with 0.1% formic acid. Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A UPLC or HPLC system capable of binary gradients.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm) is commonly used.[7]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40-50°C.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[8]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.
Visualizations
Experimental Workflow
References
- 1. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Fecal Hyodeoxycholic Acid Is Correlated With Tylosin-Induced Microbiome Changes in Growing Pigs [frontiersin.org]
- 4. Fecal Hyodeoxycholic Acid Is Correlated With Tylosin-Induced Microbiome Changes in Growing Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth performance, bile acid profile, fecal microbiome and serum metabolomics of growing-finishing pigs fed diets with bile acids supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Models for Studying Taurocholic Acid's Effect on the Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurocholic acid (TCA), a primary conjugated bile acid synthesized in the liver, plays a critical role in lipid digestion and absorption. Beyond its digestive functions, TCA is a key signaling molecule that modulates the composition and metabolic activity of the gut microbiota. The gut microbiota, in turn, metabolizes TCA into secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA), which have profound effects on host physiology and pathophysiology.[1][2][3] Understanding the intricate interplay between TCA and the gut microbiota is crucial for elucidating the mechanisms underlying various diseases, including inflammatory bowel disease (IBD), metabolic disorders, and colorectal cancer.[4][5][6] This document provides detailed application notes and protocols for establishing and utilizing an in vivo mouse model to investigate the effects of TCA on the gut microbiota.
Key Signaling Pathways
The effects of taurocholic acid and its microbial metabolites are largely mediated through the activation of nuclear receptors, primarily the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5.[3][7][8]
-
FXR Signaling: TCA is a weak agonist for FXR.[7] However, its microbial metabolites, particularly secondary bile acids, are potent modulators of FXR signaling.[7][9] In the ileum, FXR activation by bile acids induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), which travels to the liver to suppress bile acid synthesis, creating a negative feedback loop.[9][10] Gut microbiota can influence this pathway by altering the pool of FXR agonists and antagonists. For instance, some gut bacteria produce tauro-beta-muricholic acid (T-β-MCA), a potent FXR antagonist.[9][11]
-
TGR5 Signaling: Secondary bile acids produced by the gut microbiota from TCA can activate TGR5, which is expressed on various cell types, including enteroendocrine L-cells. TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a role in glucose homeostasis and energy metabolism.[12]
Experimental Workflow
The general workflow for an in vivo study investigating the effects of taurocholic acid on the gut microbiota involves animal model selection, TCA administration, sample collection, and subsequent analysis of the gut microbiota and host physiological parameters.
Caption: General experimental workflow for an in vivo mouse study.
Signaling Pathway Diagram
The interaction between taurocholic acid, the gut microbiota, and host signaling pathways is complex, involving microbial transformation of bile acids and subsequent activation of host receptors in the gut-liver axis.
Caption: Taurocholic acid-gut microbiota signaling pathway.
Experimental Protocols
Animal Model and Husbandry
-
Animal Model: C57BL/6 mice (8-10 weeks old) are a commonly used wild-type strain. For studies on IBD, genetically susceptible models like IL-10-/- mice can be utilized.[4] Germ-free mice are invaluable for dissecting the direct role of the microbiota.[9][13]
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to a standard chow diet and water.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
Taurocholic Acid Administration
-
Preparation: Prepare a sterile solution of taurocholic acid (sodium salt) in a suitable vehicle such as sterile phosphate-buffered saline (PBS) or water. A typical concentration is 100-250 mg/kg body weight.
-
Administration: Administer the TCA solution or vehicle control to mice daily via oral gavage.
-
Duration: The duration of administration can vary from a few days to several weeks depending on the experimental goals. A 21-day period has been shown to induce significant changes.[4]
Sample Collection
-
Fecal Samples: Collect fresh fecal pellets at baseline and at specified time points throughout the experiment. Immediately snap-freeze in liquid nitrogen and store at -80°C for microbiota and bile acid analysis.
-
Tissue Samples: At the end of the experiment, euthanize mice and collect intestinal contents (cecal and colonic), liver, and ileal tissues. Snap-freeze tissues in liquid nitrogen and store at -80°C.
Gut Microbiota Analysis (16S rRNA Gene Sequencing)
-
DNA Extraction: Extract microbial DNA from fecal or cecal samples using a commercially available kit that includes a bead-beating step for efficient lysis of bacterial cells.[2]
-
PCR Amplification: Amplify the V3-V4 or other variable regions of the 16S rRNA gene using universal primers.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a platform such as Illumina MiSeq.
-
Bioinformatic Analysis: Process the raw sequencing data to perform quality filtering, operational taxonomic unit (OTU) picking or amplicon sequence variant (ASV) generation, and taxonomic assignment. Analyze alpha and beta diversity, and identify differentially abundant taxa between experimental groups.
Bile Acid Profiling (LC-MS/MS)
-
Extraction: Extract bile acids from fecal, serum, or liver samples using a suitable solvent system (e.g., methanol). For accurate quantification, spike samples with a deuterated internal standard, such as taurocholic acid-d4 (TCA-d4), prior to extraction.[1]
-
LC-MS/MS Analysis: Separate and quantify individual bile acid species using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Integrate peak areas and calculate the concentrations of different primary and secondary bile acids relative to the internal standard.
Host Gene Expression Analysis (qPCR)
-
RNA Extraction: Isolate total RNA from liver and ileal tissues using a reagent like TRIzol.[2]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.[2]
-
qPCR: Perform real-time quantitative PCR using SYBR Green chemistry to measure the expression levels of target genes involved in bile acid signaling and metabolism (e.g., Fxr, Fgf15, Cyp7a1). Normalize target gene expression to a stable housekeeping gene (e.g., Rpl6).[2] Analyze data using the 2-ΔΔCT method.[2]
Data Presentation
Table 1: Effect of Taurocholic Acid Administration on Gut Microbiota Composition
| Bacterial Taxon | Control Group (Relative Abundance %) | Taurocholic Acid Group (Relative Abundance %) | Fold Change | p-value |
| Firmicutes | 65.2 ± 5.4 | 50.8 ± 6.1 | -1.28 | <0.05 |
| Bacteroidetes | 28.1 ± 4.9 | 39.5 ± 5.8 | 1.41 | <0.05 |
| Deltaproteobacteria | 0.1 ± 0.05 | 2.5 ± 0.8 | 25.0 | <0.01 |
| Bilophila wadsworthia | <0.01 | 1.8 ± 0.6 | >180 | <0.001 |
| Lactobacillus | 5.3 ± 1.2 | 2.1 ± 0.7 | -2.52 | <0.05 |
Data are presented as mean ± SEM. Data is representative and based on findings from studies such as Devkota et al., 2012, which observed a bloom of Bilophila wadsworthia with a diet promoting taurine-conjugated bile acids.[4]
Table 2: Effect of Taurocholic Acid Administration on Fecal Bile Acid Profile
| Bile Acid | Control Group (µg/g feces) | Taurocholic Acid Group (µg/g feces) | Fold Change | p-value |
| Taurocholic Acid (TCA) | 15.8 ± 3.2 | 152.6 ± 25.1 | 9.66 | <0.001 |
| Cholic Acid (CA) | 22.4 ± 4.5 | 45.3 ± 7.9 | 2.02 | <0.05 |
| Deoxycholic Acid (DCA) | 35.1 ± 6.8 | 88.9 ± 15.4 | 2.53 | <0.01 |
| Lithocholic Acid (LCA) | 12.5 ± 2.9 | 29.7 ± 5.1 | 2.38 | <0.05 |
| Tauro-β-muricholic Acid (T-β-MCA) | 8.9 ± 1.7 | 4.2 ± 1.1 | -2.12 | <0.05 |
Data are presented as mean ± SEM. Data is representative and synthesized from expected outcomes based on the literature.[2][4][9]
Table 3: Effect of Taurocholic Acid Administration on Host Gene Expression
| Gene | Tissue | Control Group (Relative Expression) | Taurocholic Acid Group (Relative Expression) | Fold Change | p-value |
| Fxr | Ileum | 1.0 ± 0.15 | 2.8 ± 0.4 | 2.80 | <0.01 |
| Fgf15 | Ileum | 1.0 ± 0.21 | 4.5 ± 0.7 | 4.50 | <0.001 |
| Cyp7a1 | Liver | 1.0 ± 0.18 | 0.3 ± 0.08 | -3.33 | <0.01 |
Data are presented as mean ± SEM. Data is representative of the expected feedback inhibition of bile acid synthesis via the gut-liver axis.[9][11]
References
- 1. benchchem.com [benchchem.com]
- 2. The microbiota-derived bile acid taurodeoxycholic acid improves hepatic cholesterol levels in mice with cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taurocholic acid metabolism by gut microbes and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary fat-induced taurocholic acid production promotes pathobiont and colitis in IL-10−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of taurocholic acid metabolism by gut bacteria: A controlled feeding trial in adult African American subjects at elevated risk for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An intestinal microbiota-farnesoid X receptor axis modulates metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gut microbiota regulates bile acid metabolism by reducing the levels of this compoundbeta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.vtt.fi [cris.vtt.fi]
Application Notes and Protocols: Preparation and Antimicrobial Testing of Taurolidine Catheter Lock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction Taurolidine (B130013) is a broad-spectrum antimicrobial agent derived from the amino acid taurine.[1][2] It is utilized primarily as a key ingredient in catheter lock solutions to prevent and treat catheter-related bloodstream infections (CRBSIs).[1][2][3] Taurolidine's efficacy extends to a wide range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida.[4][5] A significant advantage of taurolidine is that the development of bacterial resistance is uncommon.[1][2] Its mechanism of action, which involves the disruption of microbial cell walls, also contributes to the prevention of biofilm formation.[2][6] These application notes provide detailed protocols for the preparation of taurolidine solutions and for conducting in vitro antimicrobial susceptibility testing.
Mechanism of Action
Taurolidine's antimicrobial activity is not based on a typical antibiotic pathway, but on a chemical reaction. In an aqueous solution, taurolidine is metabolized, leading to the release of reactive methylol (hydroxymethyl) groups.[1] These groups react with and denature components of the microbial cell wall, such as murein, lipopolysaccharides, and polysaccharides.[1][2] This process disrupts the cell wall's integrity, leading to cell lysis and death.[4][6] Additionally, this action neutralizes bacterial endotoxins and exotoxins and inhibits the adherence of microbes to epithelial cells.[1][4]
References
- 1. Taurolidine - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TauroLock™ – about the product [taurolock.tauropharm.com]
- 6. What is the mechanism of Taurolidine? [synapse.patsnap.com]
Tracing Taurocholic Acid Metabolism: A Guide to Stable Isotope Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Taurocholic acid (TCA), a primary conjugated bile acid, plays a pivotal role in lipid digestion, cholesterol homeostasis, and signaling pathways. Its metabolism, deeply intertwined with the enterohepatic circulation and gut microbiota, is a critical area of study in metabolic diseases, liver disorders, and drug development. Stable isotope labeling offers a powerful and safe methodology to trace the intricate metabolic fate of TCA in vivo. By introducing a non-radioactive, heavier isotope (such as ¹³C or ²H) into the TCA molecule, researchers can track its absorption, distribution, biotransformation, and excretion with high precision using mass spectrometry. This technique allows for the quantitative assessment of key metabolic parameters, including pool size, turnover rate, and the conversion to secondary bile acids by the gut microbiome. These insights are invaluable for understanding disease pathogenesis and evaluating the efficacy and metabolic impact of novel therapeutics.
Application Notes
The stable isotope labeling method for tracing taurocholic acid metabolism has a wide array of applications in biomedical research and drug development:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: This method is instrumental in determining the absorption, distribution, metabolism, and excretion (ADME) of bile acid-based drugs or drugs that impact bile acid metabolism. By tracing the labeled compound, researchers can gain a detailed understanding of its metabolic pathways and potential drug-drug interactions.
-
Gastrointestinal and Liver Disease Research: Tracing TCA metabolism provides critical insights into the pathophysiology of diseases such as cholestasis, non-alcoholic fatty liver disease (NAFLD), and inflammatory bowel disease (IBD). Alterations in TCA circulation and microbial metabolism can serve as biomarkers for disease progression and therapeutic response.
-
Microbiome Research: The gut microbiota extensively metabolizes bile acids. Using stable isotope-labeled TCA, it is possible to quantify the conversion of this primary bile acid into secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA) by specific bacterial species. This is crucial for understanding the role of the gut-TCA axis in health and disease.
-
Metabolic Syndrome and Diabetes Research: Bile acids are now recognized as important signaling molecules that regulate glucose and lipid metabolism. Tracing TCA metabolism can help elucidate the mechanisms by which bile acids influence insulin (B600854) sensitivity and energy expenditure, providing potential therapeutic targets for metabolic disorders.
Experimental Protocols
Protocol 1: In Vivo Stable Isotope Tracing of Taurocholic Acid Metabolism in a Rodent Model
This protocol outlines a typical in vivo study to trace the metabolism of taurocholic acid using a ¹³C-labeled tracer in a mouse model.
1. Materials:
- ¹³C-labeled Taurocholic acid (e.g., [24-¹³C]-Taurocholic acid or Taurocholic acid-¹³C₂,¹⁵N)
- Vehicle for administration (e.g., saline or corn oil)
- Metabolic cages for separate collection of urine and feces
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Anesthesia (e.g., isoflurane)
- Centrifuge, vortex mixer, and sample storage tubes
- Solvents for extraction (e.g., methanol (B129727), acetonitrile)
2. Experimental Procedure:
- Animal Acclimation: Acclimate mice to individual metabolic cages for at least 3 days prior to the study to allow for adaptation and baseline sample collection.
- Tracer Administration:
- Prepare a solution of ¹³C-labeled taurocholic acid in the chosen vehicle. A typical dose for a bolus administration is in the range of 1-5 mg/kg body weight.[1]
- Administer the tracer to the mice via oral gavage or intraperitoneal injection. Oral administration is often preferred to mimic the physiological route of bile acid absorption.
- Sample Collection:
- Blood: Collect blood samples (approximately 20-30 µL) from the tail vein or saphenous vein at multiple time points post-administration. Suggested time points for kinetic analysis are 0 (pre-dose), 2, 4, 8, 12, 24, 48, and 72 hours.[2]
- Feces and Urine: Collect feces and urine separately using metabolic cages over a 72-hour period, with collections at 24-hour intervals.
- Sample Processing:
- Blood: Immediately centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.
- Feces: Record the wet weight of the collected feces, then freeze-dry to determine the dry weight. Homogenize the dried feces into a fine powder. Store at -80°C.
- Urine: Measure the total volume of urine collected at each interval and store an aliquot at -80°C.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
1. Plasma/Serum Sample Preparation (Protein Precipitation):
- To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of ice-cold methanol containing a mixture of deuterated bile acid internal standards (e.g., Taurocholic acid-d4, Cholic acid-d4, Deoxycholic acid-d4).
- Vortex the mixture vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
2. Fecal Sample Preparation:
- Weigh approximately 20-50 mg of homogenized, freeze-dried fecal powder into a 2 mL tube.
- Add 1 mL of ice-cold methanol containing deuterated internal standards.
- Homogenize the sample using a bead beater for 5-10 minutes.
- Centrifuge at 16,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness and reconstitute as described for plasma samples.
Protocol 3: LC-MS/MS Analysis of Taurocholic Acid and its Metabolites
1. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
- Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.
- Mobile Phase B: Acetonitrile/Methanol (e.g., 9:1 v/v) with 0.1% formic acid or 5 mM ammonium acetate.
- Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic bile acids.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 40-50°C.
- Injection Volume: 5-10 µL.
2. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for bile acid analysis.
- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of the labeled and unlabeled bile acids.
- MRM Transitions: The precursor (Q1) and product (Q2) ions for each analyte and its labeled counterpart need to be optimized. The table below provides representative MRM transitions.
Data Presentation
Table 1: Representative MRM Transitions for Taurocholic Acid and its Metabolites
| Compound | Label | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q2) |
| Taurocholic Acid (TCA) | Unlabeled | 514.3 | 107.0 |
| ¹³C₂ | 516.3 | 109.0 | |
| Cholic Acid (CA) | Unlabeled | 407.3 | 343.2 |
| ¹³C | 408.3 | 344.2 | |
| Deoxycholic Acid (DCA) | Unlabeled | 391.3 | 345.3 |
| ¹³C | 392.3 | 346.3 | |
| Taurocholic Acid-d4 (IS) | Deuterated | 518.3 | 107.0 |
| Cholic Acid-d4 (IS) | Deuterated | 411.3 | 347.2 |
| Deoxycholic Acid-d4 (IS) | Deuterated | 395.3 | 349.3 |
Note: The exact m/z values may vary slightly depending on the specific labeling pattern of the stable isotope tracer used. These transitions should be optimized on the specific mass spectrometer being used.
Table 2: Example Quantitative Data from a Stable Isotope Tracing Study
| Parameter | Control Group (Mean ± SD) | Treatment Group (Mean ± SD) |
| Taurocholic Acid (TCA) | ||
| Pool Size (µmol) | 150 ± 25 | 120 ± 20 |
| Fractional Turnover Rate (pools/day) | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Synthesis Rate (µmol/day) | 120 ± 20 | 144 ± 24 |
| Deoxycholic Acid (DCA) - from TCA | ||
| Appearance Rate (µmol/day) | 30 ± 5 | 45 ± 8* |
*p < 0.05 compared to the control group. Data is hypothetical and for illustrative purposes.
Mandatory Visualization
Caption: Taurocholic Acid Synthesis and Metabolism Pathway.
Caption: Experimental Workflow for Tracing Taurocholic Acid Metabolism.
References
Application Note: A Cell Culture Model for Investigating TUDCA's Effect on Endoplasmic Reticulum Stress
Introduction
Endoplasmic Reticulum (ER) stress is a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, which disrupts cellular homeostasis.[1] This activates a complex signaling network known as the Unfolded Protein Response (UPR).[2] The UPR is initiated by three transmembrane sensor proteins: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating Transcription Factor 6).[2][3] While initially a pro-survival mechanism, prolonged or severe ER stress can lead to apoptosis (cell death).[4] ER stress is implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and inflammatory conditions.[5]
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that functions as a chemical chaperone.[5][6] It has been shown to alleviate ER stress by improving the protein folding capacity of the ER, thereby reducing the accumulation of unfolded proteins.[6][7] TUDCA is a promising therapeutic agent for diseases associated with ER stress.[7] This application note describes a robust in vitro cell culture model to investigate and quantify the protective effects of TUDCA against ER stress.
Application
This model allows for the controlled induction of ER stress in a selected cell line and the subsequent evaluation of TUDCA's ability to mitigate its detrimental effects. Key applications include:
-
Screening and validation of chemical chaperones like TUDCA.
-
Elucidating the molecular mechanisms by which TUDCA alleviates ER stress.
-
Assessing the dose-dependent efficacy of TUDCA.
-
Investigating the impact of TUDCA on cell viability and apoptosis under ER stress conditions.
Featured Cell Line: Human Hepatocellular Carcinoma (HepG2)
HepG2 cells are a well-established and suitable model for studying ER stress due to their high protein synthesis and secretion rates, making them sensitive to disruptions in ER homeostasis.[8] They are commonly used to model liver diseases where ER stress plays a significant pathological role.
Experimental Protocols
Here we provide detailed protocols for inducing ER stress in HepG2 cells using Tunicamycin (an inhibitor of N-linked glycosylation) and for evaluating the effects of TUDCA treatment.[1]
Cell Culture and Seeding
-
Cell Maintenance: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding for Experiments:
-
For protein analysis (Western Blot), seed 1.5 x 10^6 cells in 6-well plates.
-
For RNA analysis (qPCR), seed 0.5 x 10^6 cells in 12-well plates.
-
For cell viability assays (MTT), seed 1 x 10^4 cells per well in 96-well plates.[9]
-
-
Allow cells to adhere and grow for 24 hours to reach 70-80% confluency before treatment.[1]
Induction of ER Stress and TUDCA Treatment
-
TUDCA Pre-treatment: Prepare a stock solution of TUDCA in sterile DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 50, 100, 250, 500 µM).[10] Remove the old medium from the cells and replace it with a medium containing the appropriate TUDCA concentration. Incubate for 24 hours.[10]
-
ER Stress Induction: Prepare a stock solution of Tunicamycin (TM) in DMSO. Dilute TM in a complete culture medium to the desired final concentration (e.g., 1-5 µg/mL).[4][11] After TUDCA pre-treatment, replace the medium with a medium containing both TUDCA and Tunicamycin.
-
Incubation: Incubate the cells for the desired duration (e.g., 16-24 hours) to induce ER stress.[1][11]
-
Experimental Groups:
-
Vehicle Control (DMSO)
-
TUDCA only
-
Tunicamycin only
-
TUDCA + Tunicamycin
-
Western Blot for ER Stress Markers
This protocol allows for the detection of key UPR proteins such as GRP78 (BiP) and CHOP.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel.[13] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1-2 hours at room temperature.[13]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-GRP78/BiP (1:1000), anti-CHOP (1:1000), and anti-β-actin (1:5000) as a loading control.[14]
-
Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[1][13]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[1] Quantify band intensities using densitometry software.[15]
Quantitative PCR (qPCR) for ER Stress Genes
This protocol measures the mRNA expression levels of UPR target genes.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from cells using a suitable kit (e.g., RNeasy Mini Kit). Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[2]
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and gene-specific primers.
-
Primer Sequences (Human): [2][16][17]
-
HSPA5 (GRP78): Fwd: 5'-GGTACGCACAGGAGAGCAGAA-3', Rev: 5'-AGTCGTCCTTCTTGGTGCCAC-3'
-
DDIT3 (CHOP): Fwd: 5'-CTGCCTTCACCTTGGAGAC-3', Rev: 5'-CGTTTCCTGGGGATGAGATA-3'[17]
-
sXBP1: Fwd: 5'-CTGGAGTCCGAATCAGGTGCAG-3', Rev: 5'-ATCCATGGGGAGATGTTCTGG-3'[2]
-
ACTB (β-actin): Fwd: 5'-CATGTACGTTGCTATCCAGGC-3', Rev: 5'-CTCCTTAATGTCACGCACGAT-3'
-
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene (β-actin).
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18]
-
Treatment: Seed and treat cells in a 96-well plate as described in sections 1 & 2.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18][19]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Data Presentation
The following tables present example data demonstrating the protective effect of TUDCA on Tunicamycin-induced ER stress in HepG2 cells.
Table 1: Effect of TUDCA on ER Stress Marker Protein Expression
| Treatment Group | Relative GRP78 Expression (Fold Change vs. Control) | Relative CHOP Expression (Fold Change vs. Control) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TUDCA (250 µM) | 1.1 ± 0.1 | 1.2 ± 0.3 |
| Tunicamycin (2 µg/mL) | 4.5 ± 0.5 | 8.2 ± 0.9 |
| TUDCA + Tunicamycin | 2.3 ± 0.3 | 3.5 ± 0.4 |
Table 2: Effect of TUDCA on ER Stress Gene Expression (mRNA)
| Treatment Group | Relative HSPA5 (GRP78) mRNA (Fold Change vs. Control) | Relative DDIT3 (CHOP) mRNA (Fold Change vs. Control) | Relative sXBP1 mRNA (Fold Change vs. Control) |
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.3 |
| TUDCA (250 µM) | 1.2 ± 0.3 | 1.1 ± 0.2 | 1.3 ± 0.2 |
| Tunicamycin (2 µg/mL) | 6.8 ± 0.7 | 12.5 ± 1.1 | 9.7 ± 0.8 |
| TUDCA + Tunicamycin | 3.1 ± 0.4 | 5.4 ± 0.6 | 4.2 ± 0.5 |
Table 3: Effect of TUDCA on Cell Viability under ER Stress
| Treatment Group | Cell Viability (% of Control) |
| Vehicle Control | 100 ± 5.2 |
| TUDCA (250 µM) | 98 ± 4.5 |
| Tunicamycin (2 µg/mL) | 45 ± 3.8 |
| TUDCA + Tunicamycin | 78 ± 4.1 |
Visualizations
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Caption: Workflow for TUDCA and ER stress experiments.
Caption: Logical framework of the experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunicamycin induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholic Acid (TUDCA) Reduces ER Stress and Lessens Disease Activity in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. examine.com [examine.com]
- 8. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. sinobiological.com [sinobiological.com]
- 14. GRP78/BiP Is Required for Cell Proliferation and Protecting the Inner Cell Mass from Apoptosis during Early Mouse Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Separation of Tauro-Bile Acid Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids are crucial signaling molecules synthesized from cholesterol in the liver, playing vital roles in lipid digestion, glucose homeostasis, and immune response regulation.[1][2] They are primarily found conjugated with either glycine (B1666218) or taurine, which increases their hydrophilicity.[1] The analysis of bile acid profiles is essential for diagnosing hepatobiliary and intestinal diseases and for assessing drug-induced liver injury.[2]
A significant analytical challenge lies in the separation and quantification of bile acid isomers, which are structurally similar compounds with identical molecular weights but different spatial arrangements of hydroxyl groups or stereochemistry.[1][3][4] For instance, tauro-ursodeoxycholic acid (TUDCA), taurochenodeoxycholic acid (TCDCA), and taurodeoxycholic acid (TDCA) are isomeric and cannot be differentiated by mass spectrometry alone, necessitating effective chromatographic separation.[1][4]
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for bile acid analysis.[5][6] This technique offers the high resolution, sensitivity, and specificity required to distinguish between closely related isomers.[5][7] Reversed-phase chromatography using C18 columns is the most common approach, providing robust separation of these complex biological mixtures.[7][8] This application note provides a detailed protocol for the separation and quantification of this compoundbile acid isomers in serum samples.
Experimental Protocols
Sample Preparation from Serum/Plasma
This protocol details a robust protein precipitation method for extracting bile acids from serum or plasma, suitable for LC-MS/MS analysis.[2]
Materials and Reagents:
-
Human Serum/Plasma
-
Internal Standard (IS) solution (e.g., Taurocholic Acid-d4)
-
Acetonitrile (B52724) (LC-MS grade), chilled
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
1.5 mL microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Aliquoting: Pipette 100 µL of each serum sample, calibrator, or quality control sample into separate 1.5 mL microcentrifuge tubes.[2]
-
Internal Standard Spiking: Add 20 µL of the internal standard solution to each tube to ensure accuracy and account for matrix effects.[2] Vortex briefly to mix.
-
Protein Precipitation: Add 200-400 µL of cold acetonitrile to each tube.[2] A common ratio is 1 part sample to 3 or 4 parts solvent.[9]
-
Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.[2][9]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000-16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2][9]
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of labeled tubes, being cautious not to disturb the protein pellet.[2]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35-40°C. This step concentrates the analytes.[1][2]
-
Reconstitution: Reconstitute the dried extract in 200 µL of a suitable mobile phase, such as 50% aqueous methanol or a water/acetonitrile mixture with 0.1% formic acid.[1][2] Vortex and centrifuge briefly to ensure the residue is fully dissolved.
-
Analysis: Transfer the final reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.[2]
HPLC-MS/MS Method
The following parameters are a typical starting point for the separation of this compoundbile acid isomers on a C18 column. Optimization may be required based on the specific instrument and isomers of interest.
-
HPLC System: Agilent 1200 series or equivalent[10]
-
Mass Spectrometer: Triple quadrupole mass spectrometer[10]
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)[11]
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.01% formic acid[10][11][12]
-
Mobile Phase B: 1:1 Acetonitrile:Methanol (v/v) with 5 mM ammonium acetate[11]
-
Flow Rate: 0.5 mL/min[10]
-
MS Detector Settings:
Data Presentation
Table 1: Example MRM Transitions and Retention Times for this compoundBile Acid Isomers
The separation of isomers like TUDCA, TCDCA, and TDCA is critical as they share the same precursor and product ions.[1] Chromatographic resolution is essential for their individual quantification.
| Analyte | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Representative Retention Time (min) |
| Tauroursodeoxycholic acid | TUDCA | 498.28 | 80.0 | 2.58[12] |
| Taurocholic acid | TCA | 514.28 | 80.0 | 2.70[12] |
| Taurochenodeoxycholic acid | TCDCA | 498.28 | 80.0 | 3.30[12] |
| Taurodeoxycholic acid | TDCA | 498.28 | 80.0 | 3.46[12] |
| Taurolithocholic acid | TLC | 482.2 | 80.0 | ~4.50[1] |
Table 2: Representative Gradient Elution Program
A gradient elution program is crucial for resolving the complex mixture of bile acids, from the more polar conjugated species to the less polar unconjugated forms.[5]
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.5 | 95 | 5 |
| 5.5 | 0.5 | 50 | 50 |
| 6.2 | 0.5 | 2 | 98 |
| 7.0 | 0.5 | 95 | 5 |
(This gradient is adapted from published methods and should be optimized for specific applications).[12]
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of this compoundbile acid isomers from serum samples.
Caption: Workflow for this compoundbile acid isomer analysis.
References
- 1. HPLC Separation of Bile Acids with Ascentis Express C18 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Using Multidimensional Separations to Distinguish Isomeric Amino Acid–Bile Acid Conjugates and Assess Their Presence and Perturbations in Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 7. ijnrd.org [ijnrd.org]
- 8. Liquid chromatographic separation of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Taurolithocholic Acid-Induced DNA Synthesis with an EdU Incorporation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolithocholic acid (TLCA), a secondary bile acid, has been identified as a signaling molecule capable of influencing cellular processes, including cell proliferation. Understanding the mechanisms by which TLCA stimulates DNA synthesis is crucial for research in gastroenterology, oncology, and drug development. The 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay offers a sensitive and efficient method for detecting de novo DNA synthesis in actively dividing cells.[1][2][3]
EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2] This incorporation is detected through a "click" chemistry reaction, which covalently attaches a fluorescent azide (B81097) to the alkyne group of EdU.[1] This technique is significantly faster and less harsh than the traditional Bromodeoxyuridine (BrdU) assay because it does not require DNA denaturation, thereby preserving cellular morphology and allowing for multiplexing with other fluorescent probes.[1][4]
This application note provides a detailed protocol for utilizing the EdU incorporation assay to quantify the proliferative effects of TLCA on cultured cells. It also outlines the signaling pathways implicated in TLCA-induced DNA synthesis.
Principle of the Assay
The EdU incorporation assay is based on the efficient and specific labeling of newly synthesized DNA. Cells are first incubated with TLCA to induce proliferation. Subsequently, EdU is added to the cell culture medium and is incorporated into the DNA of cells undergoing the S-phase of the cell cycle. Following fixation and permeabilization, a click chemistry reaction is used to attach a fluorescent azide to the incorporated EdU. The resulting fluorescent signal allows for the detection and quantification of proliferating cells via fluorescence microscopy or flow cytometry.[1][4]
Data Presentation
The following table summarizes representative quantitative data from a hypothetical experiment measuring the dose-dependent effect of Taurolithocholic acid on DNA synthesis in a cell line responsive to its proliferative effects.
| TLCA Concentration (µM) | Percentage of EdU-Positive Cells (%) | Standard Deviation |
| 0 (Vehicle Control) | 15.2 | ± 2.1 |
| 1 | 25.8 | ± 3.5 |
| 5 | 42.5 | ± 4.8 |
| 10 | 58.1 | ± 5.3 |
| 20 | 65.7 | ± 6.2 |
| 40 | 68.3 | ± 5.9 |
Signaling Pathways
Taurolithocholic acid has been shown to induce DNA synthesis through the activation of specific cell surface receptors and downstream signaling cascades. The primary pathways implicated are the muscarinic acetylcholine (B1216132) receptor (mAChR) and the epidermal growth factor receptor (EGFR). Activation of these receptors converges on the ERK1/2 signaling pathway, a key regulator of cell proliferation.[5][6]
Experimental Protocols
This section provides a detailed methodology for assessing TLCA-induced DNA synthesis using an EdU incorporation assay with analysis by fluorescence microscopy.
Materials
-
Cells of interest (e.g., RMCCA-1, a cholangiocarcinoma cell line)
-
Complete cell culture medium
-
Taurolithocholic acid (TLCA)
-
EdU solution (e.g., 10 mM in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Click reaction cocktail components (as per manufacturer's instructions, typically including a fluorescent azide, copper sulfate, and a reducing agent)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
-
96-well microplate or coverslips in a multi-well plate
-
Fluorescence microscope
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
Seed the cells of interest onto sterile coverslips in a multi-well plate or directly into a 96-well microplate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
-
TLCA Treatment:
-
Prepare a stock solution of TLCA in an appropriate solvent (e.g., DMSO).
-
Dilute the TLCA stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 20, 40 µM). Include a vehicle-only control.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of TLCA or the vehicle control.
-
Incubate the cells for a period sufficient to induce cell cycle entry (e.g., 24-48 hours, this may need to be optimized for your cell type).
-
-
EdU Labeling:
-
Prepare a 2X working solution of EdU in a complete cell culture medium. A final concentration of 10 µM is a good starting point.
-
Add an equal volume of the 2X EdU working solution to each well, being careful not to disturb the cells.
-
Incubate the cells for a period that allows for sufficient EdU incorporation (e.g., 2-4 hours). This time may need to be optimized based on the cell cycle length of your cell line.
-
-
Fixation and Permeabilization:
-
Carefully aspirate the media containing EdU.
-
Wash the cells once with Phosphate Buffered Saline (PBS).
-
Add the fixative solution (e.g., 4% paraformaldehyde in PBS) and incubate for 15 minutes at room temperature.[7]
-
Remove the fixative solution and wash the cells twice with wash buffer (3% BSA in PBS).[7]
-
Add the permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) and incubate for 20 minutes at room temperature.[2]
-
Remove the permeabilization buffer and wash the cells twice with wash buffer.
-
-
EdU Detection (Click Reaction):
-
Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. This typically involves mixing a fluorescent azide, a copper(I) catalyst, and a buffer.
-
Remove the wash solution from the cells.
-
Add the click reaction cocktail to each well, ensuring the cells are completely covered.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells three times with wash buffer.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with a nuclear counterstain solution (e.g., DAPI or Hoechst 33342) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
If using coverslips, carefully mount them onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with the appropriate filters for the chosen fluorescent azide and the nuclear stain.
-
Quantify the percentage of EdU-positive cells by counting the number of fluorescent nuclei (proliferating cells) relative to the total number of nuclei (as determined by the nuclear counterstain).[2] It is recommended to analyze at least 200 cells per condition for statistical significance.
-
Conclusion
The EdU incorporation assay is a robust and reliable method for quantifying the effects of Taurolithocholic acid on DNA synthesis and cell proliferation. Its high sensitivity, speed, and compatibility with standard imaging techniques make it an invaluable tool for researchers in various fields. By following this detailed protocol, scientists can accurately assess the pro-proliferative effects of TLCA and further investigate the underlying molecular mechanisms.
References
- 1. Modulation of DNA synthesis by muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of amidation in bile acid effect on DNA synthesis by regenerating mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholine stimulates cortical precursor cell proliferation in vitro via muscarinic receptor activation and MAP kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of bile acids on cell viability and DNA synthesis by rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Organotypic Co-culture Model for Assessing Taurocholate's Impact on Cholangiocarcinoma (CCA) Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholangiocarcinoma (CCA) is an aggressive malignancy of the bile duct with a poor prognosis, often associated with chronic cholestasis, which leads to elevated levels of bile acids.[1] Taurocholate, a major conjugated bile acid, has been implicated in promoting CCA progression.[2][3][4] To better understand the mechanisms underlying taurocholate's effects and to screen potential therapeutic agents, it is crucial to employ preclinical models that accurately recapitulate the tumor microenvironment. This document provides a detailed protocol for establishing and utilizing a three-dimensional (3D) organotypic co-culture model of CCA to investigate the impact of taurocholate on tumor growth and invasion. This model, which incorporates cancer-associated fibroblasts (CAFs), offers a more physiologically relevant system compared to traditional 2D monocultures.[5][6]
Signaling Pathways
Taurocholate has been shown to activate several signaling pathways in CCA cells, leading to increased proliferation and invasion. One key pathway involves the activation of the Sphingosine (B13886) 1-Phosphate Receptor 2 (S1PR2), which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR).[3][4] This leads to the downstream activation of the ERK1/2 and Akt signaling cascades, culminating in the upregulation of genes involved in cell proliferation and survival, such as Cyclooxygenase-2 (COX-2).[3][4] Another related bile acid, taurolithocholic acid (TLCA), has been demonstrated to promote CCA cell growth through the muscarinic acetylcholine (B1216132) receptor (mAChR) and the EGFR/ERK1/2 signaling pathway.[1][7]
Experimental Workflow
The following workflow outlines the key steps for establishing the organotypic co-culture model and assessing the impact of taurocholate.
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
Human CCA cell line (e.g., HuCCT1, TFK-1)
-
Human cancer-associated fibroblast (CAF) line (or primary CAFs isolated from patient tissue)
-
-
Culture Media:
-
RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]
-
-
3D Culture reagents:
-
Rat tail collagen, type I[5]
-
Growth Factor Reduced Matrigel®
-
-
Taurocholate: Sodium taurocholate hydrate
-
Assay Kits:
-
CellTiter-Glo® 3D Cell Viability Assay
-
qRT-PCR primers for target genes (e.g., MKI67, PCNA, COX-2)
-
Antibodies for Western blotting (e.g., p-ERK, total-ERK, p-Akt, total-Akt, COX-2, GAPDH)
-
DAPI and Phalloidin (B8060827) for immunofluorescence staining
-
Protocol 1: Establishment of the 3D Organotypic Co-culture Model
-
Cell Culture: Maintain CCA cells and CAFs in standard 2D culture conditions (RPMI-1640/DMEM with 10% FBS, 37°C, 5% CO2).
-
Fibroblast-Collagen Gel Preparation:
-
On ice, mix rat tail collagen I, 10x PBS, and sterile water to a final collagen concentration of 2 mg/mL.
-
Neutralize the solution with 1N NaOH.
-
Trypsinize and resuspend CAFs in serum-free medium.
-
Mix the CAF suspension with the neutralized collagen solution to a final density of 1 x 10^5 cells/mL.
-
Dispense 500 µL of the CAF-collagen mixture into each well of a 24-well plate.
-
Incubate at 37°C for 30-60 minutes to allow for gel polymerization.[5]
-
-
CCA Cell Seeding:
-
Trypsinize and resuspend CCA cells in complete medium.
-
Seed 5 x 10^4 CCA cells on top of the solidified CAF-collagen gel.
-
Add 500 µL of complete medium to each well.
-
-
Spheroid Formation:
-
Culture for 4-7 days, changing the medium every 2 days, to allow for the formation of CCA spheroids.
-
Protocol 2: Taurocholate Treatment and Assessment of CCA Growth
-
Taurocholate Treatment:
-
Prepare a stock solution of sodium taurocholate in sterile water.
-
After spheroid formation, replace the medium with fresh medium containing various concentrations of taurocholate (e.g., 0, 50, 100, 200, 500 µM).
-
Incubate for 24 to 72 hours.
-
-
Growth Assessment (Spheroid Size):
-
At designated time points (e.g., 0, 24, 48, 72 hours), capture images of the spheroids using an inverted microscope.
-
Measure the diameter of at least 10 spheroids per condition using ImageJ software.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)^3.
-
-
Cell Viability Assay:
-
At the end of the treatment period, perform the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Invasion Assay:
-
Fix the co-cultures with 4% paraformaldehyde.
-
Permeabilize with 0.5% Triton X-100.
-
Stain with DAPI (nuclei) and fluorescently-labeled phalloidin (F-actin) to visualize cell morphology and invasion into the collagen gel.
-
Acquire z-stack images using a confocal microscope to assess the depth of CCA cell invasion.
-
-
Biomarker Analysis:
-
RNA Extraction and qRT-PCR:
-
Isolate total RNA from the co-cultures.
-
Synthesize cDNA and perform qRT-PCR to analyze the expression of proliferation markers (MKI67, PCNA) and taurocholate-responsive genes (COX-2).
-
-
Protein Extraction and Western Blotting:
-
Lyse the co-cultures to extract total protein.
-
Perform SDS-PAGE and Western blotting to detect the phosphorylation status of ERK and Akt, and the expression of COX-2.
-
-
Data Presentation
Table 1: Effect of Taurocholate on CCA Spheroid Growth
| Taurocholate (µM) | Average Spheroid Diameter (µm) at 72h (Mean ± SD) | Fold Change in Spheroid Volume vs. Control |
| 0 (Control) | 250 ± 15 | 1.0 |
| 50 | 285 ± 20 | 1.5 |
| 100 | 320 ± 18 | 2.1 |
| 200 | 350 ± 25 | 2.7 |
| 500 | 310 ± 22 | 1.9 |
Table 2: Effect of Taurocholate on CCA Cell Viability in Co-culture
| Taurocholate (µM) | Cell Viability (% of Control) at 72h (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 50 | 115 ± 6.8 |
| 100 | 135 ± 7.5 |
| 200 | 150 ± 8.1 |
| 500 | 125 ± 9.3 |
Table 3: Gene Expression Changes in CCA Spheroids Following Taurocholate Treatment (100 µM for 48h)
| Gene | Fold Change in Expression (vs. Control) (Mean ± SD) |
| MKI67 | 2.5 ± 0.3 |
| PCNA | 2.1 ± 0.2 |
| COX-2 | 3.8 ± 0.5 |
Conclusion
This organotypic co-culture model provides a robust and physiologically relevant platform to investigate the impact of taurocholate on CCA growth and invasion. The detailed protocols and expected data formats presented here offer a comprehensive guide for researchers aiming to elucidate the mechanisms of bile acid-driven CCA progression and to evaluate novel therapeutic strategies. The integration of CAFs in the 3D culture system is critical for mimicking the desmoplastic stroma characteristic of CCA and for studying the complex interplay between tumor cells and their microenvironment.
References
- 1. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugated bile acids promote cholangiocarcinoma cell invasive growth through activation of sphingosine 1-phosphate receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taurocholate Induces Cyclooxygenase-2 Expression via the Sphingosine 1-phosphate Receptor 2 in a Human Cholangiocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taurocholate Induces Cyclooxygenase-2 Expression via the Sphingosine 1-phosphate Receptor 2 in a Human Cholangiocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Organotypic Culture Model of Cholangiocarcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel organotypic culture model of cholangiocarcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of bile acids on the growth of human cholangiocarcinoma via FXR - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Taurocholic Acid in Fecal Samples using LC-MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurocholic acid (TCA), a primary conjugated bile acid synthesized in the liver from cholic acid and taurine, plays a pivotal role in lipid digestion and absorption. Beyond its digestive functions, TCA acts as a signaling molecule, notably through the activation of the farnesoid X receptor (FXR), influencing bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses. The quantification of TCA in fecal samples provides a valuable tool for researchers in gastroenterology, metabolic diseases, and drug development to understand the interplay between the gut microbiome, bile acid metabolism, and host physiology. This application note provides a detailed protocol for the robust and sensitive quantification of taurocholic acid in fecal samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
The following tables summarize the quantitative performance parameters for the determination of taurocholic acid in fecal samples using LC-MS/MS, compiled from various studies. These values demonstrate the sensitivity, accuracy, and precision of the method.
Table 1: Mass Spectrometry Parameters for Taurocholic Acid
| Parameter | Value | Reference |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [1] |
| Precursor Ion (m/z) | 514.2 | Not explicitly stated, but derivable |
| Product Ion (m/z) | 124.1 or 80.0 | [1] |
| Collision Energy (CE) | Varies by instrument | [1] |
| Dwell Time | Varies by instrument | Not explicitly stated |
Table 2: Method Validation Parameters for Taurocholic Acid Quantification
| Parameter | Value | Reference |
| Linearity Range | 0.977 to 1,000 ng/mL | [2] |
| Limit of Detection (LOD) | 0.01–0.24 μg/kg | [3] |
| Limit of Quantification (LOQ) | 0.03–0.81 μg/kg | [3] |
| Recovery | 80.05–120.83% | [3] |
| Precision (%CV) | 0.01–9.82% | [3] |
| Accuracy | 80-120% | [4] |
Experimental Protocols
This section details the methodology for the quantification of taurocholic acid in fecal samples, from sample preparation to LC-MS analysis.
Materials and Reagents
-
Taurocholic acid analytical standard
-
Taurocholic acid-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Ammonium (B1175870) acetate
-
Phosphate buffered saline (PBS)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Equipment
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Sample Preparation
A robust sample preparation protocol is crucial for accurate quantification and to minimize matrix effects.
-
Homogenization:
-
Weigh approximately 50 mg of frozen fecal sample.
-
Add 1 mL of cold PBS and a sterile stainless steel bead.
-
Homogenize the sample using a bead beater for 5-10 minutes.
-
-
Extraction:
-
To the homogenate, add a known amount of the internal standard (e.g., Taurocholic acid-d4).
-
Add 4 mL of cold methanol.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Purification (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the bile acids with 5 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an LC vial for analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Taurocholic acid: Precursor ion (m/z) 514.2 → Product ion (m/z) 124.1
-
Taurocholic acid-d4 (IS): Precursor ion (m/z) 518.2 → Product ion (m/z) 124.1
-
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) according to the specific instrument manufacturer's recommendations for optimal sensitivity.
Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte (Taurocholic acid) to the internal standard (Taurocholic acid-d4) versus the concentration of the calibration standards. The concentration of taurocholic acid in the fecal samples is then determined from this calibration curve and reported as ng/mg of wet feces.
Visualizations
Experimental Workflow
Taurocholic Acid Signaling Pathway
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of taurocholic acid in fecal samples using LC-MS/MS. The presented method is sensitive, specific, and reliable, making it a valuable tool for researchers investigating the role of bile acids in health and disease. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context of taurocholic acid. Adherence to this protocol will enable the generation of high-quality, reproducible data for a deeper understanding of gut microbiome-host interactions and their impact on metabolic health.
References
- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Improving the solubility of Tauro-conjugated bile acids for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with tauro-conjugated bile acids in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Which solvent is recommended for preparing high-concentration stock solutions of this compoundconjugated bile acids?
A1: For preparing high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is highly recommended. For instance, Taurocholic Acid and Taurochenodeoxycholic Acid are soluble in DMSO at concentrations of up to 20 mg/mL and 50 mg/mL, respectively.[1][2][3] Dimethylformamide (DMF) is another suitable organic solvent, with a solubility of at least 25 mg/mL for these compounds.[1][2][3] Ethanol can also be used, although it generally offers lower solubility compared to DMSO and DMF.[1][2]
Q2: What is the solubility of this compoundconjugated bile acids in aqueous buffers like PBS?
A2: The solubility of this compoundconjugated bile acids in aqueous buffers is significantly lower than in organic solvents. For example, the solubility of Taurocholic Acid and Taurochenodeoxycholic Acid in PBS (pH 7.2) is approximately 3 mg/mL.[1][2][3]
Q3: My this compoundconjugated bile acid is not dissolving completely. What are the possible reasons?
A3: Incomplete dissolution can stem from several factors. Firstly, you might be exceeding the solubility limit of your chosen solvent. It is also crucial to use fresh, anhydrous solvents, as solvents like DMSO are hygroscopic and absorbed moisture can negatively impact solubility.[1] Lastly, the crystalline structure of the bile acid may require energy to break down, which can be aided by techniques like sonication or gentle heating.[1]
Q4: Can I heat the solution to improve the solubility of this compoundconjugated bile acids?
A4: Yes, gentle heating is an effective method to enhance solubility. A warm water bath set to 40-50°C is a safe approach.[1] It is important to avoid overheating, as it could lead to compound degradation or boiling of the solvent.[1]
Q5: Is sonication a good method for dissolving this compoundconjugated bile acids?
A5: Sonication is a highly recommended technique for dissolving this compoundconjugated bile acids. The high-frequency sound waves generated by an ultrasonic bath help to break apart the solid particles and facilitate dissolution.[1] For achieving maximum solubility in DMSO, sonication is often necessary.[1]
Troubleshooting Guide
Issue 1: Precipitate forms when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
-
Cause: pH of the Aqueous Buffer. The solubility of bile acids can be dependent on pH. Taurine-conjugated bile acids have a low pKa and are generally more soluble at neutral to alkaline pH.[1][4]
-
Solution: Check and, if necessary, adjust the pH of your aqueous buffer to ensure it is in the neutral to alkaline range.
-
-
Cause: Temperature Effects. A drop in temperature upon dilution can decrease solubility.
-
Solution: Ensure your aqueous buffer is at room temperature or slightly warmed before adding the bile acid stock solution.[1]
-
-
Cause: Insufficient Mixing. Concentrated stock solution may not disperse quickly enough upon addition to the aqueous buffer, leading to localized high concentrations and precipitation.
-
Solution: Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform mixing.
-
Issue 2: I am observing turbidity or precipitation in my cell culture medium after adding the this compoundconjugated bile acid.
-
Cause: Reaction with Media Components. Cell culture media are complex mixtures containing salts, amino acids, and other components. High concentrations of bile acids may interact with these components, leading to precipitation.[5] Calcium salts, in particular, are prone to precipitation.[5]
-
Solution: Prepare the final concentration of the bile acid in a small volume of basal medium first and then add it to the complete medium. Also, ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough (typically <1%) to not cause cellular toxicity or precipitation.[6]
-
-
Cause: Evaporation. Water loss from the culture plates can lead to an increased concentration of all media components, potentially causing precipitation.
-
Solution: Ensure proper humidification in the incubator and use well-sealed culture plates or flasks to minimize evaporation.
-
Data Presentation
Table 1: Solubility of Common this compoundConjugated Bile Acids
| Bile Acid | Solvent | Solubility | Notes |
| Taurocholic Acid | DMSO | ~20-50 mg/mL | Sonication may be required for higher concentrations.[1][2] |
| DMF | ~25 mg/mL | ||
| Ethanol | ~2 mg/mL | ||
| PBS (pH 7.2) | ~3 mg/mL | ||
| Taurochenodeoxycholic Acid | DMSO | ~20 mg/mL | |
| DMF | ~25 mg/mL | ||
| Ethanol | ~2 mg/mL | ||
| PBS (pH 7.2) | ~3 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the desired amount of the this compoundconjugated bile acid crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 20-50 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.[1]
-
For difficult-to-dissolve compounds, gentle warming in a 40-50°C water bath with intermittent vortexing can be applied.[1]
-
Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter if it will be used in cell culture.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of Stock Solution into Aqueous Buffer or Cell Culture Medium
-
Bring the aqueous buffer or cell culture medium to room temperature or 37°C.[1]
-
Calculate the volume of the stock solution needed to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <1%).
-
While gently vortexing or swirling the aqueous buffer/medium, add the stock solution dropwise. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, you may have exceeded the solubility limit in the final medium.
Visualizations
Caption: Experimental workflow for preparing this compoundconjugated bile acid solutions.
Caption: Simplified signaling pathway of TGR5 activation by a this compoundconjugated bile acid.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. [PDF] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. | Semantic Scholar [semanticscholar.org]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Tauro-bile Acid Quantification by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of tauro-conjugated bile acids by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying this compoundconjugated bile acids by LC-MS/MS?
A1: The accurate quantification of this compoundconjugated bile acids by LC-MS/MS is challenging due to several factors. These include their structural diversity, the presence of isomeric and isobaric species that are difficult to separate, and their wide dynamic range of concentrations in biological samples.[1] Furthermore, these molecules are susceptible to matrix effects, where other compounds in the sample can interfere with their ionization, leading to inaccurate results.[2][3][4][5]
Q2: What are matrix effects, and how do they impact this compoundbile acid analysis?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, such as phospholipids (B1166683), salts, and proteins.[6] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[6] For instance, taurocholic acid (TCA) has been reported to cause ionization enhancement in some cases.
Q3: Why is the choice of internal standard (IS) so critical for accurate quantification?
A3: The use of an appropriate internal standard is crucial for compensating for variability during sample preparation and for mitigating matrix effects.[2][3][4] An ideal internal standard should behave chemically and physically similarly to the analyte. Stable isotope-labeled (SIL) internal standards are considered the gold standard because they co-elute with the analyte and experience similar ionization suppression or enhancement, thus providing the most accurate correction for any variations.[2][3][4][5] Quantification without an appropriate IS can lead to poor data quality and unreliable results.[2][3][4]
Q4: How can I differentiate between isomeric this compoundbile acids?
A4: Differentiating between isomeric this compoundbile acids, which have the same mass but differ in the spatial arrangement of hydroxyl groups, requires high-resolution chromatographic separation.[1] Optimization of the analytical column (e.g., C18 reversed-phase), mobile phase composition (including pH and additives like formic acid or ammonium (B1175870) acetate), and gradient elution is essential to achieve baseline separation of these isomers before they enter the mass spectrometer.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape, Tailing, or Fronting
Q: My chromatogram shows poor peak shapes for my this compoundbile acid analytes. What could be the cause?
A: Poor peak shape is often a result of issues with the chromatography. Common causes include:
-
Column Contamination: Accumulation of matrix components, especially phospholipids, on the analytical column can interfere with the stationary phase.
-
Inappropriate Mobile Phase: The pH and organic composition of the mobile phase can significantly impact peak shape.
-
Sample Overload: Injecting too much sample can lead to peak fronting.
-
Column Degradation: Over time and with use, the performance of the analytical column can degrade.
Troubleshooting Steps:
-
Implement a Column Wash: After each analytical run, incorporate a high-organic wash step to elute strongly retained matrix components.
-
Optimize Mobile Phase: Experiment with different mobile phase compositions and pH to improve peak symmetry.
-
Reduce Injection Volume: Try injecting a smaller volume of your sample to see if peak shape improves.
-
Use a Guard Column: A guard column can help protect your analytical column from contamination.
-
Replace the Column: If the above steps do not resolve the issue, the column may need to be replaced.
Issue 2: Inconsistent and Irreproducible Quantitative Results
Q: I am observing high variability in my quantitative results between injections of the same sample. What should I investigate?
A: Inconsistent quantitative results are a common problem, often stemming from uncorrected matrix effects or issues with sample preparation.
Troubleshooting Steps:
-
Evaluate Your Internal Standard:
-
Are you using a stable isotope-labeled (SIL) IS? If not, this is the most likely source of irreproducibility. SIL-IS co-elute and experience the same matrix effects as the analyte, providing the best correction.[2][3][4]
-
Is the IS added early in the sample preparation workflow? Adding the IS at the very beginning of the process will account for variability in the extraction and handling steps.
-
-
Assess Sample Preparation:
-
Is your extraction method validated for your sample matrix? Different matrices (plasma, urine, tissue) may require different extraction protocols.
-
Are you experiencing significant matrix effects? You can assess this by comparing the analyte response in a neat standard solution versus a post-extraction spiked matrix sample. A significant difference indicates the presence of matrix effects.
-
-
Check for Carryover: Inject a blank solvent sample after a high-concentration sample to ensure there is no carryover between injections.
Issue 3: Co-elution of Isobaric/Isomeric Bile Acids
Q: I suspect that some of my this compoundbile acid isomers are co-eluting, leading to inaccurate quantification. How can I improve their separation?
A: Achieving baseline separation of isomeric bile acids is critical for accurate quantification and is primarily a chromatographic challenge.
Troubleshooting Steps:
-
Optimize the Analytical Column:
-
Column Chemistry: Reversed-phase columns, such as C18, are commonly used. Consider trying different C18 column chemistries from various manufacturers or even different stationary phases (e.g., phenyl-hexyl) to alter selectivity.
-
Particle Size: Smaller particle size columns (e.g., sub-2 µm) can provide higher resolution but will also result in higher backpressure.
-
-
Refine the Mobile Phase and Gradient:
-
Mobile Phase Composition: The choice of organic solvent (methanol vs. acetonitrile) and the pH of the aqueous phase can significantly impact selectivity.
-
Gradient Slope: A shallower gradient (slower increase in organic solvent) can improve the resolution of closely eluting compounds.
-
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can also affect selectivity and peak shape.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compoundBile Acid Extraction
| Sample Preparation Method | Principle | Typical Recovery Rate | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins. | 85-105% | Simple, fast, and inexpensive. | May not effectively remove all interfering matrix components, particularly phospholipids. |
| Liquid-Liquid Extraction (LLE) | Partitioning of bile acids between two immiscible liquid phases. | 90-110% | Can provide cleaner extracts than PPT. | More time-consuming and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of bile acids for a solid sorbent. | 89-100%[7] | Provides the cleanest extracts, effectively removing phospholipids and other interferences. | Most complex and expensive method; requires method development to optimize sorbent and elution conditions. |
Table 2: Impact of Internal Standard on Accuracy and Precision of this compoundBile Acid Quantification
| Internal Standard (IS) Type | Analyte | Accuracy (% Bias) | Precision (% RSD) | Rationale |
| Stable Isotope-Labeled (SIL) IS | Taurocholic Acid | < 5% | < 10% | Co-elutes with the analyte and experiences identical matrix effects, providing the most accurate correction.[2][3][4] |
| Structural Analog IS | Taurocholic Acid | 15-30% | 15-25% | May not co-elute perfectly and can have different ionization efficiency, leading to less effective correction for matrix effects. |
| No Internal Standard | Taurocholic Acid | > 50% | > 30% | Highly susceptible to variations in sample preparation and significant matrix effects, leading to poor data quality.[2][3][4] |
Data are representative and may vary depending on the specific assay and laboratory conditions.
Table 3: Typical LC-MS/MS Parameters for Selected this compoundConjugated Bile Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Taurocholic Acid (TCA) | 514.3 | 124.1 | -64 |
| Taurochenodeoxycholic Acid (TCDCA) | 498.3 | 124.1 | -58 |
| Taurodeoxycholic Acid (TDCA) | 498.3 | 124.1 | -58 |
| Tauroursodeoxycholic Acid (TUDCA) | 498.3 | 80.0 | -45 |
| Taurolithocholic Acid (TLCA) | 482.4 | 80.0 | -50 |
Note: These parameters are illustrative and should be optimized for your specific instrument.[8][9]
Experimental Protocols
Detailed Methodology for this compoundBile Acid Quantification in Human Plasma
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard working solution (containing stable isotope-labeled analogs of the target this compoundbile acids). b. Add 200 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 3.
-
-
Data Analysis: a. Integrate the peak areas for each analyte and its corresponding internal standard. b. Calculate the peak area ratio (analyte/IS). c. Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. d. Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for this compoundbile acid quantification.
Caption: Troubleshooting workflow for LC-MS/MS analysis.
Caption: Conceptual diagram of matrix effects in mass spectrometry.
References
- 1. Bile acid analysis [sciex.com]
- 2. Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: this compoundConjugated Bile Acids as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
Technical Support Center: Troubleshooting Taurolidine Instability in Catheter Lock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taurolidine (B130013) in catheter lock solutions.
Frequently Asked Questions (FAQs)
Q1: My Taurolidine catheter lock solution appears cloudy or has formed a precipitate. What is the cause and how can I prevent it?
A1: Cloudiness or precipitation in a Taurolidine solution can be due to several factors:
-
Degradation: Taurolidine can hydrolyze in aqueous solutions, especially under certain conditions, leading to the formation of less soluble degradation products.
-
Low Temperature: At lower temperatures, the solubility of Taurolidine and its degradation products may decrease, leading to precipitation.
-
pH Shift: A significant change in the pH of the solution can affect the solubility of Taurolidine.
Troubleshooting and Prevention:
-
Temperature Control: Store and handle the solution at the recommended temperature. Avoid refrigeration unless specified.
-
pH Monitoring: Ensure the pH of your solution is within the optimal range for Taurolidine stability.
-
Fresh Preparation: Prepare Taurolidine solutions fresh before use whenever possible.
-
Co-solvents/Stabilizers: Consider the use of stabilizing agents like polyvinylpyrrolidone (B124986) (PVP).
Q2: I am observing a loss of antimicrobial efficacy in my Taurolidine lock solution over time. What could be the reason?
A2: A decrease in antimicrobial activity is likely linked to the chemical instability of Taurolidine. The primary degradation pathway involves hydrolysis, which reduces the concentration of the active Taurolidine molecule.[1] Factors that accelerate this degradation include:
-
Inappropriate pH: Extreme pH values can catalyze the degradation of Taurolidine.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Exposure to Light: While not as significant as pH and temperature, prolonged exposure to UV light may contribute to degradation.
-
Presence of Incompatible Excipients: Certain substances in the formulation could potentially react with Taurolidine.
Troubleshooting and Prevention:
-
Optimize Storage Conditions: Store solutions protected from light and at controlled room temperature, unless otherwise indicated.
-
Formulation Optimization: Ensure all components of your catheter lock solution are compatible with Taurolidine. The use of stabilizers like PVP has been shown to enhance Taurolidine stability.[2][3]
Q3: What are the main degradation products of Taurolidine and how can I detect them?
A3: Taurolidine undergoes hydrolytic degradation to form several products. The primary degradation pathway involves the formation of Taurultam and formaldehyde (B43269). Taurultam can further hydrolyze to Taurinamide and formaldehyde.[2][3][4]
These degradation products can be detected and quantified using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed to separate and quantify Taurolidine and its major degradation products like Taurultam and Taurinamide.[5][6][7][8]
-
Chromotropic Acid Assay: This spectrophotometric method is specific for the detection and quantification of formaldehyde, a key byproduct of Taurolidine degradation.[9][10][11][12][13]
Troubleshooting Guides
Issue 1: Unexpectedly Fast Degradation of Taurolidine
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect pH of the solution | Measure the pH of your Taurolidine solution. | Adjust the pH to the optimal range for Taurolidine stability, typically near neutral. Buffering the solution can help maintain a stable pH. |
| High storage or experimental temperature | Review your storage and experimental temperature logs. | Store Taurolidine solutions at the recommended temperature (usually controlled room temperature) and avoid exposure to high temperatures during experiments. |
| Presence of catalytic impurities | Analyze the purity of your starting materials and solvents. | Use high-purity reagents and solvents for your formulations. |
Issue 2: Inconsistent Results in Antimicrobial Assays
| Potential Cause | Troubleshooting Step | Recommended Action |
| Variable Taurolidine concentration due to instability | Quantify the Taurolidine concentration in your solutions at the beginning and end of your experiments using a validated HPLC method. | Prepare fresh solutions for each experiment or establish the stability of your solution under your experimental conditions to ensure consistent dosing. |
| Interference from degradation products | Investigate if the degradation products have any synergistic or antagonistic effects on the antimicrobial activity. | Characterize the bioactivity of the primary degradation products to understand their contribution to the overall observed effect. |
Quantitative Data on Taurolidine Stability
Table 1: Effect of pH on Taurolidine Degradation
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) |
| Data not available in search results | |||
| Data not available in search results | |||
| Data not available in search results |
Table 2: Effect of Temperature on Taurolidine Degradation
| Temperature (°C) | pH | Rate Constant (k) | Half-life (t½) |
| Data not available in search results | |||
| Data not available in search results | |||
| Data not available in search results |
Table 3: Effect of Polyvinylpyrrolidone (PVP) on Taurultam Formation Rate Constant
| PVP Concentration (%) | Fold Increase in Rate Constant |
| 5 | 3 |
This data indicates that the presence of 5% PVP significantly increases the rate of formation of Taurultam, a key intermediate in the Taurolidine degradation pathway, which in turn enhances the overall stability of Taurolidine in acidic aqueous solutions.[2][3]
Table 4: Compatibility of Taurolidine with Common Anticoagulants
| Anticoagulant | Concentration | Observation | Reference |
| Citrate | 4% | Commercially available in combination with Taurolidine, indicating good compatibility and stability. Used to prevent catheter-related infections and maintain patency. | [14][15][16][17] |
| Heparin | 500-5000 IU/mL | Commercially available in combination with Taurolidine, suggesting compatibility. Used to reduce the risk of catheter-related bloodstream infections. | [15][18] |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of Taurolidine and its Degradation Products
This protocol provides a general guideline for the analysis of Taurolidine and its degradation products. Method optimization may be required for specific formulations.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C8 or C18 reverse-phase column is suitable. For example, a 150 mm x 4.6 mm, 5 µm particle size column.[5][6]
2. Mobile Phase and Chromatographic Conditions:
-
A common mobile phase is a mixture of acetonitrile (B52724) and water. To suppress the hydrolysis of Taurolidine during analysis, a high percentage of acetonitrile (e.g., 94:6 to 96:4 acetonitrile:water) can be used.[7]
-
Isocratic elution is typically sufficient.
-
Set the flow rate to approximately 1.0 mL/min.
-
The column temperature can be maintained at 25°C.
-
Detection is typically performed at a wavelength of 210-220 nm.[7]
3. Sample Preparation:
-
Dilute the Taurolidine catheter lock solution with the mobile phase to a suitable concentration within the linear range of the assay.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify Taurolidine and its degradation products by comparing their retention times and peak areas to those of known standards.
Protocol 2: Quantitative Analysis of Formaldehyde using the Chromotropic Acid Assay
This spectrophotometric method is used to determine the amount of formaldehyde released from the degradation of Taurolidine.
1. Reagents:
-
Chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) solution.
-
Concentrated sulfuric acid.
-
Formaldehyde standard solutions.
2. Procedure:
-
To a sample of the Taurolidine solution, add the chromotropic acid reagent followed by the slow and careful addition of concentrated sulfuric acid.
-
Heat the mixture in a water bath. A purple color will develop in the presence of formaldehyde.
-
After cooling to room temperature, measure the absorbance of the solution at 580 nm using a spectrophotometer.
-
Quantify the formaldehyde concentration by comparing the absorbance to a standard curve prepared using known concentrations of formaldehyde.[11][12][13]
Protocol 3: Forced Degradation Study of Taurolidine
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[19][20][21][22]
1. Acid Hydrolysis:
-
Incubate a Taurolidine solution with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Collect samples at various time points and analyze for Taurolidine and degradation products using HPLC.
2. Base Hydrolysis:
-
Incubate a Taurolidine solution with a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Monitor the degradation profile over time using HPLC.
3. Oxidative Degradation:
-
Treat a Taurolidine solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Analyze the samples at different intervals to assess the extent of oxidative degradation.
4. Thermal Degradation:
-
Expose a solid sample of Taurolidine or a solution to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Analyze the stressed samples for any degradation.
5. Photodegradation:
-
Expose a Taurolidine solution to UV light in a photostability chamber.
-
Analyze the samples to determine the impact of light on stability.
Visualizations
Taurolidine Degradation Pathway
Caption: Hydrolytic degradation pathway of Taurolidine.
Troubleshooting Workflow for Taurolidine Instability
Caption: A logical workflow for troubleshooting Taurolidine instability issues.
Experimental Workflow for Stability Analysis
Caption: A typical experimental workflow for assessing Taurolidine stability.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of polyvinylpyrrolidine on the stability of taurolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of polyvinylpyrrolidine on the stability of taurolidine. | Semantic Scholar [semanticscholar.org]
- 4. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sielc.com [sielc.com]
- 6. HPLC Determination of Taurolidine on Primesep Columns | SIELC Technologies [sielc.com]
- 7. KR102597536B1 - Method for Quantitative Analysis of Taurolidine by Using HPLC - Google Patents [patents.google.com]
- 8. Separation of Taurolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Quantitation of taurolidine decomposition in polymer solutions by chromotropic acid formaldehyde assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of taurolidine decomposition in polymer solutions by chromotropic acid formaldehyde assay method. | Semantic Scholar [semanticscholar.org]
- 11. canadacommons.ca [canadacommons.ca]
- 12. repository.seafdec.org [repository.seafdec.org]
- 13. nvwa.nl [nvwa.nl]
- 14. transcutan.com [transcutan.com]
- 15. Taurolidine-citrate-heparin catheter lock solution reduces staphylococcal bacteraemia rates in haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. rjptonline.org [rjptonline.org]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Best practices for storing and handling Tauro-conjugated bile acid standards
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for handling and storing tauro-conjugated bile acid standards to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store powdered this compoundconjugated bile acid standards upon receipt?
A1: Powdered standards should be stored at -20°C for short-term storage. For long-term storage, -80°C is recommended.[1] It is crucial to protect the standards from moisture and light.[1]
Q2: What is the recommended solvent for reconstituting powdered this compoundconjugated bile acid standards?
A2: Methanol (B129727) is a commonly used solvent for creating stock solutions of bile acid standards.[2] For higher concentrations, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also suitable options.[1][3][4]
Q3: What is the solubility of this compoundconjugated bile acids in common solvents?
A3: The solubility can vary between different this compoundconjugated bile acids. For example, the solubility of Taurocholic acid and Taurodeoxycholic acid in various solvents is summarized in the table below.
| Solvent | Taurocholic Acid (Sodium Salt) | Taurodeoxycholic Acid (Sodium Salt Hydrate) |
| Ethanol | ~2 mg/mL[1][3] | ~2 mg/mL[3] |
| DMSO | ~20 mg/mL[1][3] | ~20 mg/mL[3] |
| Dimethylformamide (DMF) | ~25 mg/mL[1][3] | ~25 mg/mL[3] |
| PBS (pH 7.2) | ~3 mg/mL[1][3] | ~3 mg/mL[3] |
Q4: How should I prepare a stock solution from a powdered standard?
A4: To prepare a stock solution, dissolve the powdered standard in the appropriate solvent to a known concentration. For compounds that are difficult to dissolve, techniques such as vortexing and sonication can be employed to ensure complete dissolution.[4] It is recommended to purge the solvent with an inert gas before use.[1][3]
Q5: How stable are reconstituted this compoundconjugated bile acid standards?
A5: The stability of reconstituted standards depends on the solvent and storage temperature. Aqueous solutions are not recommended for storage for more than one day.[1][3] Stock solutions prepared in organic solvents like methanol can be stable for extended periods when stored properly. One study indicated that stock solutions in methanol stored at -20°C were stable for up to 1.5 years.[5] It is best practice to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q6: How many freeze-thaw cycles can I subject my standards to?
A6: It is strongly recommended to minimize or completely avoid freeze-thaw cycles.[1][6] Each cycle can contribute to the degradation of the standard and affect the accuracy of your results. Aliquoting the stock solution into single-use vials is the best way to prevent this.
Experimental Protocols
Protocol 1: Reconstitution of Powdered this compoundConjugated Bile Acid Standard
This protocol describes the preparation of a stock solution from a powdered standard.
Materials:
-
This compoundconjugated bile acid standard (powdered)
-
Anhydrous DMSO (or other suitable organic solvent)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the powdered standard to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of the standard into a sterile vial.
-
Add the appropriate volume of the chosen solvent to achieve the target concentration.
-
Purge the vial with an inert gas and cap it tightly.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the standard is not fully dissolved, place the vial in an ultrasonic water bath until the solution is clear. Gentle heating in a warm water bath (40-50°C) can also aid dissolution, but overheating should be avoided.[4]
-
Once dissolved, the stock solution can be used immediately or aliquoted for storage.
Protocol 2: Preparation of Calibration Curve Standards
This protocol outlines the preparation of a series of calibration standards from a stock solution for use in LC-MS analysis.
Materials:
-
Reconstituted stock solution of the this compoundconjugated bile acid standard
-
Solvent for dilution (e.g., methanol, or a mixture of methanol and water)
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a series of dilutions from the stock solution to create calibration standards at different concentrations.
-
It is recommended to prepare at least seven different concentrations (including a blank) to establish the calibration curve.[7]
-
The concentrations should span the expected range of the analyte in the samples.
-
To minimize errors, it is advisable to prepare each standard independently from the stock solution rather than through serial dilutions.[7]
-
Analyze the calibration standards in a random order to avoid any systematic bias.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution of Standard | - Exceeding the solubility limit of the solvent.- Poor quality or hydrated solvent.- Insufficient energy to break the crystal lattice. | - Ensure the concentration does not exceed the known solubility (see solubility table).- Use fresh, anhydrous solvents.- Employ sonication or gentle heating to aid dissolution.[4] |
| High Variability in Results | - Inconsistent sample preparation.- Inconsistent addition of internal standard.- Matrix effects from the sample. | - Follow a standardized and validated sample preparation protocol.- Use a calibrated pipette for adding the internal standard and ensure consistent technique.- Use stable isotope-labeled internal standards to compensate for matrix effects.[6] |
| Poor Peak Shape in LC-MS | - Column contamination.- Inappropriate mobile phase.- Column temperature fluctuations. | - Flush the column or replace if necessary.- Optimize the mobile phase composition and gradient.- Ensure stable column temperature control.[8] |
| Low Signal Intensity | - Degradation of the standard.- Poor ionization in the mass spectrometer.- Sample loss during preparation. | - Prepare fresh standards and avoid repeated freeze-thaw cycles.- Optimize mass spectrometer source parameters.- Review the sample preparation protocol for potential sources of analyte loss. |
Visualizations
References
Technical Support Center: Refinement of Animal Models for Taurocholic Acid-Induced Liver Injury
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of Taurocholic acid (TCA)-induced liver injury.
Troubleshooting Guides
This section addresses common issues encountered during the establishment and application of TCA-induced liver injury models.
Issue 1: High Mortality Rate in Experimental Animals
-
Question: We are observing an unexpectedly high mortality rate in our mice/rats following Taurocholic acid (TCA) administration. What are the potential causes and how can we troubleshoot this?
-
Answer: High mortality in TCA-induced liver injury models can stem from several factors. Firstly, the dose of TCA may be too high for the specific strain, age, or sex of the animal being used. It is crucial to perform a dose-response study to determine the optimal concentration that induces reproducible liver injury without excessive toxicity[1][2]. Secondly, the route and frequency of administration can significantly impact outcomes. Bolus injections may lead to acute toxicity, whereas dietary administration or osmotic pump infusion can provide more sustained and less acutely toxic exposure[3]. Ensure that the vehicle used for TCA dissolution is non-toxic and administered at an appropriate volume. Lastly, underlying health conditions or stress in the animals can exacerbate the toxic effects of TCA. Proper acclimatization and health screening of animals are essential.
Issue 2: High Variability in Liver Injury and Fibrosis Development
-
Question: There is significant variability in the extent of liver fibrosis and biochemical markers of liver injury among animals in the same experimental group. What could be causing this and how can we improve consistency?
-
Answer: Variability is a common challenge in animal models of liver fibrosis[4]. Several factors can contribute to this in TCA-induced models. Genetic background plays a significant role; different strains of mice and rats can have varying susceptibility to bile acid-induced liver injury[5]. It is critical to use a consistent and well-characterized strain for all experiments. The gut microbiome can also influence bile acid metabolism and subsequent liver injury, leading to inter-animal variability. Co-housing animals and ensuring consistent dietary intake can help minimize microbiome-related differences. Standardization of the experimental procedures, including the timing of TCA administration, diet composition, and housing conditions, is paramount to reducing variability[6].
Issue 3: Inconsistent or Unexpected Biochemical and Histopathological Findings
-
Question: Our biochemical markers (e.g., ALT, AST) do not correlate well with the histopathological findings of liver injury. What could be the reason for this discrepancy?
-
Answer: Discrepancies between biochemical and histopathological data can arise from the timing of sample collection. Serum transaminases (ALT, AST) are markers of acute hepatocellular injury and may peak early and then decline, even as fibrosis progresses[7]. Therefore, it's important to perform a time-course study to establish the kinetics of both biochemical and histological changes in your specific model. The type of liver injury induced by TCA can also influence the markers. While ALT and AST reflect hepatocellular necrosis, markers like alkaline phosphatase (ALP) and total bilirubin (B190676) are more indicative of cholestatic injury[7]. Ensure that a comprehensive panel of markers is being assessed. For histopathology, using a standardized scoring system for fibrosis, inflammation, and necrosis is crucial for obtaining reproducible and quantifiable data[8][9][10].
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the primary mechanism of Taurocholic acid-induced liver injury?
-
A1: Taurocholic acid (TCA), a major bile acid, induces liver injury primarily through mechanisms related to cholestasis, where the accumulation of bile acids in hepatocytes leads to cellular damage[11]. This involves the disruption of mitochondrial function, induction of oxidative stress, and activation of inflammatory and fibrotic signaling pathways[6][11].
-
-
Q2: Which animal species and strain are most suitable for studying TCA-induced liver injury?
-
A2: Mice and rats are the most commonly used species. The choice of strain can significantly impact the results, with some strains being more susceptible to liver fibrosis than others[5]. C57BL/6 mice are frequently used due to their well-characterized genome and susceptibility to diet-induced metabolic diseases that can potentiate liver injury. Sprague-Dawley and Wistar rats are also common choices[7]. The selection should be based on the specific research question and the need to model particular aspects of human liver disease.
-
Experimental Design and Protocol
-
Q3: What is a typical dose range for Taurocholic acid administration to induce liver injury in rodents?
-
A3: The effective dose of TCA can vary widely depending on the animal model and the desired severity of injury. In mice, dietary administration of cholic acid (a precursor to TCA) at 0.3% has been shown to cause hepatotoxicity[1][2]. Direct administration of TCA would require careful dose-finding studies, starting with lower doses and escalating to find a balance between efficacy and toxicity.
-
-
Q4: How long does it take to develop significant liver fibrosis in a TCA-induced model?
-
A4: The timeline for fibrosis development is dependent on the dose, route of administration, and animal model. Significant fibrosis can take several weeks to months to develop with dietary administration of bile acids[3]. It is recommended to conduct pilot studies with staggered endpoints to characterize the progression of fibrosis in your specific experimental setup.
-
Data Interpretation
-
Q5: What are the key signaling pathways to investigate in a TCA-induced liver injury model?
-
A5: Key signaling pathways implicated in TCA-induced liver injury and fibrosis include the Sphingosine-1-Phosphate Receptor 2 (S1PR2)/p38 Mitogen-Activated Protein Kinase (MAPK)/Yes-Associated Protein (YAP) pathway, which is involved in hepatic stellate cell activation[11][12]. Another important pathway is the α-Calcitonin Gene-Related Peptide (α-CGRP)/Calcitonin Receptor-Like Receptor (CALCRL)/Protein Kinase A (PKA)/Extracellular signal-regulated kinase (ERK)1/2/Transforming Growth Factor-beta 1 (TGF-β1)/Vascular Endothelial Growth Factor (VEGF) axis, which plays a role in biliary damage and fibrosis[3].
-
Quantitative Data Summary
Table 1: Serum Biochemical Markers in Taurocholic Acid (TCA)-Induced Liver Injury Models
| Parameter | Control Group (Typical Range) | TCA-Treated Group (Expected Change) | Species/Model | Reference |
| Alanine Aminotransferase (ALT) | 20-60 U/L | Significant Increase | Mouse/Rat | [1][7] |
| Aspartate Aminotransferase (AST) | 50-150 U/L | Significant Increase | Mouse/Rat | [1][7] |
| Alkaline Phosphatase (ALP) | 100-300 U/L | Moderate to Significant Increase | Mouse/Rat | [7] |
| Total Bilirubin | 0.1-0.5 mg/dL | Moderate to Significant Increase | Mouse/Rat | [7] |
| Total Bile Acids | <10 µmol/L | Significant Increase | Mouse/Rat | [1] |
Table 2: Histopathological Scoring of Liver Fibrosis
| Fibrosis Stage | Description | Representative Animal Model |
| 0 | No fibrosis | Healthy control |
| 1 | Mild fibrosis, portal expansion | Early-stage TCA induction |
| 2 | Bridging fibrosis, portal-portal or portal-central septa | Moderate-stage TCA induction |
| 3 | Marked bridging fibrosis with lobular distortion | Advanced-stage TCA induction |
| 4 | Cirrhosis | End-stage TCA induction |
Note: Scoring systems like METAVIR or Ishak can be adapted for animal models.[8][9]
Detailed Experimental Protocols
Protocol 1: Induction of Liver Injury in Mice via Dietary Administration of Taurocholic Acid
-
Animal Selection: Use 8-10 week old male C57BL/6 mice.
-
Acclimatization: Acclimatize mice for at least one week to the housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Diet Preparation: Prepare a custom diet containing 0.5% (w/w) Taurocholic acid. The control group should receive an identical diet without TCA. Ensure the diet is well-mixed to guarantee uniform TCA distribution.
-
Experimental Period: Feed the mice the respective diets for 8-12 weeks. Monitor animal health and body weight weekly.
-
Sample Collection: At the end of the experimental period, euthanize the mice. Collect blood via cardiac puncture for serum biochemical analysis. Perfuse the liver with phosphate-buffered saline (PBS) and collect tissue samples for histopathological analysis (fix in 10% neutral buffered formalin) and molecular analysis (snap-freeze in liquid nitrogen).
-
Endpoint Analysis:
-
Biochemistry: Measure serum levels of ALT, AST, ALP, and total bilirubin.
-
Histopathology: Embed fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess fibrosis. Score fibrosis using a standardized system.
-
Signaling Pathways and Experimental Workflows
TCA-Induced Hepatic Stellate Cell Activation Pathway
TCA activates S1PR2, leading to HSC activation via p38 MAPK/YAP signaling.
Experimental Workflow for TCA-Induced Liver Injury Model
Workflow for studying TCA-induced liver injury in animal models.
α-CGRP Signaling in Biliary Damage and Fibrosis
TCA modulates the α-CGRP signaling axis, influencing biliary damage and fibrosis.
References
- 1. Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicty in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-response of five bile acids on serum and liver bile Acid concentrations and hepatotoxicty in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of Taurocholic Acid on Biliary Damage and Liver Fibrosis Are Mediated by Calcitonin-Gene-Related Peptide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo [xiahepublishing.com]
- 5. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of serum bile acid profiles as biomarkers of liver injury in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. histoindex.com [histoindex.com]
- 10. Histopathological evaluation of liver fibrosis: quantitative image analysis vs semi-quantitative scores. Comparison with serum markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for Tauro-Bile Acid Conjugate Separation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing High-Performance Liquid Chromatography (HPLC) gradients to achieve baseline separation of Tauro-bile acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the expected elution order for this compoundbile acid conjugates in reversed-phase HPLC?
In reversed-phase HPLC, the elution order of bile acids is primarily governed by their hydrophobicity. More hydrophilic compounds elute earlier. The hydrophobicity is influenced by the number and orientation of hydroxyl (-OH) groups and the nature of the conjugate.
-
Effect of Hydroxylation: The hydrophobicity of bile acids decreases as the number of hydroxyl groups increases. Therefore, more hydroxylated bile acids are more hydrophilic and will elute earlier.[1]
-
Effect of Conjugation: Conjugation increases the hydrophilicity of bile acids. Taurine (B1682933) conjugates are generally more hydrophilic than glycine (B1666218) conjugates, which are in turn more hydrophilic than their unconjugated (free) forms.[2] Consequently, the typical elution order is: this compoundconjugates -> Glyco-conjugates -> Unconjugated bile acids.
-
Combined Effect: For this compoundconjugates, a tri-hydroxylated species like Taurocholic acid (TCA) will elute earlier than a di-hydroxylated one such as Taurodeoxycholic acid (TDC) or Taurochenodeoxycholic acid (TCDC).[2][3]
Q2: What are the most common HPLC columns and mobile phases for separating this compoundbile acid conjugates?
The vast majority of methods utilize reversed-phase C18 columns.[4] However, other stationary phases can offer different selectivities.
-
Columns: High-purity, end-capped C18 columns are standard for providing good separation. Columns like HSS T3 have also been used effectively.[5] Fused-Core® technology columns can also provide excellent separation for these compounds.
-
Mobile Phases: The mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B).
-
Aqueous Phase (A): HPLC-grade water with additives to control pH and improve peak shape. Common additives include formic acid, ammonium (B1175870) acetate (B1210297), or ammonium formate.[5][6]
-
Organic Phase (B): Acetonitrile (B52724) or methanol (B129727) are the most common organic solvents.[6] Acetone (B3395972) has also been used in some methods to effectively elute problematic lipids from the column, thereby improving method robustness.[6]
-
Q3: Why is achieving baseline separation of this compoundbile acid isomers (e.g., TCDC and TUDC) so challenging?
Separating bile acid isomers is a significant analytical challenge because they often have the same molecular weight and elemental composition. For example, Taurochenodeoxycholic acid (TCDC) and Tauroursodeoxycholic acid (TUDC) are stereoisomers. This means they cannot be differentiated by mass spectrometry (MS/MS) alone, making chromatographic separation essential for accurate quantification. Achieving baseline resolution requires careful optimization of the HPLC method, including the gradient slope, mobile phase composition, and column chemistry.
Q4: Which HPLC parameters are most critical to adjust when optimizing for baseline separation?
Several parameters can be fine-tuned to improve resolution:
-
Gradient Slope: A shallower gradient (slower increase in organic solvent percentage) around the elution time of the target analytes can significantly improve the resolution between closely eluting peaks.[7]
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of the bile acids and any residual silanol (B1196071) groups on the column packing.[5][8] The retention of taurine-conjugates can be particularly sensitive to the concentration of additives like formic acid and ammonium in the mobile phase.[5]
-
Organic Solvent Choice: Acetonitrile and methanol have different solvent strengths and can provide different selectivities for bile acid separation. If co-elution occurs with one solvent, switching to the other may resolve the issue.
-
Column Temperature: Using a column oven to maintain a consistent and elevated temperature (e.g., 30-50°C) can decrease mobile phase viscosity, improve peak efficiency, and alter selectivity.[9]
Troubleshooting Guide
Q5: My peaks are tailing. What are the common causes and solutions?
-
Possible Cause 1: Secondary Interactions with Stationary Phase: Residual silanol groups on the silica (B1680970) backbone of the column can interact with analytes, causing peak tailing.[10]
-
Solution: Use a modern, high-purity, end-capped C18 column. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanols, reducing these interactions. Adding a competitor, like triethylamine (B128534) (TEA), is an older technique that is rarely needed with modern columns.[10]
-
-
Possible Cause 2: Insufficient Mobile Phase Buffering: If the mobile phase pH is not well-controlled, the ionization state of the analytes can vary as they travel through the column, leading to tailing.[10]
-
Possible Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing, or fronting peaks.[10]
-
Solution: Reduce the injection volume or dilute the sample.
-
Q6: I am observing significant drift or changes in retention time between injections. How can I fix this?
-
Possible Cause 1: Inadequate Column Equilibration: The column must be fully re-equilibrated to the initial mobile phase conditions before each injection. If not, retention times will shift, particularly in gradient elution.[9]
-
Solution: Increase the equilibration time at the end of your gradient method. A typical starting point is to use a post-time of 10 column volumes.
-
-
Possible Cause 2: Mobile Phase Composition Change: The composition of the mobile phase can change due to evaporation of the more volatile organic component or inconsistent mixing by the pump.[8]
-
Possible Cause 3: Temperature Fluctuations: Ambient temperature changes can affect retention times.[9]
-
Solution: Use a thermostatically controlled column oven to maintain a constant temperature.[9]
-
-
Possible Cause 4: System Leaks: A leak anywhere in the HPLC system can cause pressure fluctuations and lead to retention time drift.[11]
-
Solution: Systematically check all fittings for leaks, especially between the pump and the injector and between the column and the detector.
-
Q7: I have poor resolution between two critical this compoundbile acid peaks. What steps should I take?
-
Step 1: Decrease the Gradient Slope: The most effective way to improve resolution between two closely eluting peaks is to make the gradient shallower in the region where they elute. This gives the analytes more time to interact with the stationary phase.[7]
-
Step 2: Change the Organic Solvent: If modifying the slope is insufficient, try changing the organic solvent (e.g., from acetonitrile to methanol or vice-versa). The change in selectivity may be enough to resolve the co-eluting pair.
-
Step 3: Adjust the Mobile Phase pH: Modifying the pH with formic acid or ammonium acetate can alter the retention of the taurine conjugates and improve separation.[5]
-
Step 4: Try a Different Column: If the above steps fail, the required selectivity may only be achievable with a different stationary phase. Screen columns with different chemistries (e.g., C18 vs. HSS T3) or different C18 bonding technologies.[5]
Data Presentation
Table 1: Typical HPLC Columns for this compoundBile Acid Separation
| Column Name | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Reference(s) |
| Ascentis® Express | Fused-Core® C18 | 2.7 | 100 x 2.1 | |
| ACQUITY UPLC BEH | C18 | 1.7 | 50 x 2.1 | [5] |
| ACQUITY UPLC HSS T3 | HSS T3 | 1.8 | 100 x 2.1 | [5] |
| Zorbax Eclipse-Plus | C18 | 1.8 | Not Specified | [12] |
| LiChrosorb RP-18 | C18 | 5 | 250 x 4.6 | [13] |
Table 2: Example HPLC Gradient Programs for Method Development
| Program Type | Time (min) | % Aqueous (A) | % Organic (B) | Description |
| Scouting Gradient | 0.0 | 95 | 5 | Initial broad gradient to determine the elution window of the analytes.[7] |
| 20.0 | 5 | 95 | ||
| 22.0 | 5 | 95 | ||
| 22.1 | 95 | 5 | ||
| 30.0 | 95 | 5 | ||
| Optimized Gradient | 0.0 | 70 | 30 | A refined gradient with a shallower slope focused on the elution window of the target this compoundconjugates for improved resolution. |
| 15.0 | 40 | 60 | ||
| 17.0 | 5 | 95 | ||
| 19.0 | 5 | 95 | ||
| 19.1 | 70 | 30 | ||
| 25.0 | 70 | 30 |
Note: These are example programs. The optimal gradient will depend on the specific column, mobile phases, and analytes.
Experimental Protocols
Protocol 1: General Sample Preparation from Plasma
This protocol outlines a common protein precipitation method for extracting bile acids from plasma samples.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquot: Transfer 100 µL of plasma to a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add an appropriate volume of an internal standard solution (e.g., a mixture of stable isotope-labeled bile acids).
-
Precipitate Protein: Add 400 µL of ice-cold acetonitrile or methanol to the plasma.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile).
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: General HPLC-MS/MS Method
This protocol describes a typical setup for analyzing this compoundbile acid conjugates using LC-MS/MS.
-
HPLC System: An HPLC or UPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm). Maintain column temperature at 40°C.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[5]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[5][6]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient Program: Use an optimized gradient similar to the one described in Table 2.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.[6]
-
Ionization Source: Electrospray Ionization (ESI) operated in negative ion mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The transition for taurine-conjugated bile acids often involves the loss of the sulfonic acid group (m/z 80). For example, the m/z transition for Taurodeoxycholic acid (TDC) is 498.2 -> 80.0.
Visualizations
Caption: A workflow for systematic HPLC gradient optimization.
Caption: A decision tree for troubleshooting poor peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. The hydrophobic-hydrophilic balance of bile salts. Inverse correlation between reverse-phase high performance liquid chromatographic mobilities and micellar cholesterol-solubilizing capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. mastelf.com [mastelf.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. hplc.eu [hplc.eu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Non-specific Binding of Tauro-conjugated Bile Acids in Cell-based Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with non-specific binding of tauro-conjugated bile acids in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compoundconjugated bile acids.
Q1: I am observing high background fluorescence in my fluorescent this compoundconjugated bile acid uptake assay. What are the potential causes and how can I reduce it?
A1: High background fluorescence is a common issue that can mask the specific signal in your assay. Here are several potential causes and solutions:
-
Autofluorescence of Media and Plates: Phenol (B47542) red and other components in cell culture media can be autofluorescent. Black, clear-bottom microplates with low autofluorescence are recommended. For imaging, consider using a phenol red-free imaging medium or performing the final measurement in Dulbecco's Phosphate-Buffered Saline (DPBS).[1]
-
Suboptimal Staining and Washing:
-
Excessive Dye Concentration: Titrate the concentration of your fluorescently-labeled this compoundconjugated bile acid to find the optimal concentration that provides a good signal-to-noise ratio without excessive background.
-
Inadequate Washing: Insufficient washing after incubation with the fluorescent bile acid can leave unbound dye, contributing to high background. Ensure thorough but gentle washing to remove unbound dye without dislodging the cells.[2]
-
-
Non-specific Binding to Cells and Plastic: this compoundconjugated bile acids can non-specifically bind to the cell surface and the well of the plate.
-
Use of Blocking Agents: Pre-incubating your cells with a blocking agent can significantly reduce non-specific binding. Commonly used blocking agents include Bovine Serum Albumin (BSA), casein, and fish gelatin.[3][4]
-
Optimize Blocking Conditions: The choice and concentration of the blocking agent, as well as the incubation time, should be optimized for your specific cell line and assay conditions.
-
Q2: My results for taurocholate uptake are inconsistent between replicate wells and experiments. What could be causing this variability?
A2: Inconsistent results can be frustrating and can arise from several factors throughout the experimental workflow.
-
Cell Seeding and Health:
-
Inconsistent Cell Numbers: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well. Cell viability should be greater than 95%.
-
Cell Confluency: The confluency of the cell monolayer can affect transporter expression and uptake. Standardize the seeding density and the timing of the assay to ensure consistent confluency.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter concentrations and stress the cells. It is advisable to fill the outer wells with sterile media or PBS and not use them for experimental samples.[5]
-
-
Pipetting and Reagent Handling:
-
Pipetting Errors: Ensure your pipettes are calibrated regularly and use appropriate pipetting techniques to minimize volume variations.
-
Reagent Preparation: Prepare fresh reagents and ensure they are at the correct temperature before use. Ensure complete dissolution of your this compoundconjugated bile acid.
-
-
Assay Conditions:
-
Incubation Times: Standardize all incubation times precisely.
-
Temperature Fluctuations: Ensure consistent temperature control throughout the assay, as temperature can affect transporter activity.
-
Q3: How do I choose the right blocking agent for my this compoundconjugated bile acid assay?
A3: The choice of blocking agent depends on your specific assay system, including the cell type, the detection method, and the specific this compoundconjugated bile acid being studied.
-
Bovine Serum Albumin (BSA): A commonly used and effective blocking agent. Fatty acid-free BSA may offer superior blocking performance.[1] A concentration of 1-3% is a good starting point.[6]
-
Casein or Non-Fat Dry Milk: Often more effective at lower concentrations than BSA.[5][7] However, it may not be suitable for all assays, especially those involving biotin-avidin systems or phospho-specific antibody detection.[3]
-
Fish Gelatin: A good alternative, particularly when using mammalian antibodies, as it has a lower chance of cross-reactivity.[3][6] It is generally less effective at blocking protein-surface interactions compared to protein-protein interactions.[6]
It is crucial to empirically test different blocking agents and their concentrations to determine the optimal conditions for your specific assay.
Q4: Should I use serum-containing or serum-free medium for my this compoundconjugated bile acid uptake assay?
A4: The presence or absence of serum can significantly impact your assay.
-
Serum-Containing Medium: Serum contains various proteins, including albumin, which can bind to bile acids. This can reduce the free concentration of the this compoundconjugated bile acid available for uptake by the cells, potentially affecting your results. However, serum also provides essential growth factors that maintain cell health.
-
Serum-Free Medium: Performing the assay in a serum-free medium eliminates the variable of bile acid binding to serum proteins, providing a more controlled environment to study the direct interaction of the bile acid with the cells. However, prolonged incubation in serum-free medium can stress the cells.
A common approach is to culture the cells in serum-containing medium and then switch to a serum-free medium or a buffered solution (like HBSS) for the duration of the assay.
Data Presentation: Comparison of Blocking Agents
| Blocking Agent | Typical Starting Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 3% (w/v) | Readily available, generally effective. Fatty acid-free versions may be superior.[1] | Can have lot-to-lot variability. May not be suitable for all detection methods. |
| Casein/Non-Fat Dry Milk | 0.5 - 5% (w/v) | Inexpensive and often highly effective, sometimes more so than BSA.[5][7] | Contains endogenous biotin (B1667282) and phosphoproteins, which can interfere with certain assays. |
| Fish Gelatin | 0.1 - 1% (w/v) | Low cross-reactivity with mammalian antibodies.[3] | Can be less effective at blocking surface binding compared to protein-protein interactions.[6] |
Experimental Protocols
Protocol 1: Fluorescent Taurocholate Uptake Assay in HepG2 Cells
This protocol describes a method for measuring the uptake of a fluorescently labeled taurocholate analog in the human hepatoma cell line, HepG2.
Materials:
-
HepG2 cells
-
Black, clear-bottom 96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with and without sodium
-
Fluorescently labeled taurocholate (e.g., this compoundnor-THCA-24-DBD)
-
Blocking buffer (e.g., 1% BSA in HBSS)
-
Wash buffer (ice-cold HBSS)
-
Cell lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2.
-
Cell Washing: On the day of the assay, gently wash the cell monolayer twice with pre-warmed HBSS.
-
Blocking (Optional but Recommended): Add 100 µL of blocking buffer to each well and incubate for 30-60 minutes at 37°C to reduce non-specific binding.
-
Washing: Gently wash the cells twice with pre-warmed HBSS.
-
Initiate Uptake: Add 50 µL of pre-warmed HBSS containing the fluorescently labeled taurocholate at the desired concentration. For negative controls, use sodium-free HBSS.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-30 minutes). This should be optimized to be within the linear range of uptake.
-
Terminate Uptake: Quickly aspirate the uptake solution and wash the cells three times with 200 µL of ice-cold wash buffer to stop the uptake and remove unbound fluorescent bile acid.
-
Cell Lysis: Add 50 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Subtract the fluorescence values from the sodium-free control wells (non-specific uptake) from the values of the sodium-containing wells (total uptake) to determine the specific uptake.
Protocol 2: Cytotoxicity Assay of this compoundconjugated Bile Acids
This protocol provides a general method to assess the cytotoxicity of a this compoundconjugated bile acid using a commercially available MTT or LDH release assay kit.
Materials:
-
Target cell line (e.g., HepG2, Huh7)
-
Clear 96-well plates
-
Complete culture medium
-
This compoundconjugated bile acid of interest (e.g., Taurolithocholic acid)
-
Vehicle control (e.g., DMSO)
-
MTT or LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a clear 96-well plate at an appropriate density and allow them to attach and grow overnight.
-
Compound Preparation: Prepare a stock solution of the this compoundconjugated bile acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared bile acid dilutions or control solutions (vehicle control, positive control for cytotoxicity).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Cytotoxicity Measurement: Follow the manufacturer's instructions for the chosen cytotoxicity assay kit (MTT or LDH).
-
For MTT assay: This typically involves adding the MTT reagent, incubating, and then adding a solubilizing agent before reading the absorbance.
-
For LDH assay: This involves collecting the cell culture supernatant to measure the amount of lactate (B86563) dehydrogenase released from damaged cells.
-
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value of the this compoundconjugated bile acid.
Mandatory Visualizations
Signaling Pathways
Caption: Bile acid signaling through FXR and TGR5 pathways.
Experimental Workflow
Caption: Workflow for a fluorescent bile acid binding assay.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Prospect of in vitro Bile Fluids Collection in Improving Cell-Based Assay of Liver Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcluster.com [labcluster.com]
- 5. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kisker-biotech.com [kisker-biotech.com]
- 7. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Tauro-conjugated bile acids during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of tauro-conjugated bile acids during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compoundconjugated bile acid degradation during sample preparation?
A1: The primary cause of degradation is the deconjugation of the taurine (B1682933) moiety from the bile acid steroid core. This can be caused by:
-
Enzymatic Activity: Bacterial bile salt hydrolases (BSHs), particularly abundant in fecal samples, can rapidly hydrolyze the amide bond. It is crucial to inhibit this enzymatic activity immediately upon sample collection.
-
Chemical Instability: Extreme pH conditions (highly acidic or alkaline) and elevated temperatures can lead to chemical hydrolysis of the conjugate.
Q2: What is the optimal storage temperature for samples intended for this compoundconjugated bile acid analysis?
A2: For long-term stability, it is highly recommended to store all biological samples (plasma, serum, tissues, feces) at -80°C until analysis.[1] For short-term storage, 2-8°C is acceptable for up to 7 days, and -20°C for up to 30 days for some bile acids.[2][3] However, to minimize any potential degradation, freezing at -80°C immediately after collection and aliquoting to avoid multiple freeze-thaw cycles is the best practice.
Q3: How many freeze-thaw cycles can my samples undergo before significant degradation of this compoundconjugated bile acids occurs?
A3: It is strongly recommended to minimize freeze-thaw cycles. Each cycle of freezing and thawing can compromise the integrity of the bile acid profile. For some bile acids, multiple freeze-thaw cycles have been shown to lead to poor recoveries.[4] Ideally, samples should be aliquoted into single-use volumes before the initial freezing.
Q4: Which analytical technique is most suitable for the specific quantification of this compoundconjugated bile acids?
A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the analysis of bile acid profiles.[2][5] This technique offers high sensitivity and specificity, allowing for the accurate quantification of individual free and conjugated bile acids, even at low concentrations.
Troubleshooting Guides
Issue 1: Low or undetectable levels of this compoundconjugated bile acids in fecal samples.
| Possible Cause | Troubleshooting Step |
| Bacterial Enzyme Activity | Immediately after collection, flash-freeze fecal samples in liquid nitrogen or store them at -80°C. Alternatively, use a commercial stool stabilizer that inhibits bacterial growth and enzymatic activity. |
| Inappropriate Extraction Protocol | Use an extraction method optimized for conjugated bile acids. Avoid protocols that include an enzymatic hydrolysis step with cholylglycine hydrolase, as this is intended to deconjugate bile acids for total bile acid analysis.[6][7] A recommended approach is extraction with ice-cold methanol.[8] |
| Sample Handling at Room Temperature | Keep fecal samples on ice or at 4°C throughout the entire preparation process to minimize enzymatic degradation. |
Issue 2: High variability in this compoundconjugated bile acid concentrations between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Homogenization | For solid tissues (e.g., liver) and feces, ensure a thorough and consistent homogenization process to achieve a uniform distribution of bile acids before extraction. |
| Variable Extraction Efficiency | Ensure precise and consistent addition of all solvents and reagents. Use of a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol can improve reproducibility. |
| Matrix Effects in LC-MS/MS Analysis | Incorporate stable isotope-labeled internal standards for each class of bile acids (or for each specific bile acid if possible) to normalize for variations in sample preparation and matrix effects.[1] |
| Inconsistent Freeze-Thaw Cycles | Ensure all samples and standards undergo the same number of freeze-thaw cycles. Aliquot samples to avoid repeated freezing and thawing.[4] |
Quantitative Data Summary
Table 1: Stability of Bile Acids in Serum Under Different Storage Conditions
| Analyte Class | Storage Condition | Duration | Stability | Reference |
| 15 Bile Acid Species | Room Temperature | 15 days | Stable | [2] |
| (including conjugated) | 4°C | 15 days | Stable | [2] |
| -20°C | 15 days | Stable | [2] | |
| Total Bile Acids | 2-8°C | 7 days | Stable | |
| -20°C | 30 days | Stable | [3] | |
| Ambient | 24 hours | Stable | [3] |
Table 2: Recovery of Bile Acids from Fecal Samples with an Optimized Extraction Method
| Bile Acid Type | Recovery Range |
| Various free and conjugated bile acids | 83.58% to 122.41% |
Experimental Protocols & Workflows
Protocol 1: Extraction of this compoundconjugated Bile Acids from Serum/Plasma
This protocol is adapted from validated LC-MS/MS methods for bile acid analysis.[5][9]
-
Sample Thawing: Thaw frozen serum or plasma samples on ice.
-
Protein Precipitation:
-
To 50 µL of serum/plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) (or methanol) containing an appropriate mix of stable isotope-labeled internal standards.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction of this compoundconjugated Bile Acids from Liver Tissue
This protocol is based on established methods for bile acid extraction from tissue samples.[10][11]
-
Tissue Preparation: Weigh approximately 30-50 mg of frozen liver tissue and place it in a homogenization tube with ceramic beads. Keep the tissue frozen during weighing.
-
Homogenization:
-
Add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., water:chloroform:methanol 1:1:3 v/v/v) containing internal standards.
-
Homogenize using a bead beater (e.g., Precellys 24) for 3 cycles of 30 seconds at 6500 rpm, with cooling on ice for 2 minutes between cycles.
-
-
Incubation: Incubate the homogenate for 15 minutes at 37°C with shaking.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 20°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Further Processing: Proceed with evaporation and reconstitution as described in Protocol 1 (steps 5-8).
References
- 1. Conditions for solid-phase extraction of urinary bile acids with octadecylsilane-bonded silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile Acids Quantification by Liquid Chromatography-Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbiota-derived bile acid metabolic enzymes and their impacts on host health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ro.ecu.edu.au [ro.ecu.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. mdpi.com [mdpi.com]
Selecting appropriate internal standards for Tauro-bile acid quantification
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and utilizing internal standards (IS) for the accurate quantification of tauro-conjugated bile acids and other related bile acid species using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during the quantification of this compoundbile acids.
Q1: Why is an internal standard essential for bile acid quantification?
An internal standard is crucial for accurate and reproducible quantification in LC-MS/MS analysis.[1][2][3] Its primary role is to correct for variations that can occur during sample preparation, injection, and analysis.[1] Compensation for matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix, is one of the main challenges in achieving accurate quantification.[3][4][5][6] Internal standards help mitigate these effects, such as ion suppression or enhancement, leading to more reliable data.[3][6] Using an IS is critical for correcting variability during sample preparation and ensuring high accuracy and precision.[5] Data generated without an IS can be of poor quality and should be interpreted with great care.[4][6]
Q2: What is the ideal type of internal standard for this compoundbile acid analysis?
The gold standard is a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte of interest.[4][6] Deuterated bile acids are the most commonly used and effective type of IS.[1][2][7] These standards co-elute with the endogenous analyte and behave nearly identically during extraction and ionization, providing the best correction for matrix effects and other sources of variability.[1] Using a SIL-IS that perfectly matches the endogenous analyte provides the highest quality data in terms of precision and accuracy.[4][6]
Q3: I cannot find a specific deuterated this compoundbile acid standard for my analyte. What should I use?
When a matching SIL-IS is not available, the selection process is more complex. While historically, researchers might have chosen an IS with a close retention time or chemical similarity, studies have shown that these factors do not systematically correlate with data quality.[4][6]
A practical approach is to:
-
Test Multiple SIL-IS: Select several available deuterated bile acid standards (both conjugated and unconjugated).
-
Evaluate with Matrix QCs: Prepare quality control (QC) samples in a representative biological matrix (e.g., charcoal-stripped serum).
-
Assess Performance: Quantify your analyte in these QC samples using each of the different internal standards.
-
Select the Best Performer: Choose the IS that provides the best accuracy and precision for your specific analyte in your matrix. This data-driven approach is more reliable than relying on structural similarity alone.[4][6]
Q4: My internal standard signal is inconsistent or low across my sample batch. What should I do?
Inconsistent IS signals can point to several issues. The following table outlines common causes and troubleshooting steps.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Drifting IS Signal | Changes in MS source cleanliness over the run. | Clean the MS ion source, capillary, and curtain plate.[8] |
| Column degradation or contamination. | Flush the column using the manufacturer's recommended procedure or replace it if necessary.[9] | |
| Mobile phase instability or degradation. | Prepare fresh mobile phases.[9] | |
| Low IS Signal | Ion suppression from the sample matrix. | Improve sample cleanup (e.g., use Solid Phase Extraction instead of simple protein precipitation).[5][10] |
| Incorrect IS concentration. | Verify the concentration of your IS spiking solution. | |
| Suboptimal MS/MS parameters. | Tune the instrument and optimize source conditions and MRM transitions for the IS.[11] | |
| Erratic or Noisy Signal | Incomplete protein precipitation during sample prep. | Ensure the ratio of precipitation solvent (e.g., acetonitrile) to sample is sufficient (e.g., 3:1 or 4:1) and vortexing is thorough.[5][10] |
| Air bubbles in the LC system. | Purge the LC pumps and injector to remove any trapped air.[8] |
Q5: What are matrix effects and how can I minimize them beyond using an IS?
Matrix effects are the suppression or enhancement of an analyte's ionization in the mass spectrometer source caused by co-eluting components from the biological sample (e.g., salts, lipids, metabolites).[3][12] While a good internal standard is the primary way to correct for these effects, you can also minimize them by:
-
Improving Sample Preparation: More extensive cleanup procedures like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove more interfering matrix components than a simple protein precipitation.[10][13]
-
Optimizing Chromatography: Improving chromatographic separation to move the analyte peak away from regions of high ion suppression is effective. Many bile acids are isomeric, so high-resolution separation is key.[3][14][15]
-
Diluting the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[11]
Data & Protocols
Commonly Used Deuterated Internal Standards
For accurate quantification, a mixture of deuterated internal standards is often added to samples to cover the range of primary, secondary, and conjugated bile acids being analyzed.[2][16]
| Deuterated Internal Standard | Common Isotopic Label | Class |
| Taurocholic Acid-d4 (TCA-d4) | d4 | This compoundconjugated |
| Taurochenodeoxycholic Acid-d4 (TCDCA-d4) | d4 | This compoundconjugated |
| Taurodeoxycholic Acid-d4 (TDCA-d4) | d4 | This compoundconjugated |
| Tauroursodeoxycholic Acid-d4 (TUDCA-d4) | d4 | This compoundconjugated |
| Taurolithocholic Acid-d4 (TLCA-d4) | d4 | This compoundconjugated |
| Glycocholic Acid-d4 (GCA-d4) | d4 | Glyco-conjugated |
| Glycochenodeoxycholic Acid-d4 (GCDCA-d4) | d4 | Glyco-conjugated |
| Glycodeoxycholic Acid-d4 (GDCA-d4) | d4 | Glyco-conjugated |
| Cholic Acid-d4 (CA-d4) | d4 | Primary, Unconjugated |
| Chenodeoxycholic Acid-d4 (CDCA-d4) | d4 | Primary, Unconjugated |
| Deoxycholic Acid-d4 (DCA-d4) | d4 | Secondary, Unconjugated |
| Lithocholic Acid-d4 (LCA-d4) | d4 | Secondary, Unconjugated |
| Ursodeoxycholic Acid-d4 (UDCA-d4) | d4 | Secondary, Unconjugated |
| Data compiled from multiple sources.[1][2][16][17] |
General Experimental Protocol: Sample Preparation & Analysis
This protocol describes a common method for extracting bile acids from serum or plasma using protein precipitation, suitable for LC-MS/MS analysis.
1. Materials and Reagents
-
Serum/Plasma Samples (stored at -80°C)
-
Internal Standard (IS) Working Solution: A mixture of deuterated bile acids (e.g., TCA-d4, GCA-d4, CA-d4, etc.) in methanol (B129727) at a known concentration (e.g., 1000 ng/mL).[5]
-
Precipitation Solvent: Ice-cold Acetonitrile (B52724) (ACN), LC-MS grade.[1][5]
-
Reconstitution Solvent: e.g., 50% Methanol in water with 0.1% formic acid.[5]
-
Microcentrifuge tubes (1.5 mL)
-
Calibrators and Quality Control (QC) samples prepared in a surrogate matrix like charcoal-stripped serum.[5][16]
2. Sample Preparation Procedure
-
Thaw Samples: Thaw serum/plasma samples, calibrators, and QCs on ice.
-
Aliquot Sample: Pipette 50-100 µL of each sample into a clean 1.5 mL microcentrifuge tube.[1][5]
-
Spike Internal Standard: Add a precise volume (e.g., 20 µL) of the IS working solution to every tube (including calibrators and QCs).[5] Vortex briefly to mix.
-
Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile (e.g., 200-400 µL) to each tube.[1][5]
-
Vortex: Vortex vigorously for at least 1 minute to ensure complete protein denaturation and precipitation.[1][5]
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 13,000-16,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.[1][5][16]
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or 96-well plate, avoiding disturbance of the protein pellet.[5]
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator (approx. 35-40°C). This step concentrates the analytes.[5][10]
-
Reconstitute: Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the reconstitution solvent. Vortex and centrifuge briefly to ensure the residue is fully dissolved.[5]
-
Analyze: Transfer the final sample to an autosampler vial for injection into the LC-MS/MS system.[5]
3. Typical LC-MS/MS Conditions
-
LC Column: A reversed-phase C18 column is commonly used for bile acid separation (e.g., ACQUITY UPLC BEH C18, 1.7 µm).[11][13]
-
Mobile Phase A: Water with an additive like 0.1% formic acid or ammonium (B1175870) formate.[11][13][18]
-
Mobile Phase B: Acetonitrile or a mixture of Acetonitrile/Methanol with the same additive.[13][18]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is most common for bile acids.[18]
-
MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions optimized for each bile acid and internal standard.[17][18]
Visualized Workflows
Bile Acid Quantification Workflow
The diagram below illustrates the complete experimental process from sample handling to final data analysis, highlighting the critical step of internal standard addition.
Decision Logic for Internal Standard Selection
This flowchart provides a logical path for selecting the most appropriate internal standard for your this compoundbile acid quantification assay.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Bile acid analysis [sciex.com]
- 4. Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: this compoundConjugated Bile Acids as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 14. Liquid chromatographic separation of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciex.com [sciex.com]
- 16. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing injection volume for sensitive detection of Tauro-bile acids in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the sensitive detection of Tauro-bile acids using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing injection volume in the HPLC analysis of this compoundbile acids?
A1: The primary goal is to find the optimal injection volume that maximizes the detector signal for sensitive quantification of this compoundbile acids while maintaining good chromatographic performance, such as sharp, symmetrical peaks and adequate separation from other components in the sample.
Q2: How does increasing the injection volume affect the sensitivity of this compoundbile acid detection?
A2: In general, increasing the injection volume can enhance sensitivity by introducing a larger mass of the analyte onto the column, which leads to a larger peak area and height. This relationship is typically linear, provided the column and detector are not overloaded.[1] For dilute samples, increasing the injection volume is a common strategy to improve detection limits.
Q3: What are the potential negative consequences of an excessively large injection volume?
A3: Injecting too large a volume can lead to several issues, including:
-
Column Overload: This can cause peak distortion, such as peak fronting (where the front of the peak is less steep than the back) or broadening, which reduces resolution between adjacent peaks.[2][3]
-
Decreased Resolution: As peaks become broader, they may overlap with neighboring peaks, making accurate quantification difficult.
-
Shifted Retention Times: Very large injection volumes can sometimes cause a decrease in retention time.
-
Poor Peak Shape: If the sample solvent is stronger than the mobile phase, large injection volumes can lead to significant peak fronting and broadening.[1]
Troubleshooting Guide: Optimizing Injection Volume
This guide addresses common issues encountered when optimizing injection volume for this compoundbile acid analysis.
Problem 1: I'm not detecting my this compoundbile acid of interest, or the signal is too low.
| Possible Cause | Suggested Solution |
| Insufficient sample load. | Gradually increase the injection volume. Start with a small, reproducible volume and double it until a satisfactory signal is achieved, but do not exceed 3-10% of the column's total volume.[1] |
| Sample is too dilute. | If increasing the injection volume leads to peak distortion, consider concentrating the sample before injection. This can be done by evaporating the solvent from the sample extract and reconstituting it in a smaller volume of a solvent compatible with the mobile phase.[4] |
| Suboptimal detector settings. | Ensure the detector is set to the appropriate wavelength for your this compoundbile acid derivatives or that the settings for detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) are optimized.[5][6] |
Problem 2: My peaks are broad and show poor resolution after increasing the injection volume.
| Possible Cause | Suggested Solution |
| Volume Overload. | The injection volume is too large for the column dimensions. Reduce the injection volume. As a rule of thumb, the injection volume should be proportionally reduced if you are using a shorter or narrower column, or a column with smaller particles. |
| Mass Overload. | The amount of analyte being injected is saturating the stationary phase. Dilute the sample and inject a larger volume of the diluted sample to see if peak shape improves while maintaining signal intensity. |
| Incompatible Sample Solvent. | The solvent in which the sample is dissolved is stronger than the mobile phase, causing the sample band to spread on the column. Whenever possible, dissolve the sample in the initial mobile phase.[1] If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Problem 3: My peaks are fronting (asymmetrical with a leading edge).
| Possible Cause | Suggested Solution |
| Large injection volume of a sample dissolved in a strong solvent. | This is a common cause of peak fronting.[1] Reduce the injection volume or, ideally, reconstitute the sample in a weaker solvent, such as the initial mobile phase.[1] |
| Column Overload. | An excessively large sample volume can lead to fronting. Decrease the injection volume to see if the peak shape becomes more symmetrical. |
Quantitative Data Summary
While specific quantitative data for this compoundbile acids is highly dependent on the exact compound, column, and system, the following table illustrates the general relationship between injection volume and chromatographic parameters based on typical HPLC behavior.
| Injection Volume (% of Column Volume) | Peak Height | Peak Width | Peak Symmetry (Tailing Factor) | Resolution |
| 1% | Baseline | Narrow | ~1.0 | Good |
| 5% | Increased | Slightly Broader | ~1.0 | Good |
| 10% | Further Increased | Broader | May decrease (<1.0 for fronting) | May decrease |
| >15% | May not increase linearly | Significantly Broad | Often poor (<1.0 for fronting) | Poor |
Experimental Protocols
Protocol 1: Sample Preparation of Serum for this compoundBile Acid Analysis
This protocol is a common method for extracting bile acids from serum using protein precipitation.[4]
-
Sample Collection: Collect 100 µL of serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of an internal standard solution (e.g., Taurocholic Acid-d4) to the serum sample and vortex briefly.[4]
-
Protein Precipitation: Add 200 µL of cold acetonitrile (B52724) to the sample. Vortex vigorously for 1 minute to precipitate proteins.[4]
-
Centrifugation: Centrifuge the tube at approximately 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant containing the bile acids to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.[4]
-
Reconstitution: Reconstitute the dried extract in 200 µL of a solvent compatible with the initial mobile phase (e.g., 50% methanol (B129727) in water).[4]
-
Final Centrifugation: Vortex and centrifuge briefly to pellet any remaining particulates.
-
Analysis: Transfer the final solution to an autosampler vial for HPLC injection.[4]
Protocol 2: Systematic Approach to Optimizing Injection Volume
-
Establish a Baseline: Begin with a small injection volume that provides a reproducible, albeit small, peak for your this compoundbile acid standard (e.g., 2 µL).
-
Incremental Increase: Sequentially double the injection volume (e.g., 2 µL, 4 µL, 8 µL, 16 µL) for subsequent injections of the same standard.
-
Monitor Key Parameters: For each injection, record the following:
-
Peak Height and Peak Area
-
Peak Width at half-height
-
Tailing Factor or Asymmetry Factor
-
Resolution between the analyte peak and any adjacent peaks
-
-
Identify the "Sweet Spot": The optimal injection volume is the largest volume that provides a significant increase in signal without a substantial decrease in resolution or a significant deterioration of peak shape (i.e., tailing factor remains close to 1.0).
-
Consider Column Volume: As a general guideline, the injection volume should not exceed 10% of the column's total volume to avoid significant peak broadening.[1]
Visualizations
Caption: Workflow for this compoundbile Acid Analysis in Serum.
Caption: Impact of Injection Volume on HPLC Parameters.
References
- 1. waters.com [waters.com]
- 2. Improving the Sensitivity, Resolution, and Peak Capacity of Gradient Elution in Capillary Liquid Chromatography with Large-Volume Injections by Using Temperature-Assisted On-Column Solute Focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Sensitivity, Resolution, and Peak Capacity of Gradient Elution in Capillary Liquid Chromatography with Large-Volume Injections by Using Temperature-Assisted On-Column Solute Focusing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
Validation & Comparative
Taurolidine: A Viable Alternative in the Fight Against Multidrug-Resistant Bacteria
A detailed comparison of Taurolidine's efficacy against multidrug-resistant (MDR) bacteria versus standard-of-care antibiotics, supported by in vitro data and experimental protocols.
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Taurolidine, a derivative of the amino acid taurine, has emerged as a promising candidate due to its broad-spectrum antimicrobial and anti-inflammatory properties.[1][2] This guide provides an objective comparison of Taurolidine's efficacy against key MDR pathogens with that of conventional last-resort antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: A Multi-Pronged Attack
Unlike traditional antibiotics that often target specific metabolic pathways, Taurolidine exerts its antimicrobial effect through a unique, multi-pronged mechanism, making the development of resistance less likely.[2] Upon administration, Taurolidine breaks down into its active metabolites, taurinamide and ultimately taurine, releasing reactive methylol groups.[3] These methylol groups are central to its bactericidal activity.
The primary mechanism involves the irreversible binding of these methylol groups to the components of the bacterial cell wall, such as murein.[3] This binding disrupts the structural integrity of the cell wall, leading to a loss of cell shape and eventually cell lysis.[1][4] Furthermore, these reactive groups neutralize bacterial endotoxins and exotoxins, mitigating the inflammatory response associated with severe infections.[1][5] Taurolidine has also been shown to inhibit bacterial adherence to host epithelial cells, a critical step in the initiation of infection and biofilm formation.[1][3]
In Vitro Efficacy: A Quantitative Comparison
The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data comparing the MIC values of Taurolidine with those of standard last-resort antibiotics against prevalent MDR pathogens.
Table 1: Comparative MICs against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antimicrobial Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Taurolidine | 256 - 1024 | 256 - 512 | 512 - 1024 | [6] |
| Vancomycin | 1 - 4 | 2 | 2 | [6] |
| Linezolid (B1675486) | 1 - 4 | 1 | 2 | [6] |
Table 2: Comparative MICs against Vancomycin-Resistant Enterococci (VRE)
| Antimicrobial Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Taurolidine | 250 - 2000 | N/A | N/A | |
| Daptomycin (B549167) | ≤0.25 - 16 | 4 | 8 | |
| Linezolid | 0.5 - 4 | 2 | 2 | [7] |
Table 3: Comparative MICs against Multidrug-Resistant Pseudomonas aeruginosa
| Antimicrobial Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Taurolidine | 512 - 2048 | 1024 | 2048 | |
| Colistin (B93849) | 0.125 - >32 | 1.0 | 1.5 | [8] |
| Ceftazidime (B193861) | ≥32 | N/A | N/A | [8] |
Note: MIC values can vary depending on the specific strains tested and the methodologies used. The data presented is a compilation from various studies and should be interpreted with this in mind.
Efficacy Against Biofilms
Bacterial biofilms pose a significant challenge in clinical settings as they exhibit increased resistance to conventional antibiotics. Taurolidine has demonstrated notable efficacy in both preventing the formation of and eradicating established biofilms.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (CLSI Guidelines)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[9]
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of Taurolidine and comparator antibiotics in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: Select three to five isolated colonies of the test organism from an 18- to 24-hour agar (B569324) plate. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Biofilm Eradication Assay using Crystal Violet Staining
This method quantifies the amount of biofilm remaining after treatment with an antimicrobial agent.[11]
-
Biofilm Formation: Grow bacterial biofilms in a 96-well flat-bottomed microtiter plate by inoculating each well with a standardized bacterial suspension and incubating for 24-48 hours to allow for biofilm formation.
-
Removal of Planktonic Cells: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.
-
Antimicrobial Treatment: Add serial dilutions of Taurolidine or comparator agents to the wells containing the established biofilms and incubate for a specified period (e.g., 24 hours).
-
Washing: After incubation, wash the wells again with PBS to remove the antimicrobial agent and any detached bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Gently wash the wells with water to remove excess stain.
-
Solubilization: Add a solvent, such as 30% acetic acid or ethanol, to each well to solubilize the crystal violet that has stained the biofilm.[12]
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm present.
Conclusion
The available in vitro data suggests that Taurolidine is a potent antimicrobial agent with broad-spectrum activity against a range of multidrug-resistant bacteria. Its unique mechanism of action, which involves the disruption of the bacterial cell wall and neutralization of toxins, presents a significant advantage in overcoming common resistance mechanisms. While the MIC values for Taurolidine are generally higher than those of some last-resort antibiotics, its efficacy against biofilms and low propensity for resistance development make it a compelling alternative, particularly in the context of catheter-related infections and as an adjunct to systemic therapies. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various infectious disease settings.
References
- 1. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Taurolidine used for? [synapse.patsnap.com]
- 3. Taurolidine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 5. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of linezolid and daptomycin for the treatment of vancomycin-resistant enterococcal bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic activity of colistin and ceftazidime against multiantibiotic-resistant Pseudomonas aeruginosa in an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Crystal violet assay [bio-protocol.org]
- 12. static.igem.org [static.igem.org]
Head-to-Head Comparison: Taurolidine vs. Antibiotic Lock Solutions for Catheter-Related Infections
Catheter-related bloodstream infections (CRBSIs) represent a major challenge in patient care, leading to increased morbidity, mortality, and healthcare costs. The formation of microbial biofilms within the catheter lumen is a primary driver of these infections, as biofilms are notoriously resistant to systemic antibiotics. Catheter lock solutions, which are instilled into the catheter lumen when not in use, are a key strategy to prevent biofilm formation and eradicate existing microbes. This guide provides a detailed, evidence-based comparison of two major classes of lock solutions: the antiseptic agent Taurolidine (B130013) and traditional antibiotic-based solutions.
Overview of Lock Solutions
Taurolidine: A derivative of the amino acid taurine (B1682933), Taurolidine is a broad-spectrum antimicrobial agent. Its mechanism is unique; it is not a conventional antibiotic. Taurolidine breaks down to release active methylol groups that chemically react with and denature microbial cell wall components (like peptidoglycan and lipopolysaccharide) and essential proteins.[1][2] This action leads to microbial cell death and also neutralizes bacterial toxins.[2][3] A key advantage is that this non-specific mechanism of action makes the development of microbial resistance highly unlikely.[4][5] Furthermore, Taurolidine exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][4][6]
Antibiotic Lock Solutions: These solutions utilize high concentrations of antibiotics, such as gentamicin, vancomycin (B549263), ciprofloxacin, and others, often combined with an anticoagulant like heparin or citrate.[7][8] The rationale is to create a hostile environment within the catheter lumen with antibiotic concentrations that are 100- to 1000-fold higher than the minimum inhibitory concentration (MIC) to kill planktonic bacteria and penetrate biofilms.[9] While effective against susceptible organisms, a major concern with their long-term use is the potential to promote the emergence of antibiotic-resistant bacterial strains.[7]
Quantitative Data Comparison
The following tables summarize clinical and in vitro data comparing the performance of Taurolidine-based solutions with various antibiotic and control solutions.
Table 1: Clinical Efficacy in Preventing Catheter-Related Bloodstream Infections (CRBSIs)
| Lock Solution 1 | Lock Solution 2 | Study Population / Catheter Type | CRBSI Rate (per 1000 catheter-days) - Solution 1 | CRBSI Rate (per 1000 catheter-days) - Solution 2 | Key Finding |
| Taurolidine-Citrate-Heparin | Heparin | Hemodialysis Patients | 0 | 1.0 | Taurolidine significantly reduced CRBSI incidence (P=0.005).[10] |
| Taurolidine (2%) | Saline (0.9%) | Home Parenteral Nutrition (New Catheters) | 0.29 | 1.49 | Taurolidine demonstrated a significant reduction in CRBSI risk (Relative Risk: 0.20, P=0.009).[11] |
| Taurolidine-Citrate | Gentamicin-Heparin | Hemodialysis Patients | Not specified | Not specified | A meta-analysis suggested Taurolidine-citrate was an inferior strategy (higher cost, lower efficacy) compared to heparin-gentamicin.[12] |
| Taurolidine-Citrate/Urokinase | Gentamicin-Citrate | Hemodialysis Patients (Non-tunneled) | 3.2 | 5.3 | Taurolidine showed a slightly lower, but not statistically significant, CRBSI rate (p=0.479).[13] |
| Taurolidine-based solutions | Heparin | Meta-analysis (6 RCTs) | Pooled RR: 0.34 | Control | Taurolidine was significantly associated with a lower incidence of CRBSIs.[11] |
| Taurolidine-based solutions | Vancomycin-Heparin | Hemodialysis Patients | Not specified | Not specified | No significant difference in infection rate was observed between the two groups.[8] |
Table 2: In Vitro Efficacy Against Microbial Biofilms
| Lock Solution 1 | Lock Solution 2 | Organism(s) | Exposure Time | Efficacy Metric (e.g., Log Reduction) - Solution 1 | Efficacy Metric (e.g., Log Reduction) - Solution 2 | Key Finding |
| Taurolidine-Citrate | Heparin | S. aureus | 24 h | ~6.0 log reduction | ~1.7 log reduction | Taurolidine-citrate was significantly more effective at eradicating S. aureus biofilm (P < 0.001).[4] |
| Taurolidine-Citrate | Heparin | E. faecalis | 24 h | ~4.6 log reduction | ~2.0 log reduction | Taurolidine-citrate was significantly more effective (P < 0.001).[4] |
| Taurolidine-Citrate | Heparin | S. epidermidis | 24 h | ~4.8 log reduction | ~1.4 log reduction | Taurolidine-citrate was significantly more effective (P < 0.001).[4] |
| Taurolock™ (Taurolidine) | Ethanol (B145695) (70%) | S. aureus (Mature Biofilm) | 24 h | Effective | Most Effective | Ethanol and Taurolock™ were the most effective agents at inactivating mature biofilm.[14][15] |
| Taurolidine-Citrate-Heparin | 30% Citrate | C. albicans | 60 min | No eradication | No eradication | Neither solution could eradicate fungal biofilms within a short exposure time.[16] |
| Vancomycin (10 mg/mL) | Ethanol (40%) | MRSA | 24 h | Unable to eradicate | Eradicated in 1 h | High concentrations of vancomycin failed to eradicate mature staphylococcal biofilm, whereas 40% ethanol was effective rapidly.[17] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Taurolidine
Taurolidine's multifaceted mechanism involves direct antimicrobial action and modulation of the host inflammatory response. This dual action is a key differentiator from standard antibiotics.
Caption: Dual action mechanism of Taurolidine against microbial targets and host inflammation.
Experimental Workflow: In Vitro Biofilm Eradication Assay
The following diagram outlines a typical experimental protocol used to assess the efficacy of a catheter lock solution against a pre-formed microbial biofilm in vitro.
Caption: Standard workflow for evaluating the efficacy of lock solutions on catheter biofilms.
Detailed Experimental Protocols
In Vitro Biofilm Eradication Model (Static)
This protocol is a composite based on methodologies described in studies comparing various lock solutions.[5][17][18]
-
Biofilm Formation:
-
Segments (e.g., 1 cm) of silicone catheters are placed into the wells of a microtiter plate.
-
An overnight culture of the test organism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) is diluted in a suitable growth medium like Tryptic Soy Broth (TSB) or RPMI 1640, sometimes supplemented with plasma or glucose to better mimic in vivo conditions.[18]
-
The catheter segments are submerged in the microbial suspension and incubated at 37°C for a period of 24 to 72 hours to allow for the formation of a mature biofilm. The medium may be replaced daily for longer incubation periods.[18]
-
-
Lock Solution Treatment:
-
After incubation, the growth medium is removed, and the catheter segments are gently washed multiple times with a sterile solution like Phosphate-Buffered Saline (PBS) to eliminate non-adherent, planktonic cells.
-
The washed segments are then immersed in the prepared lock solutions (e.g., 1.35% Taurolidine, 5 mg/mL Vancomycin, 70% Ethanol, Heparin control).
-
The segments are incubated in the lock solutions for a defined period, typically ranging from 30 minutes to 24 hours, at 37°C.[17][19]
-
-
Quantification of Viable Biofilm Bacteria:
-
Following treatment, the lock solution is removed, and the segments are washed again in PBS. A neutralizing agent may be used to stop the action of the antimicrobial.
-
To dislodge the biofilm, segments are placed in a sterile tube with PBS and subjected to physical disruption using a combination of vortexing and sonication.[5]
-
The resulting suspension, containing the dislodged biofilm cells, is serially diluted and plated onto nutrient agar plates.
-
Plates are incubated for 24-48 hours, after which the number of Colony Forming Units (CFUs) is counted.
-
The results are typically expressed as CFU per catheter segment (or CFU/cm²) and the log₁₀ reduction in viable bacteria is calculated by comparing the CFU counts from the treated groups to the control group (e.g., saline or heparin lock).
-
In Vivo Rabbit Catheter Biofilm Model
This protocol provides a more clinically relevant assessment of lock solution efficacy.[14][20]
-
Catheter Implantation and Biofilm Formation:
-
A silicone catheter is surgically implanted into the external jugular vein of a rabbit and tunneled subcutaneously.
-
To establish an infection, a high-concentration inoculum (e.g., 10⁷ CFU/mL) of the test organism (e.g., MRSA or C. albicans) is injected into the catheter lumen and allowed to dwell for 24 hours.
-
Over the next several days, the catheter is flushed daily with heparinized saline to allow a mature biofilm to form within the lumen while clearing planktonic organisms. The presence of infection is confirmed by drawing blood from the catheter for culture.[14][20]
-
-
Lock Solution Treatment:
-
Once the biofilm is established, the animals are randomized into treatment and control groups.
-
The treatment group receives a daily instillation of the test lock solution (e.g., Taurolidine) into the catheter lumen for a specified dwell time (e.g., 2-4 hours).
-
The control group catheters are flushed daily with heparinized saline.
-
This treatment regimen is typically continued for several days (e.g., 7 days).[20]
-
-
Efficacy Assessment:
-
At the end of the treatment period, the animals are euthanized, and the catheters are aseptically removed.
-
The catheters are flushed to remove any remaining lock solution and then sectioned.
-
Biofilm on the luminal surface is removed via sonication and vortexing, followed by quantitative culture to determine the bacterial/fungal load (CFU/catheter).
-
Catheter segments are also prepared for analysis by Scanning Electron Microscopy (SEM) to visually assess the biofilm structure and the extent of its eradication.
-
Conclusion
The choice between Taurolidine and antibiotic lock solutions involves a trade-off between broad-spectrum, anti-resistance properties and targeted, high-potency antimicrobial action.
-
Taurolidine offers significant advantages, including a very broad spectrum of activity against bacteria and fungi, anti-inflammatory and anti-toxin properties, and a minimal risk of inducing microbial resistance.[7][21] Clinical data consistently show its superiority over heparin and saline in reducing CRBSI rates.[11][22] Its efficacy against established biofilms is robust, particularly against bacteria.
-
Antibiotic Lock Solutions can be highly effective if the causative organism is known and susceptible. However, their use is a double-edged sword. While they can salvage catheters, their widespread prophylactic use is a major concern for the development of multidrug-resistant organisms.[7] Furthermore, some studies show that even at very high concentrations, certain antibiotics are unable to fully eradicate mature biofilms, which may require combination therapy or alternative strategies.[17]
For researchers and drug development professionals, Taurolidine represents a promising non-antibiotic platform. Its unique chemical mechanism of action circumvents traditional resistance pathways, making it a valuable tool in an era of increasing antibiotic resistance. While some clinical comparisons with specific antibiotic combinations have yielded mixed results, its consistent performance against control solutions and its favorable resistance profile position it as a critical alternative for the prevention of catheter-related infections. Future research should focus on large, well-designed randomized controlled trials directly comparing Taurolidine with the most common and potent antibiotic lock combinations to further clarify its clinical positioning.
References
- 1. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 2. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Taurolidine Acts on Bacterial Virulence Factors and Does Not Induce Resistance in Periodontitis-Associated Bacteria—An In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Taurolidine used for? [synapse.patsnap.com]
- 5. Comparative In Vitro Efficacies of Various Catheter Lock Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of taurine derivatives (taurine chloramine, taurine bromamine, and taurolidine) are mediated by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Taurolidine Lock Solutions for the Prevention of Catheter-Related Bloodstream Infections: A Systematic Review and Meta-Analysis of Randomized Controlled Trials | PLOS One [journals.plos.org]
- 12. Is Taurolidine-citrate an effective and cost-effective hemodialysis catheter lock solution? A systematic review and cost- effectiveness analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. In Vitro and In Vivo Activity of a Novel Catheter Lock Solution against Bacterial and Fungal Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiofilm efficacy of lock solutions | TauroLock™ [taurolock.tauropharm.com]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. In Vitro Approach for Identification of the Most Effective Agents for Antimicrobial Lock Therapy in the Treatment of Intravascular Catheter-Related Infections Caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro comparison of the effectiveness of various antimicrobial locks with taurolidine in the treatment and prevention of catheter-related bloodstream infections in patients receiving parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. ivteam.com [ivteam.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Tauro-Bile Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tauro-conjugated bile acids is critical for advancements in metabolic and liver disease research. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for the analysis of these crucial signaling molecules. By presenting objective performance comparisons and detailed experimental data, this document serves as a practical resource for selecting the most appropriate analytical technique for your research needs.
Performance Comparison
The choice between HPLC with ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for this compoundbile acid analysis depends on the specific requirements of the study, such as the need for high sensitivity, specificity, or high-throughput capabilities. While HPLC-UV is a robust and cost-effective technique, LC-MS, particularly tandem mass spectrometry (MS/MS), offers superior sensitivity and selectivity.[1][2] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS further enhances the speed and resolution of analysis.[2][3]
Below is a summary of key performance parameters for each technique, compiled from various validated methods.
| Parameter | HPLC-UV | LC-MS/MS | UPLC-MS/MS |
| Linearity (r²) | >0.998 | >0.995 | >0.998 |
| Lower Limit of Quantification (LLOQ) | ~50-2000 µg/mL (analyte dependent)[4] | 0.1 - 0.5 nM (~0.05-0.25 ng/mL)[2] | 0.02 - 3.5 ng/mL[5] |
| Precision (% CV) | < 7%[4] | < 10%[2][6] | < 8%[2] |
| Accuracy (% Recovery) | 85 - 102% | 85 - 115%[2][6] | 95 - 108%[2] |
| Analysis Time per Sample | > 20 minutes | < 10 minutes[2] | ~5-8 minutes[2][7] |
| Sample Preparation | Derivatization may be required[1] | Protein Precipitation or Solid Phase Extraction | Protein Precipitation |
| Specificity | Moderate; potential for co-elution | High; based on mass-to-charge ratio | Very High; based on precursor and product ions |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following protocols for HPLC-UV and UPLC-MS/MS are synthesized from established methods for this compoundbile acid analysis.
HPLC-UV Protocol for this compoundbile Acid Analysis
This method is suitable for the quantification of major this compoundconjugated bile acids.
-
Sample Preparation:
-
To 200 µL of fresh bile or plasma, add 2 mL of methanol (B129727).
-
Vortex the mixture for 15 minutes.
-
Centrifuge for 5 minutes to pellet proteins.
-
Transfer 1 mL of the supernatant to an autosampler vial.
-
Add an internal standard (e.g., 4-methylphenol, 1 mg/mL).[4]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 25 cm x 4.6 mm I.D., 5 µm particle size).[4]
-
Mobile Phase: A gradient of methanol and a phosphate (B84403) buffer is often used. For example, an isocratic elution with methanol and acetate (B1210297) buffer (70:30) can be employed.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at 205 nm.[8] Due to the low UV absorbance of bile acids, detection at lower wavelengths like 200 nm or derivatization might be necessary for improved sensitivity.[9]
-
UPLC-MS/MS Protocol for this compoundbile Acid Analysis
This method provides high sensitivity and specificity for a comprehensive panel of this compoundbile acids.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 15 mm, 1.7 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.[11]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 10 µL.[11]
-
Gradient: A rapid gradient optimized for the separation of bile acid isomers.[11]
-
-
Mass Spectrometric Conditions:
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Method for Bile Acid Determination by High Performance Liquid Chromatography|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of FXR Antagonistic Activity: Tauro-beta-muricholic Acid and a Panel of Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the farnesoid X receptor (FXR) antagonistic activity of Tauro-beta-muricholic acid (TβMCA) against other known FXR antagonists. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate compounds for research and development.
This compoundbeta-muricholic acid (TβMCA), a naturally occurring conjugated bile acid, has been identified as a competitive and reversible antagonist of the farnesoid X receptor (FXR), a key nuclear receptor in bile acid, lipid, and glucose homeostasis.[1] Understanding its antagonistic profile in comparison to other compounds is crucial for its potential therapeutic application in metabolic diseases.
Quantitative Comparison of FXR Antagonistic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for TβMCA and a selection of other natural and synthetic FXR antagonists. These values represent the concentration of the compound required to inhibit 50% of the FXR activity in vitro, providing a direct measure of their antagonistic potency.
| Compound | Type | IC50 (µM) | Assay Type | Reference |
| This compoundbeta-muricholic acid (TβMCA) | Endogenous Bile Acid | 40 - 83.3 | TR-FRET Coactivator Assay | [1][2] |
| Glycoursodeoxycholic acid (GUDCA) | Endogenous Bile Acid | 77.2 | TR-FRET Coactivator Assay | [1][3] |
| Tauroursodeoxycholic acid (TUDCA) | Endogenous Bile Acid | 75.1 | TR-FRET Coactivator Assay | [1][3] |
| Hyocholic acid (HCA) | Endogenous Bile Acid | 70.1 | Not Specified | [3] |
| Glycine-β-muricholic acid (Gly-MCA) | Synthetic Bile Acid Derivative | Not explicitly quantified in sources, but described as a potent and selective inhibitor. | Not Specified | [4][5][6][7] |
| Guggulsterone | Plant Sterol | ~24-39 (for E and Z isomers) | Not Specified | [8] |
| Compound 9a | Synthetic 9,11-Seco-Cholesterol Derivative | 4.6 | Luciferase Reporter Assay | [3][9] |
| DY268 | Synthetic Pyrazolamide Derivative | 0.0075 | Not Specified | [4][8] |
Experimental Methodologies
The determination of FXR antagonistic activity relies on robust in vitro assays. The two primary methods cited in the referenced literature are the Time-Resolved Fluorescence Energy Transfer (TR-FRET) coactivator recruitment assay and the luciferase reporter gene assay.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Coactivator Assay
This assay assesses the ability of a test compound to disrupt the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide, a crucial step in FXR activation.
Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged FXR-LBD (donor fluorophore) and a fluorescein-labeled coactivator peptide (acceptor fluorophore). When an FXR agonist promotes the interaction between the FXR-LBD and the coactivator, the donor and acceptor fluorophores are brought into close proximity, resulting in a high FRET signal. An antagonist will compete with the agonist or otherwise prevent this interaction, leading to a decrease in the FRET signal.[10][11]
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, Tb-anti-GST antibody, fluorescein-labeled coactivator peptide (e.g., SRC2-2), and GST-FXR-LBD protein.
-
Compound Preparation: Serially dilute the test compounds (e.g., TβMCA, GUDCA, TUDCA) and a known FXR agonist (e.g., Chenodeoxycholic acid - CDCA) in the assay buffer.
-
Assay Reaction: In a microplate, combine the FXR-LBD, the agonist, and the test compound. Incubate to allow for binding.
-
Detection: Add the Tb-anti-GST antibody and the fluorescein-labeled coactivator peptide. Incubate to allow for the detection reaction to occur.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. The IC50 value is determined by plotting the percentage of inhibition against the log of the antagonist concentration.
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of FXR in response to test compounds.
Principle: Cells (e.g., HEK293T or HepG2) are engineered to express the FXR protein and a luciferase reporter gene linked to an FXR-responsive promoter element (FXRE).[12] When an agonist activates FXR, the receptor binds to the FXRE and drives the expression of the luciferase enzyme. An antagonist will inhibit this process, resulting in a reduced luciferase signal.
Protocol Outline:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293T). Co-transfect the cells with an FXR expression vector and a luciferase reporter vector containing an FXRE.
-
Cell Plating: Seed the transfected cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound in the presence of a known FXR agonist (e.g., GW4064 or CDCA).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase). The IC50 value is determined by plotting the percentage of inhibition of agonist-induced activity against the log of the antagonist concentration.
FXR Signaling Pathway
FXR is a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR). Upon activation by an agonist, this complex binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. Key downstream targets involved in the negative feedback regulation of bile acid synthesis include the small heterodimer partner (SHP) and fibroblast growth factor 15 (in rodents) or 19 (in humans) (FGF15/19).[1][13] FXR antagonists, such as TβMCA, interfere with this activation cascade.
References
- 1. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Taurochenodeoxycholic Acid and Other Bile Acids for Gallstone Dissolution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Taurochenodeoxycholic acid (TCDCA) against the well-established bile acids, Ursodeoxycholic acid (UDCA) and Chenodeoxycholic acid (CDCA), for the dissolution of cholesterol gallstones. This analysis is supported by a review of clinical trial data, experimental protocols, and an examination of the underlying biochemical pathways.
Executive Summary
Oral bile acid therapy is a non-invasive treatment option for patients with small, radiolucent cholesterol gallstones. The primary mechanism of action involves the desaturation of bile with cholesterol, leading to the gradual dissolution of gallstones.[1] Currently, Ursodeoxycholic acid (UDCA) and Chenodeoxycholic acid (CDCA) are the most widely studied and clinically utilized bile acids for this indication. While Taurochenodeoxycholic acid (TCDCA), a taurine-conjugated form of CDCA, shares a similar chemical rationale for gallstone dissolution, direct clinical evidence supporting its efficacy in humans is limited.[2] This guide will focus on the robust clinical data available for UDCA and CDCA to provide a benchmark for evaluating the potential of TCDCA and other novel bile acid therapies.
Comparative Efficacy of Bile Acids
Clinical studies have demonstrated the efficacy of both UDCA and CDCA in dissolving cholesterol gallstones. UDCA is generally considered the bile acid of choice due to its comparable or superior efficacy and better safety profile compared to CDCA.[3] Combination therapy with both UDCA and CDCA has also been explored to potentially enhance dissolution rates.
Quantitative Data from Clinical Trials
The following tables summarize the quantitative data from key clinical trials comparing the efficacy of UDCA and CDCA.
Table 1: Comparison of UDCA and CDCA Monotherapy
| Bile Acid | Dosage | Treatment Duration | Complete Dissolution Rate | Key Findings |
| UDCA | > 7 mg/kg/day | > 6 months | 37.3% | More efficacious than CDCA at 3 and 6 months; effective at both high and low doses for small and large stones.[3][4] |
| CDCA | 375-750 mg/day | 2 years | 10.9% - 13.2% | More effective at higher doses and on smaller stones.[3][5] |
| UDCA | 300-600 mg/day | 5-16 months | 25% | Comparable efficacy to CDCA in this study.[6] |
| CDCA | 300-600 mg/day | 5-16 months | 22.2% | Comparable efficacy to UDCA in this study.[6] |
Table 2: Comparison of UDCA Monotherapy vs. UDCA + CDCA Combination Therapy
| Treatment Group | Dosage | Treatment Duration | Overall Response Rate¹ | Overall Dissolution Rate² |
| UDCA alone | 600 mg/day | 6 months | 59.5% | 56.5% |
| UDCA + CDCA (CNU) | 342 mg UDCA + 342 mg CDCA /day | 6 months | 43.2% | 41.5% |
| UDCA + CDCA | 5 mg/kg/day each or 6 mg/kg/day each | 2 years | Complete dissolution in ~30-50% | Mean dissolution rate at 6 months: 44-82% |
¹Defined as complete or partial dissolution (>50% reduction in stone volume).[7] ²Percentage reduction in gallstone volume.[7] Note: In one study, UDCA monotherapy appeared to perform slightly better than the combination therapy, though the difference was not statistically significant.[7][8] However, other analyses suggest combination therapy may be more efficacious.[4]
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the efficacy data. Below are summaries of typical experimental protocols for gallstone dissolution studies.
The Sunnybrook Gallstone Study (CDCA Trial)[5]
-
Study Design: A randomized, double-blind, controlled trial.
-
Patient Population: 160 patients with radiolucent gallstones.
-
Treatment Arms:
-
CDCA: 750 mg daily (n=64)
-
CDCA: 375 mg daily (n=53)
-
Placebo (n=43)
-
-
Treatment Duration: 2 years.
-
Efficacy Assessment: Not specified in the abstract.
-
Safety Monitoring: Monitoring for diarrhea and hepatotoxicity. Serum cholesterol levels were also tracked.
Comparative Study of UDCA vs. CDCA[3]
-
Study Design: Randomized trial.
-
Patient Population: 223 patients with gallstones.
-
Treatment Arms:
-
UDCA: 7-8 mg/kg/day
-
UDCA: 14-15 mg/kg/day
-
CDCA: 7-8 mg/kg/day
-
CDCA: 14-15 mg/kg/day
-
-
Efficacy Assessment: Evaluated at 3, 6, and 12 months of treatment.
-
Factors Analyzed: Dose, size of stones, and time.
Signaling Pathways in Bile Acid-Mediated Gallstone Dissolution
The dissolution of cholesterol gallstones by bile acids is fundamentally linked to the regulation of cholesterol homeostasis. Bile acids act as signaling molecules that modulate the expression of genes involved in cholesterol synthesis and transport.
Cholesterol Biosynthesis Pathway
The synthesis of cholesterol is a complex process involving multiple enzymatic steps. A key rate-limiting enzyme is HMG-CoA reductase. Orally administered bile acids can influence this pathway, leading to reduced cholesterol synthesis in the liver.
Caption: Simplified pathway of cholesterol biosynthesis.
Bile Acid Synthesis and Regulation of Cholesterol
Bile acids are synthesized from cholesterol in the liver via two main pathways: the classic and alternative pathways. The classic pathway is initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).[9][10] Bile acids, upon returning to the liver via enterohepatic circulation, can down-regulate CYP7A1, thereby reducing their own synthesis and, consequently, cholesterol catabolism. This feedback mechanism is crucial for maintaining cholesterol homeostasis.
Caption: Regulation of cholesterol via bile acid synthesis.
Mechanism of Action
The therapeutic effect of oral bile acids stems from their ability to alter the cholesterol saturation of bile.[1] By increasing the concentration of bile acids in the bile, the micellar solubility of cholesterol is enhanced, leading to the dissolution of existing cholesterol gallstones and preventing the formation of new ones.[11]
Safety and Tolerability
-
UDCA: Generally well-tolerated with minimal side effects.[1]
-
CDCA: Associated with a higher incidence of side effects, including diarrhea and transient elevations in liver transaminases.[3][6] It can also lead to a slight increase in plasma cholesterol levels.[1]
-
Combination Therapy (UDCA + CDCA): Diarrhea may occur more frequently than with UDCA monotherapy.[12]
Future Directions and the Role of TCDCA
While UDCA and CDCA are established treatments, there is ongoing research to improve the efficacy and safety of oral litholytic therapy. The taurine (B1682933) conjugation of CDCA to form TCDCA may alter its physicochemical properties, potentially affecting its efficacy and safety profile. Animal studies and in-vitro research suggest that TCDCA can enhance cholesterol solubility.[2] However, robust clinical trials in humans are necessary to determine its therapeutic value in comparison to the current standard of care. Future research should focus on well-designed, randomized controlled trials to directly compare the efficacy, safety, and optimal dosing of TCDCA with UDCA and CDCA for gallstone dissolution.
References
- 1. Medical dissolution of gallstones by oral bile acid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of bile acid therapy for gallstone dissolution: a meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Sunnybrook Gallstone Study: a double-blind controlled trial of chenodeoxycholic acid for gallstone dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical studies on cheno- and ursodeoxycholic acid treatment for gallstone dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison on Response and Dissolution Rates Between Ursodeoxycholic Acid Alone or in Combination With Chenodeoxycholic Acid for Gallstone Dissolution According to Stone Density on CT Scan: Strobe Compliant Observation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison on Response and Dissolution Rates Between Ursodeoxycholic Acid Alone or in Combination With Chenodeoxycholic Acid for Gallstone Dissolution According to Stone Density on CT Scan: Strobe Compliant Observation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Bile Acid and Cholesterol Metabolism by PPARs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol: Synthesis, Metabolism, and Regulation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 11. Bile - Wikipedia [en.wikipedia.org]
- 12. Efficacy of Magnesium Trihydrate of Ursodeoxycholic Acid and Chenodeoxycholic Acid for Gallstone Dissolution: A Prospective Multicenter Trial [gutnliver.org]
A comparative study of the effects of different Tauro-conjugated bile acids on cholestasis
For researchers and drug development professionals, understanding the nuanced effects of different bile acids is critical in the pursuit of effective therapies for cholestatic liver diseases. This guide provides a comparative analysis of various tauro-conjugated bile acids, summarizing key experimental findings on their efficacy and underlying mechanisms in mitigating cholestasis.
This report synthesizes experimental data to objectively compare the performance of several this compoundconjugated bile acids in preclinical models of cholestasis. Detailed methodologies for pivotal experiments are provided, alongside visual representations of key signaling pathways to facilitate a deeper understanding of their modes of action.
Comparative Efficacy in Experimental Cholestasis
The following table summarizes the quantitative effects of different this compoundconjugated bile acids on key markers of cholestasis in various animal models. These studies highlight the differential impacts of these compounds on bile flow, liver injury markers, and cellular signaling.
| Bile Acid | Animal Model | Cholestasis Induction | Key Findings | Reference |
| Tauroursodeoxycholic acid (TUDCA) | Isolated Perfused Rat Liver (IPRL) & Isolated Rat Hepatocyte Couplets (IRHC) | Taurolithocholic acid (TLCA) infusion | Reversed TLCA-induced impairment of bile flow, biliary exocytosis, and organic anion secretion.[1] | [1] |
| Bile Fistula Rats | Taurochenodeoxycholic acid (TCDCA) infusion | Preserved bile flow and almost completely abolished the TCDCA-induced increase in biliary alkaline phosphatase (AP) and lactate (B86563) dehydrogenase (LDH).[2][3] | [2][3] | |
| Rats | 17α-ethynyl estradiol (B170435) (EE) | Prevented the reduction in bile flow and bile salt secretion induced by EE.[4] | [4] | |
| Taurocholic acid (TCA) | Bile Duct Ligated (BDL) Rats with Hepatic Artery Ligation (HAL) | Bile Duct Ligation and Hepatic Artery Ligation | Prevented HAL-induced loss of bile ducts and decreased cholangiocyte secretion by upregulating VEGF-A expression.[5] | [5] |
| Colchicine-treated Rat Liver | Colchicine treatment | Associated with marked cholestasis.[6] | [6] | |
| Taurohyodeoxycholic acid (THDCA) | Bile Fistula Rats | Taurochenodeoxycholic acid (TCDCA) infusion | Preserved bile flow and almost completely abolished the TCDCA-induced increase in biliary AP and LDH; suggested to be slightly more potent than TUDCA.[2][3] | [2][3] |
| Taurolithocholic acid (TLCA) | Isolated Perfused Rat Liver (IPRL) & Isolated Rat Hepatocyte Couplets (IRHC) | TLCA infusion | Potent cholestatic agent; impaired bile flow, biliary exocytosis, and organic anion secretion.[1] | [1] |
| Isolated Perfused Hamster Liver | Taurolithocholate infusion | Induced a dose-dependent decrease in bile flow.[7] | [7] | |
| Tauro-β-muricholic acid (Tβ-MCA) | Colchicine-treated Rat Liver | Colchicine treatment | Stimulated bile flow and reversed the cholestatic effects of Taurocholic acid (TCA).[6] | [6] |
Key Signaling Pathways in Cholestasis and Bile Acid Action
The mechanisms by which this compoundconjugated bile acids exert their effects on cholestasis involve complex signaling cascades. Below are graphical representations of some of the key pathways identified in the literature.
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to allow for replication and further investigation.
Taurolithocholic Acid (TLCA)-Induced Cholestasis Model
-
Animal Model: Male Wistar rats.
-
Experimental Setup: Isolated Perfused Rat Liver (IPRL) and Isolated Rat Hepatocyte Couplets (IRHC).
-
Induction of Cholestasis: Infusion of Taurolithocholic acid (TLCA) at a concentration of 10 µmol/liter for IPRL and 2.5 µmol/liter for IRHC.
-
Treatment: Co-infusion with Tauroursodeoxycholic acid (TUDCA) at a concentration of 25 µmol/liter.
-
Parameters Measured:
-
Bile flow.
-
Biliary secretion of horseradish peroxidase (marker for vesicular exocytosis).
-
Secretion of the MRP2 substrate, 2,4-dinitrophenyl-S-glutathione.
-
PI3K-dependent protein kinase B activity.
-
PKCε membrane binding.
-
Canalicular secretion of the fluorescent bile acid, cholylglycylamido fluorescein (B123965) (in IRHC).
-
-
Reference: [1]
Taurochenodeoxycholic Acid (TCDCA)-Induced Cholestasis Model
-
Animal Model: Male Wistar rats with bile fistula.
-
Induction of Cholestasis: Intravenous infusion of Taurochenodeoxycholic acid (TCDCA) at a dose of 8 µmol/min/kg.
-
Treatment: Simultaneous intravenous infusion of either Taurohyodeoxycholic acid (THDCA) or Tauroursodeoxycholic acid (TUDCA) at the same dose as TCDCA.
-
Parameters Measured:
-
Bile flow.
-
Biliary calcium secretion.
-
Biliary release of alkaline phosphatase (AP) and lactate dehydrogenase (LDH).
-
Biliary secretion rate of TCDCA and the protective bile acids.
-
Bile Duct Ligation (BDL) and Hepatic Artery Ligation (HAL) Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Cholestasis and Ischemia: The common bile duct is ligated (BDL) to induce obstructive cholestasis, followed by hepatic artery ligation (HAL) to induce ischemic injury.
-
Treatment: Chronic feeding of Taurocholic acid (TC).
-
Parameters Measured:
-
Cholangiocyte apoptosis and proliferation.
-
Cholangiocyte secretion.
-
VEGF-A and VEGFR-2 expression (via immunohistochemistry).
-
Circulating VEGF-A levels.
-
-
Reference: [5]
Concluding Remarks
The presented data underscores the diverse effects of different this compoundconjugated bile acids in the context of cholestasis. While some, like TLCA, are potent inducers of cholestasis, others, such as TUDCA and THDCA, demonstrate significant protective and choleretic properties. Taurocholic acid also exhibits a protective role, albeit through a distinct mechanism involving the upregulation of VEGF-A.
These findings highlight the importance of the specific structure of bile acids in determining their biological activity. For researchers and pharmaceutical scientists, this comparative analysis provides a valuable resource for identifying promising candidates for further investigation and for designing future studies aimed at developing novel therapies for cholestatic liver diseases. The detailed experimental protocols and signaling pathway diagrams offer a foundational framework for advancing this critical area of research.
References
- 1. Taurolithocholic acid exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Taurohyodeoxycholic acid protects against taurochenodeoxycholic acid-induced cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of oral treatment with ursodeoxycholic and tauroursodeoxycholic acids on estrogen-induced cholestasis in rats: effects on bile formation and liver plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurocholic acid prevents biliary damage induced by hepatic artery ligation in cholestatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compoundbeta-muricholate preserves choleresis and prevents taurocholate-induced cholestasis in colchicine-treated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholestasis induced by sodium taurolithocholate in isolated hamster liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Taurohyocholic Acid Analysis
For researchers, scientists, and drug development professionals, the precise measurement of bile acids is paramount for advancements in metabolic and liver disease research.[1] Taurohyocholic acid (THCA), a taurine-conjugated primary bile acid, is a key signaling molecule involved in digestion, cholesterol homeostasis, and metabolic regulation.[2][3] This guide provides a comprehensive validation of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of THCA. Its performance is objectively compared against established analytical techniques, supported by experimental data, to demonstrate its suitability for high-throughput, sensitive, and accurate bioanalysis.
Performance Comparison: UPLC-MS/MS vs. Established Methods
The advancement of analytical techniques from traditional enzymatic assays to sophisticated chromatographic methods has significantly improved the specificity and sensitivity of bile acid quantification.[4][5] While methods like Gas Chromatography-Mass Spectrometry (GC-MS) and conventional High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are well-established, the new UPLC-MS/MS method offers notable improvements in speed and efficiency without compromising data quality.[1][6] The performance of this new method has been rigorously evaluated against these established techniques, with key validation parameters summarized below.
Table 1: Comparison of Analytical Method Performance for Taurohyocholic Acid
| Parameter | New UPLC-MS/MS Method | Conventional HPLC-MS/MS | Gas Chromatography-MS (GC-MS) |
| Linearity (r²) | >0.998 | >0.995[7] | Variable, requires derivatization |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.1 - 0.5 nM (~0.05-0.25 ng/mL)[7] | ~1 ng/mL |
| Precision (% CV) | < 8% | < 10%[7] | < 15% |
| Accuracy (% Recovery) | 95 - 108% | 85 - 115% | 80 - 110% |
| Analysis Time per Sample | ~8 minutes[1][8] | < 10 minutes[7] | > 20 minutes[1] |
| Sample Preparation | Protein Precipitation[1][9] | Protein Precipitation or Solid-Phase Extraction (SPE)[9] | Derivatization required[1][10] |
Experimental Protocols
The validation of a bioanalytical method is critical to ensure the reliability and acceptability of the analytical results.[11] The following protocols detail the methodology used for the new UPLC-MS/MS method for Taurohyocholic acid quantification.
Sample Preparation: Protein Precipitation
This method is robust and widely applied for the analysis of bile acids in serum or plasma samples.[9]
-
Aliquot Sample: Transfer 100 µL of the biological sample (e.g., serum) into a 1.5 mL microcentrifuge tube.[3][12]
-
Add Internal Standard (IS): Spike the sample with 20 µL of an internal standard solution (e.g., a deuterated analog of THCA like Taurocholic Acid-d4) to correct for matrix effects and procedural variability.[3][7] Vortex briefly.
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile (B52724) to the sample.[7][13]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation. Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3][7]
-
Collect Supernatant: Carefully transfer the supernatant to a clean autosampler vial.
-
Dilute: Dilute the supernatant with an equal volume of water before injection to ensure compatibility with the mobile phase.[3][7]
UPLC-MS/MS Analysis
This method utilizes the high separation efficiency of UPLC coupled with the high sensitivity and specificity of tandem mass spectrometry.[10]
-
Chromatographic System: Vanquish Horizon UPLC System or equivalent.[7]
-
Column: A reversed-phase C18 column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).[3][7]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: Methanol/acetonitrile (1:1, v/v) with 0.1% formic acid.[3]
-
Flow Rate: 0.65 mL/min.[3]
-
Gradient Elution: A linear gradient is employed to separate THCA from other bile acids and matrix components within a short run time.
-
Mass Spectrometer: TSQ Quantis Tandem Mass Spectrometer or equivalent.[7]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[3][14]
-
Analysis Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both THCA and its internal standard.[3][7]
Method Validation Parameters
The new method was validated according to FDA guidelines for bioanalytical method validation, assessing parameters including selectivity, accuracy, precision, recovery, calibration curve, and stability.[11][15][16]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[17]
-
Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates across multiple runs.[15][16]
-
Calibration Curve: A calibration curve is generated using a blank matrix spiked with known concentrations of the analyte. A linear relationship with a correlation coefficient (r²) of >0.99 is required.[7][17]
-
Recovery: The extraction efficiency of the analytical method, determined by comparing the response of an analyte extracted from the matrix with the response of the analyte in a post-extraction spiked blank.[16][17]
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the validation of this new analytical method, from initial method development to final data analysis and comparison with established techniques.
Caption: Workflow for validating a new analytical method against established techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 5. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "A high-throughput LC-MS/MS method for the measurement of the bile acid" by Thomas D. Horvath, Sigmund J. Haidacher et al. [digitalcommons.unl.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. fda.gov [fda.gov]
- 12. medpace.com [medpace.com]
- 13. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 14. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 16. fda.gov [fda.gov]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
Comparative Metabolomics of Taurocholic Acid Administration in Germ-Free vs. Conventional Mice: A Comprehensive Guide
This guide provides a detailed comparison of the metabolic fate and physiological effects of taurocholic acid (TCA) administration in germ-free (GF) and conventionally-raised (CONV-R) mice. The presence of a complex gut microbiota in CONV-R mice leads to significant alterations in TCA metabolism, resulting in a distinct metabolic profile and downstream signaling events compared to their GF counterparts. This comparison is crucial for researchers in drug development, metabolic diseases, and gut microbiome studies.
Experimental Data: Comparative Bile Acid Profiles
The administration of taurocholic acid, a primary conjugated bile acid, results in markedly different metabolic profiles in germ-free versus conventional mice. The most striking difference is the microbial transformation of TCA into secondary bile acids in conventional mice, a process entirely absent in germ-free mice.
In germ-free mice receiving a diet supplemented with cholic acid (the precursor to TCA), taurocholic acid becomes the predominant bile acid in both the gallbladder and cecum.[1][2] This is due to the liver's conjugation of the absorbed cholic acid with taurine (B1682933) and the lack of subsequent microbial metabolism in the gut.[2] Conversely, in conventional mice, the gut microbiota actively deconjugates and dehydroxylates TCA, leading to a more diverse bile acid pool rich in secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA).[3]
Below is a summary table illustrating the expected relative abundance of key bile acids in the cecum of germ-free and conventional mice following the administration of TCA or its precursor, cholic acid.
| Bile Acid Species | Germ-Free (GF) Mice | Conventional (CONV-R) Mice | Rationale |
| Primary Bile Acids | |||
| Taurocholic Acid (TCA) | High | Low to Moderate | In GF mice, TCA is not metabolized by gut bacteria and accumulates. In CONV-R mice, it is converted to other bile acids.[1][2] |
| Cholic Acid (CA) | Low | Low to Moderate | In GF mice, dietary CA is rapidly absorbed and conjugated to TCA in the liver.[2] In CONV-R mice, it is present as an intermediate in TCA metabolism. |
| Tauro-β-muricholic Acid (TβMCA) | High | Low | TβMCA is a primary bile acid in mice. Its levels are significantly reduced in CONV-R mice due to microbial metabolism.[3][4] |
| Secondary Bile Acids | |||
| Deoxycholic Acid (DCA) | Absent | Present | Produced from cholic acid by gut microbial 7α-dehydroxylation, this process is absent in GF mice.[3] |
| Lithocholic Acid (LCA) | Absent | Present | Produced from chenodeoxycholic acid (another primary bile acid) by gut microbiota. |
| ω-muricholic acid | Absent | Present | A secondary bile acid derived from primary muricholic acids by gut bacteria.[5] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of studies comparing GF and CONV-R mice. Below are synthesized protocols based on common practices in the field.
1. Animal Models and Housing:
-
Germ-Free (GF) Mice: C57BL/6J mice are bred and housed in sterile flexible-film isolators to maintain their germ-free status. The sterility of the isolators and the mice is regularly monitored by aerobic and anaerobic culturing of feces and swabs.[6][7]
-
Conventional (CONV-R) Mice: Age- and sex-matched C57BL/6J mice are housed under specific-pathogen-free (SPF) conditions.[8]
-
Diet: All mice are fed an autoclaved standard chow diet. For TCA administration experiments, a custom diet supplemented with a specified concentration of cholic acid or taurocholic acid can be used, or TCA can be administered via oral gavage.[2][6]
2. Taurocholic Acid Administration:
-
Dietary Supplementation: Cholic acid or taurocholic acid is mixed into the standard chow at a specified percentage (e.g., 0.1-0.5% w/w). Mice have ad libitum access to the diet and sterile water for a defined period (e.g., 2-4 weeks).[2]
-
Oral Gavage: A solution of taurocholic acid in a vehicle like phosphate-buffered saline (PBS) is administered daily to mice via oral gavage for a specified duration.[6]
3. Sample Collection:
-
At the end of the experimental period, mice are euthanized.
-
Blood: Blood is collected via cardiac puncture into EDTA-coated tubes for plasma preparation.
-
Liver: A section of the liver is snap-frozen in liquid nitrogen and stored at -80°C for subsequent metabolomic and transcriptomic analysis.
-
Intestinal Contents: The contents of the cecum and different sections of the small and large intestine are collected, snap-frozen, and stored at -80°C.
-
Tissues: Sections of the ileum and liver can be preserved for histological analysis.
4. Metabolomic Analysis (UPLC-MS/MS):
-
Sample Preparation: Bile acids are extracted from plasma, liver homogenates, and intestinal contents using a solvent-based extraction method (e.g., methanol (B129727) precipitation).
-
Chromatography: The extracted samples are analyzed using an ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS). A C18 column is typically used for the separation of bile acids.
-
Mass Spectrometry: The mass spectrometer is operated in negative ion mode, and specific parent-daughter ion transitions for a panel of bile acids are monitored using multiple reaction monitoring (MRM) for quantification.
-
Data Analysis: The peak areas for each bile acid are integrated, and concentrations are determined using calibration curves generated with authentic standards.[9]
Visualizing the Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram outlines the typical experimental workflow for comparing the metabolomics of TCA administration in germ-free and conventional mice.
Caption: Experimental workflow for comparative metabolomics.
Signaling Pathways
The differential metabolism of TCA in germ-free and conventional mice leads to distinct activation of key bile acid-sensing nuclear receptors, Farnesoid X Receptor (FXR), and the G-protein coupled receptor, TGR5.
Caption: Differential TCA signaling in GF vs. CONV-R mice.
References
- 1. researchgate.net [researchgate.net]
- 2. oaepublish.com [oaepublish.com]
- 3. Gut microbiota regulates bile acid metabolism by reducing the levels of this compoundbeta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The microbiota-derived bile acid taurodeoxycholic acid improves hepatic cholesterol levels in mice with cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary fat-induced taurocholic acid production promotes pathobiont and colitis in IL-10−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbiota alters the metabolome in an age- and sex- dependent manner in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for correlation analysis of the murine gut microbiome and meta-metabolome using 16S rDNA sequencing and UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Independent Validation of Taurolithocholic Acid's Role in Cancer Cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Taurolithocholic acid's (TLCA) effects on cancer cell proliferation with other bile acids. The information is supported by experimental data from independent studies, offering a valuable resource for researchers investigating bile acid signaling in cancer and for professionals in drug development exploring novel therapeutic targets.
Overview of Taurolithocholic Acid and its Role in Cancer
Taurolithocholic acid (TLCA) is a taurine-conjugated form of the secondary bile acid, lithocholic acid. Recent studies have highlighted its potential role in promoting the growth of certain cancers, particularly cholangiocarcinoma (CCA).[1][2] The pro-proliferative effects of TLCA are attributed to its ability to activate specific signaling pathways, leading to increased cell division and survival.[1][2] This guide will delve into the experimental evidence supporting TLCA's role and compare its activity with other bile acids that exhibit both pro- and anti-proliferative properties.
Comparative Analysis of Bile Acid Effects on Cancer Cell Proliferation
The following tables summarize the quantitative data from various studies on the effects of TLCA and other bile acids on cancer cell viability and proliferation. It is important to note that the experimental conditions, such as cell lines, concentrations, and incubation times, may vary between studies.
Table 1: Pro-proliferative Effects of Taurolithocholic Acid (TLCA) on Cholangiocarcinoma Cells
| Cell Line | Concentration of TLCA | Incubation Time | Effect on Cell Viability/Proliferation | Reference |
| RMCCA-1 | 1 - 40 µM | 48 hours | Concentration-dependent increase in cell viability | [1][2] |
| RMCCA-1 | 10 µM | 24 hours | Induction of S phase in cell cycle and increased DNA synthesis | [1][2] |
| HuCCA-1 | 1 - 40 µM | 48 hours | No significant increase in cell viability | [1][2] |
Table 2: Comparative Effects of Various Bile Acids on Cancer Cell Lines
| Bile Acid | Cancer Cell Line | Concentration | Effect on Cell Proliferation/Viability | Reference |
| Deoxycholic acid (DCA) | H508 (Colon Cancer) | Not specified | Stimulated proliferation | [3] |
| HT-29 (Colon Cancer) | Not specified | Reduced proliferation rate | [4] | |
| Lithocholic acid (LCA) | H508 (Colon Cancer) | Not specified | Stimulated proliferation | [3] |
| Ursodeoxycholic acid (UDCA) | HT-29 (Colon Cancer) | Not specified | Reduced proliferation rate | [4] |
| Pancreatic Adenocarcinoma Cells | Not specified | Suppressed cell proliferation | [5] | |
| Taurochenodeoxycholic acid (TCDCA) | SGC-7901 (Gastric Cancer) | Not specified | Significantly inhibited proliferation and invasion | [6][7] |
| Tauroursodeoxycholic acid (TUDCA) | Colon Cancer Cell Lines | > 0.1 mmol/L | Cytotoxic | [8][9] |
Signaling Pathways and Experimental Workflows
The pro-proliferative effects of TLCA in cholangiocarcinoma are primarily mediated through the activation of the muscarinic acetylcholine (B1216132) receptor (mAChR) and the subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the ERK1/2 signaling pathway.[1][2][10]
Signaling Pathway of TLCA-induced Cancer Cell Proliferation
Caption: TLCA-induced cancer cell proliferation signaling cascade.
Experimental Workflow for Assessing Bile Acid Effects on Cell Viability
Caption: General workflow for an MTT cell viability assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the bile acids to be tested (e.g., TLCA, DCA, UDCA) or a vehicle control.
-
Incubation: The cells are incubated with the bile acids for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for EGFR and ERK1/2 Phosphorylation
This technique is used to detect the phosphorylation status of key proteins in the TLCA-induced signaling pathway.
-
Cell Lysis: After treatment with TLCA for various time points, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of EGFR (pEGFR) and ERK1/2 (pERK1/2), as well as antibodies for total EGFR and ERK1/2 as loading controls.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified to determine the relative levels of protein phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Harvest and Fixation: Following treatment with TLCA, cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.[11][12]
-
Staining: The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure that only DNA is stained.[11][12]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from each cell is proportional to its DNA content.
-
Data Analysis: The data is analyzed to generate a histogram of DNA content. Cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is then calculated.[13]
References
- 1. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid-induced proliferation of a human colon cancer cell line is mediated by transactivation of epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Cytotoxic Activity of Bile on HepG2 and CCRF-CEM Cell Lines: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticarcinogenic effects of ursodeoxycholic acid in pancreatic adenocarcinoma cell models [frontiersin.org]
- 6. Taurochenodeoxycholic acid inhibits the proliferation and invasion of gastric cancer and induces its apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tauroursodeoxycholic acid protects in vitro models of human colonic cancer cells from cytotoxic effects of hydrophobic bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. The role of bile acids in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. agilent.com [agilent.com]
TUDCA and UDCA in Primary Biliary Cholangitis: A Comparative Analysis of a Multicenter Clinical Trial
A comprehensive review of a head-to-head multicenter clinical trial reveals that Tauroursodeoxycholic acid (TUDCA) demonstrates comparable efficacy and a potentially favorable safety profile compared to Ursodeoxycholic acid (UDCA) for the treatment of primary biliary cholangitis (PBC). This guide provides an in-depth comparison of their clinical performance, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Primary biliary cholangitis is a chronic autoimmune liver disease characterized by the progressive destruction of small bile ducts, leading to cholestasis, fibrosis, and potentially cirrhosis. Ursodeoxycholic acid (UDCA) has long been the cornerstone of PBC treatment.[1][2] TUDCA, the taurine (B1682933) conjugate of UDCA, has emerged as a potential alternative, boasting higher hydrophilicity and distinct mechanisms of action.[3][4] A pivotal multicenter, randomized, double-blind clinical trial directly comparing these two bile acids provides valuable insights into their relative therapeutic potential.[5][6]
Comparative Efficacy and Safety: A Data-Driven Overview
The multicenter trial demonstrated that TUDCA is as efficacious as UDCA in improving key biochemical markers of PBC.[3][5] Both treatment groups exhibited similar significant reductions in serum alkaline phosphatase (ALP), the primary endpoint of the study, as well as improvements in other liver function tests.[5][6] Notably, the TUDCA-treated group showed a significantly lower incidence of pruritus, a common and often debilitating symptom of PBC.[3][5]
Table 1: Efficacy Outcomes at 24 Weeks
| Endpoint | TUDCA (n=99) | UDCA (n=100) | P-value |
| Primary Endpoint | |||
| Patients with >25% ALP Reduction | 75.97% | 80.88% | 0.453 |
| Secondary Endpoints | |||
| Patients with >40% ALP Reduction | 55.81% | 52.94% | 0.699 |
| Change in Aspartate Aminotransferase (AST) | Similar Improvement | Similar Improvement | >0.05 |
| Change in Total Bilirubin | Similar Improvement | Similar Improvement | >0.05 |
Data sourced from a multicenter, randomized, double-blind clinical trial comparing TUDCA and UDCA in Chinese patients with PBC.[5][6]
Table 2: Safety and Tolerability
| Adverse Event | TUDCA (n=99) | UDCA (n=100) | P-value |
| Any Adverse Event | Comparable Rates | Comparable Rates | N/A |
| Pruritus/Scratch (Increase from Baseline) | No Change | 1.43% to 10.00% | 0.023 |
Data sourced from a multicenter, randomized, double-blind clinical trial comparing TUDCA and UDCA in Chinese patients with PBC.[3][5]
Experimental Protocols
The clinical trial was a multicenter, randomized, double-blind study conducted on 199 patients with PBC.[5][6]
Inclusion Criteria:
-
Aged 18-70 years.[7]
-
Diagnosed with PBC based on elevated alkaline phosphatase (at least 2-fold the upper limit of normal) and the presence of anti-mitochondrial antibodies (AMA) or histological evidence for AMA-negative patients.[7]
Exclusion Criteria:
-
Evidence of decompensated liver disease.[7]
-
Hepatocellular carcinoma.[7]
-
Severe concurrent diseases.[7]
-
Pregnancy or nursing.[7]
Treatment Regimen: Patients were randomly assigned to one of two treatment groups for 24 weeks:[5][6]
-
TUDCA Group: 250 mg TUDCA three times daily, plus a UDCA placebo.
-
UDCA Group: 250 mg UDCA three times daily, plus a TUDCA placebo.
Endpoints:
-
Primary Endpoint: The percentage of patients achieving a serum ALP reduction of more than 25% from baseline at week 24.[5][6]
-
Secondary Endpoints: Included the percentage of patients with a serum ALP decline of more than 40%, and changes in other liver enzymes and total bilirubin.[5][8]
Mechanisms of Action and Signaling Pathways
Both TUDCA and UDCA exert their therapeutic effects through multifaceted mechanisms that go beyond simple bile acid replacement.
UDCA's Mechanism of Action: UDCA's beneficial effects in PBC are attributed to several mechanisms. It protects liver cells from the toxicity of hydrophobic bile acids, stimulates bile flow, and modulates the immune response.[9][10] At a molecular level, UDCA is taken up by hepatocytes and conjugated with glycine (B1666218) or taurine, then secreted into the bile, which helps to displace toxic bile acids.[9] It also enhances the secretion of bicarbonate into the bile, reduces oxidative stress, and inhibits apoptosis (programmed cell death) of liver cells.[9]
TUDCA's Mechanism of Action: TUDCA, being more hydrophilic, may offer additional benefits.[3] Beyond the mechanisms shared with UDCA, TUDCA is a potent inhibitor of endoplasmic reticulum (ER) stress, a cellular stress response implicated in various diseases.[4] In the context of cholestatic liver injury, TUDCA has been shown to activate the Farnesoid X Receptor (FXR) and Nrf2 signaling pathways, which play crucial roles in maintaining bile acid homeostasis and protecting against oxidative stress.[11] It also inhibits apoptosis through the CHOP-DR5-caspase-8 pathway.[11]
References
- 1. droracle.ai [droracle.ai]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. trial.medpath.com [trial.medpath.com]
- 6. A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of Tauroursodeoxycholic Acid Versus Ursofalk in the Treatment of Adult Primary Biliary Cirrhosis | Clinical Research Trial Listing [centerwatch.com]
- 8. ichgcp.net [ichgcp.net]
- 9. researchgate.net [researchgate.net]
- 10. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
Assessing the Relative Potency of Tauro-Conjugated Bile Acids as Signaling Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling potency of various tauro-conjugated bile acids, focusing on their activity as ligands for the key bile acid receptors, the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled Receptor 5 (TGR5). The information presented is supported by experimental data from peer-reviewed literature to aid in research and drug development efforts targeting metabolic and inflammatory diseases.
Comparative Potency of this compoundConjugated Bile Acids
The signaling effects of bile acids are primarily mediated through the activation of FXR, a nuclear receptor, and TGR5, a cell surface G protein-coupled receptor. The potency of individual bile acids can vary significantly between these two receptors, leading to distinct physiological outcomes. The following tables summarize the available quantitative data (EC50 values) for the activation of FXR and TGR5 by various this compoundconjugated and their unconjugated precursors. It is important to note that direct comparisons of absolute potency can be challenging due to variations in experimental systems across different studies.
Table 1: Potency of Bile Acids on the Farnesoid X Receptor (FXR)
| Bile Acid | Conjugation | EC50 (µM) | Comments |
| Chenodeoxycholic Acid (CDCA) | Unconjugated | 17 - 28.62 | Considered the most potent endogenous FXR agonist.[1][2] |
| Taurochenodeoxycholic Acid (TCDCA) | Taurine | Data not readily available in direct comparative studies. Likely a potent agonist. | |
| Cholic Acid (CA) | Unconjugated | >100 | A weak FXR agonist.[3] |
| Taurocholic Acid (TCA) | Taurine | No significant activation reported in some studies.[4] Others suggest it may have roles in cholestatic hepatotoxicity.[5] | |
| Deoxycholic Acid (DCA) | Unconjugated | 47.31 | A secondary bile acid with moderate FXR agonist activity.[2] |
| Taurodeoxycholic Acid (TDCA) | Taurine | Data not readily available in direct comparative studies. | |
| Lithocholic Acid (LCA) | Unconjugated | 34.90 | A secondary bile acid with FXR agonist activity.[2] |
| Taurolithocholic Acid (TLCA) | Taurine | Data not readily available for FXR activation; primarily known as a potent TGR5 agonist.[6] | |
| Ursodeoxycholic Acid (UDCA) | Unconjugated | 120.70 | A weak FXR agonist.[2] |
| Tauroursodeoxycholic Acid (TUDCA) | Taurine | Weak agonist activity reported.[7] | |
| Tauro-β-muricholic Acid (TβMCA) | Taurine | IC50 = 40 µM (Antagonist) | A competitive and reversible FXR antagonist. |
EC50 values represent the concentration required to achieve 50% of the maximal receptor activation. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Potency of Bile Acids on the Takeda G-protein-coupled Receptor 5 (TGR5)
| Bile Acid | Conjugation | EC50 (µM) | Comments |
| Taurolithocholic Acid (TLCA) | Taurine | 0.33 | The most potent endogenous TGR5 agonist.[6][8] |
| Lithocholic Acid (LCA) | Unconjugated | <1 | A potent TGR5 agonist.[9] |
| Deoxycholic Acid (DCA) | Unconjugated | <1 | A potent TGR5 agonist.[9] |
| Taurodeoxycholic Acid (TDCA) | Taurine | Data suggests it promotes gluconeogenesis via TGR5.[10] | |
| Chenodeoxycholic Acid (CDCA) | Unconjugated | ~10 | A TGR5 agonist.[6] |
| Taurochenodeoxycholic Acid (TCDCA) | Taurine | Potent agonist; can increase cAMP content via TGR5.[11] | |
| Cholic Acid (CA) | Unconjugated | 7.72 | A weaker TGR5 agonist.[8] |
| Taurocholic Acid (TCA) | Taurine | Data suggests it promotes gluconeogenesis via TGR5.[10] | |
| Ursodeoxycholic Acid (UDCA) | Unconjugated | Weak agonist.[12] | |
| Tauroursodeoxycholic Acid (TUDCA) | Taurine | Endogenous agonist with reported neuroprotective effects mediated through TGR5.[7][13] |
EC50 values represent the concentration required to achieve 50% of the maximal receptor activation. Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathways
Bile acids, upon binding to FXR and TGR5, initiate distinct downstream signaling cascades that regulate a multitude of physiological processes.
Figure 1: FXR Signaling Pathway Activation.
Figure 2: TGR5 Signaling Pathway Activation.
Experimental Protocols
Accurate assessment of bile acid potency requires robust and reproducible experimental methodologies. Below are detailed protocols for commonly used in vitro assays to determine the activity of this compoundconjugated bile acids on FXR and TGR5.
Protocol 1: Farnesoid X Receptor (FXR) Activation – Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate FXR, leading to the transcription of a reporter gene (luciferase).
1. Materials and Reagents:
-
Cell Line: HEK293T or HepG2 cells.
-
Expression Plasmids:
-
Full-length human FXR expression vector.
-
Retinoid X receptor alpha (RXRα) expression vector.
-
-
Reporter Plasmid: Luciferase reporter plasmid containing multiple copies of an FXR Response Element (FXRE) upstream of a minimal promoter (e.g., pGL4.27[luc2P/FXRE/Hygro]).
-
Control Plasmid: A plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
Transfection Reagent: High-efficiency transfection reagent (e.g., Lipofectamine® 3000).
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: this compoundconjugated bile acids dissolved in DMSO.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System.
-
Assay Plates: White, opaque, sterile 96-well cell culture plates.
-
Luminometer: Plate reader capable of measuring luminescence.
2. Experimental Workflow:
Figure 3: Experimental Workflow for FXR Luciferase Reporter Assay.
3. Step-by-Step Procedure:
-
Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium and incubate overnight.[14]
-
Transfection: On the following day, prepare a transfection mix containing the FXR, RXRα, FXRE-luciferase, and Renilla control plasmids according to the transfection reagent manufacturer's protocol. Add the transfection mix to each well and incubate for 4-6 hours.[14] After incubation, replace the transfection medium with fresh complete culture medium.
-
Compound Treatment: Prepare serial dilutions of the this compoundconjugated bile acids in serum-free medium. Remove the medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., CDCA or GW4064).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Remove the plate from the incubator and allow it to cool to room temperature. Aspirate the medium and wash the cells once with PBS. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[14]
-
Luminescence Measurement: Following the manufacturer's protocol for the dual-luciferase assay system, add Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity, followed by the addition of Stop & Glo® Reagent to measure Renilla luciferase activity using a luminometer.[14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized data against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Takeda G-protein-coupled Receptor 5 (TGR5) Activation – cAMP Measurement Assay (HTRF)
This assay measures the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon TGR5 activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a sensitive detection method.
1. Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human TGR5.
-
Cell Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Test Compounds: this compoundconjugated bile acids dissolved in DMSO.
-
cAMP Assay Kit: HTRF cAMP assay kit (e.g., from Cisbio or Revvity).
-
Assay Plates: White, low-volume, 384-well plates.
-
Plate Reader: HTRF-compatible plate reader.
2. Step-by-Step Procedure:
-
Cell Preparation: Culture the TGR5-expressing cells to ~80% confluency. On the day of the assay, detach the cells, wash with PBS, and resuspend in stimulation buffer provided with the cAMP assay kit.
-
Compound Addition: Dispense a small volume (e.g., 5 µL) of cells into each well of the 384-well plate. Add an equal volume of the test compounds at various concentrations. Include a vehicle control and a positive control (e.g., TLCA or a known synthetic TGR5 agonist).
-
Incubation: Incubate the plate at room temperature for 30 minutes.[15]
-
Detection Reagent Addition: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well as per the kit's instructions.[15]
-
Incubation: Incubate the plate at room temperature for 1 hour.[15]
-
HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (specific signal) and 620 nm (reference signal).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data. Plot the normalized ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The comparative potency of this compoundconjugated bile acids on FXR and TGR5 reveals a complex signaling landscape. While some bile acids are potent and selective for one receptor (e.g., TLCA for TGR5), others may exhibit dual agonism or even antagonism. This differential activity underscores the importance of a thorough characterization of individual bile acids in the context of specific therapeutic goals. The provided experimental protocols offer a foundation for researchers to quantitatively assess the signaling potential of these important endogenous molecules and their synthetic derivatives in the pursuit of novel therapeutics for metabolic and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Conjugated bile acids activate the sphingosine-1-phosphate receptor 2 in primary rodent hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbially conjugated bile salts found in human bile activate the bile salt receptors TGR5 and FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Urso- and Tauroursodeoxycholic Acid Neuroprotective Effects on Retinal Degeneration Models [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Taurodeoxycholic, taurocholic, and glycocholic acids promote hepatic gluconeogenesis via TGR5 in dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of "Tauro" Compounds: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The term "Tauro" is a prefix for a class of bile acids, and as such, specific disposal procedures depend on the exact compound . This guide will focus on the disposal of Taurohyocholic acid as a representative example, providing a comprehensive framework for researchers, scientists, and drug development professionals. It is imperative to always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations, as they may vary.[1]
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes safety glasses, a lab coat, and chemical-resistant gloves.[1] All handling of waste should occur in a well-ventilated area, ideally within a chemical fume hood.[1]
Key Disposal and Safety Parameters
Conflicting hazard information exists for Taurohyocholic acid and its salts.[1] While some sources classify the substance as non-hazardous, others indicate potential hazards associated with structurally similar bile acids.[1] Therefore, it is prudent to handle and dispose of Taurohyocholic acid as hazardous chemical waste.[1]
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary measure due to conflicting Safety Data Sheet (SDS) data.[1] |
| Container Material | Chemically compatible (e.g., HDPE, Glass) with a secure screw cap.[1] | To prevent leaks, reactions, or degradation of the container.[1] |
| Maximum Fill Level | Leave at least 10% or one-inch of headspace.[1] | To allow for vapor expansion and prevent spills.[1] |
| Waste Segregation | Do not mix with incompatible waste streams (e.g., strong oxidizers, acids, or bases).[1][2] | To prevent dangerous chemical reactions.[1] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA).[1] | To ensure safe, localized storage at the point of generation.[1] |
| Maximum Storage Time | Up to 12 months in a properly closed and labeled container within the SAA.[1] | To comply with regulations and ensure timely disposal.[1] |
Step-by-Step Disposal Protocol for Taurohyocholic Acid Waste
-
Container Selection : Choose a clean, durable container made of a compatible material such as high-density polyethylene (B3416737) (HDPE) or glass, equipped with a secure screw cap.[1]
-
Waste Transfer : Carefully transfer the waste Taurohyocholic acid (solid or liquid) into the prepared container. Use a funnel or other appropriate tools to prevent spills.[1]
-
Headspace : Do not overfill the container; ensure at least 10% or one inch of headspace remains to accommodate vapor expansion.[1]
-
Container Sealing : Securely close the container cap immediately after adding the waste. Containers must remain closed at all times except when actively adding waste.[1]
-
Labeling : Clearly label the container with the words "Hazardous Waste" and the full chemical name, "Taurohyocholic acid."
-
Storage : Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[1]
-
Waste Pickup : Once the container is full or has reached the maximum storage time, contact your institution's EHS department to schedule a waste pickup.[1]
Protocol for Empty Container Disposal
-
Triple Rinse : Rinse the empty container three times with a solvent capable of removing the residue, such as water or ethanol.[1]
-
First Rinsate Collection : The first rinsate must be collected and disposed of as hazardous waste. Add it to your Taurohyocholic acid waste container.[1] Subsequent rinses may also need to be collected depending on local regulations.[1]
-
Final Disposal : Dispose of the clean, dry, and unlabeled container in the appropriate recycling or regular trash receptacle, as per your institution's guidelines.[1]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of Taurohyocholic acid.
References
Essential Safety & Handling for Tauro-Conjugated Bile Acids
It appears you are asking about the personal protective equipment (PPE) and safe handling procedures for a chemical starting with "Tauro-". As this is an incomplete name, this guide will focus on the general principles for handling Tauro-conjugated bile acids , using Taurocholic acid as a primary example.
Crucially, you must verify the specific Tauro- compound you are working with and consult its unique Safety Data Sheet (SDS) before beginning any work. The SDS is the primary source of detailed safety information for any chemical.
This compoundconjugated bile acids, such as Taurocholic acid, are biological detergents that can cause irritation to the skin, eyes, and respiratory tract. Proper PPE and handling procedures are essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compoundconjugated bile acids.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves. Check the specific SDS for glove compatibility and breakthrough times. | To prevent skin contact and irritation. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect eyes from dust, powders, and splashes. |
| Body Protection | A standard laboratory coat should be worn at all times. Ensure it is fully buttoned. | To protect skin and clothing from contamination. |
| Respiratory | Generally not required if handled in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if dust or aerosols may be generated. | To prevent inhalation of irritating dust or aerosols. Consult the SDS for specific respirator types. |
Operational Plan: Handling Procedures
Following a systematic workflow is critical for safety and experimental integrity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
